Product packaging for Luprostiol(Cat. No.:CAS No. 67110-79-6)

Luprostiol

货号: B1675511
CAS 编号: 67110-79-6
分子量: 445.0 g/mol
InChI 键: KFUDFIMHDRJVLV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

RN given refers to 1S-(1alpha(Z),2beta(*R),3alpha,5alpha)-isomer

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H29ClO6S B1675511 Luprostiol CAS No. 67110-79-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

7-[2-[3-(3-chlorophenoxy)-2-hydroxypropyl]sulfanyl-3,5-dihydroxycyclopentyl]hept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClO6S/c22-14-6-5-7-16(10-14)28-12-15(23)13-29-21-17(18(24)11-19(21)25)8-3-1-2-4-9-20(26)27/h1,3,5-7,10,15,17-19,21,23-25H,2,4,8-9,11-13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUDFIMHDRJVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)SCC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10867262
Record name 7-(2-{[3-(3-Chlorophenoxy)-2-hydroxypropyl]sulfanyl}-3,5-dihydroxycyclopentyl)hept-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10867262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Luprostiol Pharmacodynamics in Domestic Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luprostiol, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely utilized in veterinary medicine to manage the reproductive cycles of domestic animals. Its primary pharmacodynamic effect is the induction of luteolysis, the regression of the corpus luteum (CL), which is a fundamental process for controlling the onset of estrus and ovulation. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in key domestic animal models, including cattle, swine, horses, and small ruminants. It details the underlying signaling pathways, summarizes quantitative data from various studies, and outlines experimental protocols for its application.

Mechanism of Action: The PGF2α Signaling Cascade

This compound exerts its effects by binding to and activating the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor located on the luteal cells of the corpus luteum. This binding initiates a cascade of intracellular events that ultimately lead to the demise of the CL.

The signaling pathway is initiated by the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG are critical for the downstream effects of PGF2α.[1] These events lead to the activation of the mitogen-activated protein kinase (MAPK) signaling cascade, including the extracellular signal-regulated kinase (ERK).[1] Ultimately, this signaling cascade culminates in the induction of apoptosis (programmed cell death) in the luteal cells, leading to the structural and functional regression of the corpus luteum.[2][3]

PGF2a_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (PGF2α Analog) FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Gq11 Gq/11 Protein FP_Receptor->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release ↑ Intracellular Ca²⁺ IP3->Ca2_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates MAPK_Cascade MAPK Cascade (e.g., ERK) Ca2_release->MAPK_Cascade activates PKC->MAPK_Cascade activates Apoptosis Apoptosis MAPK_Cascade->Apoptosis induces

PGF2α Signaling Pathway in Luteal Cells

Quantitative Pharmacodynamic Data

The following tables summarize the quantitative effects of this compound across various domestic animal models.

Table 1: this compound Dosage and Efficacy in Estrus Synchronization

Animal ModelDosageTime to EstrusEstrus Response RateReference(s)
Cattle (Beef Heifers) 15 mg48-120 hours70-80%
Sheep 7.5 mg36 ± 2.3 hoursHigh
Goats (Black Bengal) 7.5 mg30-42 hoursHigh
Mares 3.75 mgNot specifiedNot specified

Table 2: this compound for Induction of Parturition

Animal ModelDosageTime to Farrowing/ParturitionEfficacyReference(s)
Swine (Sows) 7.5 mg26.3 ± (not specified) hoursEffective
Swine (Sows) + Oxytocin 7.5 mg this compound + 30 IU Oxytocin (24h later)2.1 ± 1.6 hours after Oxytocin84% responded
Goats 7.5 mg33.3 ± 0.9 hoursEffective
Goats 3.75 mg34.1 ± 1.8 hoursEffective

Table 3: Comparative Efficacy of this compound and Other Prostaglandins

Animal ModelDrug ComparisonParameterResultsReference(s)
Mares This compound (3.75 mg) vs. d-cloprostenol (22.5 µg)Interval from treatment to ovulation9.4 ± 0.4 days (this compound) vs. 9.4 ± 1.3 days (d-cloprostenol)
Swine (Sows) This compound (7.5 mg) vs. Lutalyse (10 mg)Time to first pig26.3 hours (this compound) vs. 25.8 hours (Lutalyse)
Goats This compound (7.5 mg) vs. R-Cloprostenol (75 µg)Interval from injection to parturition33.3 ± 0.9 hours (this compound) vs. 35.1 ± 1.5 hours (R-Cloprostenol)

Table 4: Hormonal Effects of this compound

Animal ModelDosageEffect on ProgesteroneEffect on Luteinizing Hormone (LH)Reference(s)
Swine (Sows) 7.5 mgRapid decline (P<0.05) within 24 hoursNot specified
Mares 3.75 mgSignificant decline to baseline within 2 daysNot specified
Goats 7.5 mg / 3.75 mgIntense drop (<2 ng/ml) at 24 hours post-inductionNot specified
Sheep (Immature) Progesterone implant (mimicking luteal phase)Not applicableDecreased serum LH to <0.5 ng/ml within 4 hours

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline common experimental protocols for the use of this compound.

Estrus Synchronization in Cattle (Heifers)

A common protocol for estrus synchronization in cattle using a prostaglandin F2α analog like this compound is the "Select Synch" protocol.

Objective: To synchronize estrus in a group of cycling beef heifers.

Materials:

  • This compound (or other PGF2α analog)

  • Gonadotropin-releasing hormone (GnRH)

  • Syringes and needles (18-gauge, 1.5-inch)

  • Estrus detection aids (e.g., tail paint, heat detection patches)

  • Record-keeping system

Procedure:

  • Day 0: Administer an intramuscular (IM) injection of GnRH to all heifers. This will synchronize follicular wave emergence.

  • Day 7: Administer an IM injection of this compound (15 mg). This will cause luteolysis in heifers that responded to the initial GnRH injection and in those that had a functional corpus luteum at the start of the protocol.

  • Estrus Detection and Artificial Insemination (AI):

    • Begin intensive estrus detection immediately following the this compound injection and continue for at least 72-96 hours.

    • Artificially inseminate heifers approximately 12 hours after the onset of standing estrus.

Induction of Parturition in Sows

This protocol is designed to induce farrowing in sows to allow for supervision and management of the farrowing process.

Objective: To induce parturition in pregnant sows on a predetermined day.

Materials:

  • This compound

  • Oxytocin (optional)

  • Syringes and needles

  • Farrowing facilities and equipment

Procedure:

  • Day 112 of Gestation: Administer a single IM injection of this compound (7.5 mg) to the sow.

  • Monitoring: Closely monitor the sow for signs of impending parturition (e.g., nesting behavior, presence of milk). Farrowing is expected to occur within approximately 24-30 hours.

  • Optional Oxytocin Administration: If farrowing has not commenced within 24 hours of the this compound injection, an injection of oxytocin (10-30 IU) can be administered to stimulate uterine contractions. Parturition typically begins within a few hours of oxytocin administration.

Experimental Workflow: Estrus Synchronization in a Heifer Herd

The following diagram illustrates a typical experimental workflow for an estrus synchronization protocol in a herd of beef heifers.

Estrus_Sync_Workflow cluster_preparation Preparation cluster_protocol Synchronization Protocol cluster_response Response and Insemination cluster_evaluation Evaluation Animal_Selection Select Cycling Heifers Health_Check Veterinary Health Check Animal_Selection->Health_Check Day_0 Day 0: Administer GnRH Health_Check->Day_0 Day_7 Day 7: Administer this compound Day_0->Day_7 7 days Estrus_Detection Heat Detection (72-96h) Day_7->Estrus_Detection AI Artificial Insemination (12h post-estrus) Estrus_Detection->AI Pregnancy_Check Pregnancy Diagnosis (e.g., Day 30-35 post-AI) AI->Pregnancy_Check Data_Analysis Analyze Pregnancy Rates Pregnancy_Check->Data_Analysis

Experimental Workflow for Estrus Synchronization

Conclusion

This compound is a valuable and effective pharmacodynamic agent for the manipulation of the estrous cycle and induction of parturition in a variety of domestic animal species. Its mechanism of action, centered on the induction of luteolysis via the PGF2α signaling pathway, is well-understood. The quantitative data presented in this guide demonstrate its efficacy and provide a basis for the development of effective reproductive management protocols. The detailed experimental methodologies and workflows serve as a practical resource for researchers and professionals in the field of animal science and drug development. Further research may continue to refine optimal dosages and protocols for specific breeds and management systems, as well as explore potential new applications for this versatile reproductive hormone analog.

References

An In-depth Technical Guide to the Binding Affinity of Luprostiol with the Prostaglandin F2 Alpha Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Luprostiol and the Prostaglandin F2 Alpha (FP) Receptor

This compound is a potent luteolytic agent that functions by mimicking the action of endogenous PGF2α.[1] The primary target of this compound is the FP receptor, a member of the prostanoid receptor family.[3] The FP receptor is expressed in various tissues, including the corpus luteum, myometrium, and ciliary muscle, and is involved in a wide range of physiological processes such as female reproductive functions, smooth muscle contraction, and intraocular pressure regulation.[3] Upon agonist binding, the FP receptor undergoes a conformational change, initiating a cascade of intracellular signaling events.

Quantitative Binding Data for FP Receptor Ligands

While direct inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) values for this compound are not extensively reported in the literature, the binding affinities of several other PGF2α analogs have been well-characterized. This data provides a valuable benchmark for contextualizing the potential affinity of this compound. A lower Ki value is indicative of a higher binding affinity.

CompoundReceptorBinding Affinity (Ki)
Travoprost acidProstaglandin FP35 ± 5 nM
Latanoprost acidProstaglandin FP98 nM
Bimatoprost acidProstaglandin FP83 nM
UnoprostoneProstaglandin FP5.9 µM to > 22 µM
PGF2αProstaglandin FPHigh affinity (specific Ki varies)
d-CloprostenolProstaglandin FPPotency comparable to PGF2α

Note: Ki values can vary between studies due to different experimental conditions.

Experimental Protocols for Determining Binding Affinity

The binding affinity of a compound like this compound for the FP receptor can be determined using a competitive radioligand binding assay. This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is specifically bound to the receptor.

Objective

To determine the inhibition constant (Ki) of this compound for the prostaglandin FP receptor.

Materials
  • Radioligand: [³H]-Prostaglandin F2α ([³H]-PGF2α)

  • Receptor Source: Membrane preparations from tissues known to express FP receptors (e.g., bovine corpus luteum) or from cell lines stably expressing the recombinant human FP receptor (e.g., HEK293 or CHO cells).

  • Competitor: this compound

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Cold Assay Buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Cell harvester and Scintillation counter

Methodology
  • Membrane Preparation:

    • Homogenize the receptor-containing tissue or cells in a suitable buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet with assay buffer and resuspend. Determine the protein concentration using a suitable method (e.g., BCA protein assay).

  • Binding Assay:

    • In a 96-well microplate, add the following components in triplicate:

      • Total Binding: Assay buffer, membrane preparation, and [³H]-PGF2α.

      • Non-specific Binding: Assay buffer, membrane preparation, [³H]-PGF2α, and a high concentration of unlabeled PGF2α (e.g., 10 µM).

      • Competition Binding: Assay buffer, membrane preparation, [³H]-PGF2α, and serial dilutions of this compound.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The membranes with the bound radioligand will be trapped on the filters.

    • Wash the filters with cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials containing scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_sep Separation cluster_analysis Data Analysis p1 Receptor Source (e.g., Bovine Corpus Luteum) p2 Homogenization p1->p2 p3 Low-Speed Centrifugation (Remove Debris) p2->p3 p4 High-Speed Centrifugation (Pellet Membranes) p3->p4 p5 Wash & Resuspend Membranes p4->p5 a1 Incubate Membranes with: - [3H]PGF2α (Radioligand) - this compound (Competitor) p5->a1 s1 Rapid Filtration (Glass Fiber Filters) a1->s1 s2 Wash Filters s1->s2 d1 Scintillation Counting (Quantify Bound Radioligand) s2->d1 d2 Calculate Specific Binding d1->d2 d3 Generate Competition Curve (Determine IC50) d2->d3 d4 Calculate Ki Value (Cheng-Prusoff Equation) d3->d4

Competitive Radioligand Binding Assay Workflow
Prostaglandin F2 Alpha Receptor Signaling Pathway

The FP receptor is a Gq-protein coupled receptor. Upon agonist binding, it activates phospholipase C, which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C. This signaling cascade ultimately leads to various physiological responses, such as smooth muscle contraction.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound (Agonist) FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_ER Ca2+ Release from ER IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_ER->Response PKC->Response

Prostaglandin FP Receptor Signaling Cascade

Conclusion

This compound exerts its biological effects through agonism at the prostaglandin F2 alpha receptor. While specific binding affinity data for this compound remains to be fully elucidated in publicly accessible literature, the established methodologies for competitive radioligand binding assays provide a clear path for its determination. A comprehensive understanding of its binding characteristics, in comparison to other PGF2α analogs, is essential for its effective application and for guiding future research in the development of more selective and potent therapeutic agents targeting the FP receptor.

References

The Discovery and Chemical Development of Luprostiol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luprostiol, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine to synchronize estrus and for other reproductive management applications. Its development emerged from a period of intense research in the 1970s focused on modifying the natural prostaglandin structure to enhance therapeutic efficacy and stability. This technical guide provides an in-depth exploration of the discovery, chemical development, and mechanism of action of this compound. It includes a plausible synthetic pathway based on established prostaglandin synthesis methodologies, a detailed examination of its biological activity and signaling cascade, and a discussion of the structure-activity relationships that guided its design. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development in the field of reproductive endocrinology.

Discovery and Historical Context

This compound was developed by Imperial Chemical Industries (ICI) in the 1970s and was assigned the research code ICI 81,008. This period was marked by a surge in prostaglandin research, with companies like The Upjohn Company and ICI actively investigating the therapeutic potential of these lipid compounds and their synthetic analogs. The initial discovery of PGF2α's luteolytic properties spurred efforts to create more stable and potent analogs for veterinary and human medicine.

Chemical Development

The chemical structure of this compound is 7-[2-[[3-(3-chlorophenoxy)-2-hydroxypropyl]thio]-3,5-dihydroxycyclopentyl]-5-heptenoic acid.[1] This structure incorporates key modifications to the natural PGF2α molecule, aimed at enhancing its luteolytic activity and metabolic stability.

Plausible Synthesis Pathway

A specific, detailed synthesis protocol for this compound is not publicly documented. However, its synthesis can be conceptualized through the lens of the well-established Corey synthesis of prostaglandins, a landmark in organic chemistry. This multi-step process allows for the stereocontrolled construction of the prostaglandin core and the subsequent addition of the alpha and omega side chains.

A plausible synthetic workflow for this compound, adapted from the Corey synthesis, would involve the following key stages:

  • Corey Lactone Formation: The synthesis would likely begin with the construction of the "Corey lactone," a key bicyclic intermediate that establishes the correct stereochemistry of the cyclopentane ring.

  • Omega Chain Installation: The omega chain, which in this compound is a modified 3-(3-chlorophenoxy)-2-hydroxypropylthio group, would be introduced. This is a significant deviation from the natural PGF2α and is a key feature of this compound's design. This step would likely involve the reaction of a suitable thiol with an epoxide precursor.

  • Alpha Chain Installation: Following the installation of the omega chain, the lactone would be reduced to a lactol, and the alpha chain (5-heptenoic acid) would be introduced via a Wittig reaction.

  • Deprotection and Purification: The final steps would involve the removal of protecting groups and purification of the final this compound molecule.

Logical Flow of a Plausible this compound Synthesis

G start Starting Materials corey_lactone Corey Lactone Synthesis start->corey_lactone omega_chain_precursor Omega Chain Precursor Synthesis start->omega_chain_precursor omega_chain_installation Omega Chain Installation corey_lactone->omega_chain_installation omega_chain_precursor->omega_chain_installation alpha_chain_installation Alpha Chain Installation (Wittig Reaction) omega_chain_installation->alpha_chain_installation deprotection Deprotection alpha_chain_installation->deprotection purification Purification deprotection->purification This compound This compound purification->this compound

Caption: A logical workflow for the plausible synthesis of this compound.

Structure-Activity Relationships (SAR)

The specific SAR studies that led to the design of this compound are not extensively published. However, based on the general understanding of PGF2α analogs, the following structural features of this compound are likely key to its activity:

  • Omega Chain Modification: The replacement of the aliphatic omega chain of PGF2α with a substituted phenoxypropylthio group is the most significant modification. This change is known to increase the metabolic stability of the molecule by preventing oxidation of the C15-hydroxyl group, a primary route of inactivation for natural prostaglandins. The chlorophenoxy group likely enhances binding affinity to the prostaglandin F (FP) receptor.

  • Thioether Linkage: The introduction of a thioether linkage in the omega chain is a unique feature that can influence the molecule's conformation and binding properties.

  • Core Prostaglandin Structure: The retention of the core cyclopentane ring with its hydroxyl groups and the carboxylic acid-containing alpha chain is essential for recognition and activation of the FP receptor.

Biological Activity and Mechanism of Action

This compound exerts its biological effects by acting as a potent agonist at the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the FP receptor initiates a signaling cascade that leads to luteolysis, the regression of the corpus luteum.

Prostaglandin F Receptor Signaling Pathway

The activation of the FP receptor by this compound triggers the following signaling pathway:

  • Receptor Binding and G-protein Activation: this compound binds to the FP receptor, inducing a conformational change that activates the associated heterotrimeric G-protein, Gq.

  • Phospholipase C Activation: The activated alpha subunit of Gq (Gαq) stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

  • Protein Kinase C Activation: The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).

  • Downstream Effects: Activated PKC and elevated intracellular Ca2+ levels trigger a cascade of downstream events, including the activation of other kinases and transcription factors, which ultimately lead to changes in gene expression and cellular function, culminating in luteolysis.

This compound-Induced FP Receptor Signaling Cascade

G This compound This compound FP_Receptor Prostaglandin F Receptor (FP) This compound->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Ca2->PKC Activates Downstream Downstream Cellular Effects (Luteolysis) Ca2->Downstream PKC->Downstream

Caption: Signaling pathway activated by this compound binding to the FP receptor.

Quantitative Biological Data
SpeciesDosageEffect on ProgesteroneTime to EstrusReference
Mare3.75 mg (i.m.)Significant decline to baseline within 2 days9.4 ± 0.4 days to ovulation[2]

Experimental Protocols

In Vivo Luteolytic Activity Assessment

Objective: To determine the luteolytic efficacy of this compound in a target species (e.g., mare).

Methodology:

  • Animal Selection: Select healthy, cycling adult female animals with a confirmed corpus luteum (CL) via ultrasonography.

  • Treatment Groups: Randomly assign animals to a treatment group (this compound at a specified dose) and a control group (vehicle).

  • Blood Sampling: Collect blood samples via jugular venipuncture at regular intervals (e.g., 0, 12, 24, 48, 72 hours) post-treatment.

  • Hormone Analysis: Centrifuge blood samples to separate plasma and store at -20°C until analysis. Measure plasma progesterone concentrations using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Estrus Detection: Monitor animals for behavioral signs of estrus and perform regular transrectal ultrasonography to track follicular development and ovulation.

  • Data Analysis: Compare the changes in progesterone concentrations and the timing of estrus and ovulation between the treatment and control groups using appropriate statistical methods (e.g., ANOVA).

Workflow for In Vivo Luteolytic Activity Assay

G animal_selection Animal Selection with Active CL group_assignment Random Assignment to Treatment and Control Groups animal_selection->group_assignment treatment_administration Administration of this compound or Vehicle group_assignment->treatment_administration blood_sampling Serial Blood Sampling treatment_administration->blood_sampling estrus_monitoring Estrus and Ovulation Monitoring treatment_administration->estrus_monitoring hormone_analysis Progesterone Analysis (RIA/ELISA) blood_sampling->hormone_analysis data_analysis Statistical Analysis of Progesterone and Estrus Data hormone_analysis->data_analysis estrus_monitoring->data_analysis conclusion Determination of Luteolytic Efficacy data_analysis->conclusion

References

Navigating the Physicochemical Landscape of Luprostiol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luprostiol, a synthetic prostaglandin F2α (PGF2α) analogue, is a potent luteolytic agent utilized in veterinary medicine. A thorough understanding of its solubility and stability in common laboratory solvents is paramount for accurate experimental design, formulation development, and the generation of reliable scientific data. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, supplemented with established methodologies for its characterization. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also incorporates data from the closely related parent compound, PGF2α, to provide reasonable estimations. Furthermore, detailed experimental protocols are outlined to empower researchers to conduct their own precise assessments.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its behavior in various experimental and formulation settings. While specific quantitative solubility data for this compound is scarce, qualitative information indicates its solubility in dimethyl sulfoxide (DMSO). To provide a more comprehensive, albeit estimated, profile, the following table includes data for the structurally similar PGF2α.

Table 1: Solubility of this compound and the Related Prostaglandin F2α

SolventThis compound SolubilityProstaglandin F2α Solubility (Estimate for this compound)
Dimethyl Sulfoxide (DMSO)Soluble[1]>100 mg/mL
EthanolData not available>100 mg/mL
MethanolData not availableData not available
AcetoneData not availableData not available
AcetonitrileData not availableData not available
Phosphate Buffered Saline (PBS), pH 7.2Data not available~10 mg/mL

Note: The quantitative data for Prostaglandin F2α is provided as a reasonable estimate for this compound due to structural similarity. Researchers should determine the precise solubility of this compound for their specific applications.

Stability Characteristics and Degradation Pathways

The stability of this compound is a crucial factor for ensuring its potency and purity during storage and experimentation. As a prostaglandin analogue, its stability is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

The primary known degradation pathway for this compound is the β-oxidation of the carboxylic acid side chain [2]. This metabolic-like degradation shortens the alpha chain of the molecule, leading to a loss of biological activity.

Prostaglandins, in general, are known to be unstable in aqueous solutions, particularly under acidic or alkaline conditions, where they can undergo hydrolysis and other rearrangements.

For optimal stability, it is recommended to store this compound as a solid powder in a dry, dark place at -20°C. If prepared as a stock solution in an organic solvent such as DMSO, it should also be stored at -20°C or lower for long-term use[1].

This compound This compound BetaOxidation β-Oxidation of Carboxylic Acid Side Chain This compound->BetaOxidation Degradation Pathway DegradationProducts Inactive Metabolites BetaOxidation->DegradationProducts

Caption: Primary degradation pathway of this compound.

Experimental Protocols

To facilitate the in-house determination of this compound's physicochemical properties, the following section details standardized experimental protocols.

Protocol for Solubility Determination

This protocol outlines a method for determining the solubility of this compound in various laboratory solvents using the static equilibrium method.

  • Materials:

    • This compound powder

    • Selected laboratory solvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile, purified water, PBS at various pH values)

    • Vials with screw caps

    • Analytical balance

    • Vortex mixer

    • Thermostatic shaker/incubator

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

  • Procedure:

    • Add an excess amount of this compound powder to a series of vials.

    • Add a known volume of each solvent to the respective vials.

    • Tightly cap the vials and vortex thoroughly for 2 minutes.

    • Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25°C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

    • Calculate the original concentration in the saturated solution to determine the solubility.

cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis Add excess this compound to vials Add excess this compound to vials Add known volume of solvent Add known volume of solvent Add excess this compound to vials->Add known volume of solvent Vortex thoroughly Vortex thoroughly Add known volume of solvent->Vortex thoroughly Incubate in thermostatic shaker Incubate in thermostatic shaker Vortex thoroughly->Incubate in thermostatic shaker Centrifuge to pellet solid Centrifuge to pellet solid Incubate in thermostatic shaker->Centrifuge to pellet solid Withdraw and dilute supernatant Withdraw and dilute supernatant Centrifuge to pellet solid->Withdraw and dilute supernatant Quantify by HPLC Quantify by HPLC Withdraw and dilute supernatant->Quantify by HPLC Calculate solubility Calculate solubility Quantify by HPLC->Calculate solubility

Caption: Experimental workflow for solubility determination.

Protocol for Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

  • Materials:

    • This compound stock solution (in a suitable solvent like acetonitrile or methanol)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • Photostability chamber

    • Oven

    • HPLC system

  • Procedure:

    • Acid Hydrolysis: Mix this compound solution with an equal volume of 1M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 1M NaOH before analysis.

    • Base Hydrolysis: Mix this compound solution with an equal volume of 1M NaOH. Incubate at room temperature for a specified time. Neutralize with 1M HCl before analysis.

    • Oxidative Degradation: Mix this compound solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a specified time.

    • Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 80°C) in an oven for a specified duration. Also, heat a solution of this compound.

    • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be protected from light.

    For each condition, analyze the stressed samples by a suitable stability-indicating HPLC method at various time points and compare with an unstressed control sample.

Protocol for Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating and quantifying the intact drug from its degradation products.

  • Instrumentation: HPLC with a photodiode array (PDA) or mass spectrometer (MS) detector.

  • Column Selection: A reversed-phase C18 column is a common starting point.

  • Mobile Phase Optimization:

    • Start with a gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).

    • Inject a mixture of stressed samples (from the forced degradation study) to observe the separation of the parent drug and degradation products.

    • Adjust the gradient, pH of the aqueous phase, and organic modifier to achieve adequate resolution between all peaks.

  • Method Validation (according to ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements (repeatability, intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Select Column Select Column Optimize Mobile Phase Optimize Mobile Phase Select Column->Optimize Mobile Phase Inject Stressed Samples Inject Stressed Samples Optimize Mobile Phase->Inject Stressed Samples Specificity Specificity Inject Stressed Samples->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Logical flow for developing a stability-indicating HPLC method.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for research and development purposes. While specific quantitative data for this compound remains limited, the information on the closely related PGF2α, combined with the detailed experimental protocols provided, offers a robust framework for scientists to perform their own comprehensive assessments. A thorough characterization of this compound's physicochemical properties will undoubtedly contribute to its effective and reliable application in scientific research and veterinary medicine.

References

Luprostiol: A Technical Guide to its Biological Activity and Luteolytic Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luprostiol is a potent synthetic analog of prostaglandin F2α (PGF2α) utilized primarily in veterinary medicine.[1] As a selective agonist for the prostaglandin F receptor (FP receptor), its principal pharmacological action is luteolysis, the regression of the corpus luteum (CL). This activity makes it a valuable tool for the synchronization of estrus and management of various reproductive conditions in livestock. This technical guide provides an in-depth overview of this compound's biological activity, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Biological Activity and Luteolytic Function

This compound's primary biological function is to induce luteolysis in animals with a functional corpus luteum.[2] The corpus luteum is a transient endocrine structure that produces progesterone, a hormone essential for the maintenance of pregnancy. By binding to and activating FP receptors on luteal cells, this compound initiates a cascade of events that leads to the cessation of progesterone production (functional luteolysis) and subsequent cellular degradation of the CL (structural luteolysis).[3][4]

The physiological consequences of this compound-induced luteolysis include a rapid decline in circulating progesterone levels, which in turn removes the negative feedback on the hypothalamus and pituitary gland. This allows for the release of gonadotropin-releasing hormone (GnRH) and subsequently follicle-stimulating hormone (FSH) and luteinizing hormone (LH), leading to follicular development, estrus (heat), and ovulation.[2] This predictable control over the estrous cycle is widely exploited for timed artificial insemination protocols in cattle and horses.

In vitro studies on bovine luteal cells have demonstrated that this compound exhibits potent cytotoxic and pro-apoptotic effects, surpassing those of naturally occurring PGF2α and other synthetic analogs like dinoprost and cloprostenol. Furthermore, this compound has been shown to be the most potent of these analogs in stimulating intracellular calcium mobilization in bovine luteal cells, a key event in its signaling cascade.

Mechanism of Action

This compound exerts its effects by acting as an agonist at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The FP receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein.

Upon binding of this compound to the FP receptor, the following signaling cascade is initiated:

  • Gq Protein Activation: The activated FP receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit then binds to and activates phospholipase C-β (PLCβ).

  • Second Messenger Generation: Activated PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).

  • Downstream Effects: The rise in intracellular calcium and activation of PKC lead to a variety of downstream cellular responses that culminate in luteolysis. These include inhibition of progesterone synthesis, induction of apoptosis (programmed cell death) through the activation of caspases, and changes in blood flow to the corpus luteum.

FP_Receptor_Signaling_Pathway cluster_cytosol Cytosol This compound This compound FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds G_Protein Gq Protein (α, β, γ) FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca2+ (intracellular) ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_cyto->PKC Activates Luteolytic_Effects Luteolytic Effects (↓ Progesterone, Apoptosis) Ca2_cyto->Luteolytic_Effects Contributes to PKC->Luteolytic_Effects Leads to Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Prepare cell membranes expressing FP receptor Reagent_Prep 2. Prepare radioligand ([3H]-PGF2α), test compound (this compound), and buffers Membrane_Prep->Reagent_Prep Incubation 3. Incubate membranes with radioligand and varying concentrations of this compound Reagent_Prep->Incubation Filtration 4. Rapidly filter mixture to separate bound from free radioligand Incubation->Filtration Total_Binding Control 1: Total Binding (Membranes + Radioligand) Total_Binding->Filtration Nonspecific_Binding Control 2: Non-specific Binding (Membranes + Radioligand + excess unlabeled PGF2α) Nonspecific_Binding->Filtration Washing 5. Wash filters to remove unbound radioligand Filtration->Washing Counting 6. Measure radioactivity on filters using a scintillation counter Washing->Counting Specific_Binding 7. Calculate specific binding Counting->Specific_Binding Curve_Fitting 8. Plot % specific binding vs. This compound concentration Specific_Binding->Curve_Fitting IC50_Ki 9. Determine IC50 and calculate Ki using the Cheng-Prusoff equation Curve_Fitting->IC50_Ki In_Vivo_Luteolysis_Workflow cluster_selection Animal Selection & Synchronization cluster_treatment Treatment Administration cluster_monitoring Monitoring & Data Collection cluster_analysis Hormone & Data Analysis Animal_Selection 1. Select healthy, cycling mares Ovulation_Detection 2. Monitor ovulation to confirm start of diestrus (Day 0) Animal_Selection->Ovulation_Detection Group_Assignment 3. Randomly assign mares to treatment groups (this compound, Control) Ovulation_Detection->Group_Assignment Treatment 4. Administer this compound (e.g., 3.75 mg, i.m.) or saline on Day 8 post-ovulation Group_Assignment->Treatment Blood_Sampling 5. Collect blood samples at regular intervals (e.g., 0, 24, 48, 72h post-treatment) Treatment->Blood_Sampling Estrus_Detection 6. Daily estrus detection (behavioral signs) Treatment->Estrus_Detection Follicular_Monitoring 7. Transrectal ultrasonography to monitor follicular growth and ovulation Treatment->Follicular_Monitoring Progesterone_Assay 8. Measure plasma progesterone concentrations (RIA/ELISA) Blood_Sampling->Progesterone_Assay Data_Analysis 9. Analyze progesterone profiles, interval to estrus, and interval to ovulation Estrus_Detection->Data_Analysis Follicular_Monitoring->Data_Analysis Progesterone_Assay->Data_Analysis

References

Pharmacokinetic Profile of Luprostiol in Bovine Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luprostiol is a synthetic analogue of prostaglandin F2α (PGF2α) utilized in veterinary medicine, primarily in cattle, for the synchronization of estrus and other reproductive management purposes.[1] Its principal mechanism of action is luteolysis, the regression of the corpus luteum, which leads to a decrease in progesterone production and the initiation of a new estrous cycle.[2] Understanding the pharmacokinetic profile of this compound is crucial for optimizing dosing regimens, ensuring efficacy, and minimizing potential residues in food-producing animals. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in bovine species, based on available scientific literature.

Pharmacokinetic Data

The pharmacokinetic parameters of this compound in bovine species have been investigated following intramuscular administration. The available data, primarily from studies utilizing radiolabeled compounds, are summarized below.

Table 1: Plasma Pharmacokinetic Parameters of this compound in Cows
ParameterValueSpecies/Study ConditionReference
Cmax 35.58 ng this compound equivalent/mlLactating Cows (First Study)[1]
31.96 ng this compound equivalent/mlLactating Cows (Second Study)[1]
Tmax 20 minutesLactating Cows (First Study)[1]
15 minutesLactating Cows (Second Study)
17.5 minutesCows
Half-life (t½) 2 hoursCattle

Note: Data from radiolabeled studies represent the total radioactivity of the parent compound and its metabolites.

Table 2: Residue Depletion of ³⁵S-Luprostiol in Dairy Cow Tissues (15 mg/head, intramuscular)
Tissue12 hours1 day3 daysReference
Injection Site -250 ppb11 ppb
Liver < 2 ppb--
Kidney < 2 ppb--
Fat < 2 ppb--
Muscle < 2 ppb--
Milk < 2 ppb--

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption: Following intramuscular injection in cattle, this compound is rapidly absorbed from the injection site. Peak plasma concentrations are generally achieved within 15 to 20 minutes.

Distribution: Distribution studies have indicated that this compound does not specifically accumulate in any particular organ. It distributes to the kidney, liver, fat, and muscle, with concentrations decreasing in that order. The radioactivity from radiolabeled studies was found to be preferentially located in the liver, kidney, and intestinal tract, with rapid excretion occurring within 24 hours.

Metabolism: this compound undergoes extensive metabolism in cattle. The primary metabolic pathway is the β-oxidation of the carboxylic acid side chain, leading to the formation of tetranor-luprostiol and its derivatives. This process effectively shortens the side chain of the molecule. Several metabolites have been detected in urine, and it is understood that only a small fraction of the drug is excreted in its unchanged form.

Excretion: The elimination of this compound and its metabolites from the body is rapid. Within 24 hours of administration, a significant portion of the dose is excreted through both urine and feces. In lactating cows, only a very small fraction of the administered dose is excreted in the milk.

Mechanism of Action and Signaling Pathway

As a PGF2α analogue, this compound exerts its luteolytic effect by binding to the prostaglandin F2α receptor (PTGFR) on the luteal cells of the corpus luteum. This binding initiates a cascade of intracellular events that lead to the functional and structural regression of the corpus luteum.

Luprostiol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound PTGFR PGF2α Receptor (PTGFR) This compound->PTGFR Gq Gq Protein PTGFR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC co-activates Downstream Downstream Signaling (e.g., MAPK activation) PKC->Downstream Luteolysis Luteolysis (Decreased Progesterone, Apoptosis) Downstream->Luteolysis

Caption: this compound signaling pathway in bovine luteal cells.

The binding of this compound to the G-protein coupled PTGFR activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, along with Ca²⁺, activates Protein Kinase C (PKC). This activation of PKC and other downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, ultimately leads to the inhibition of progesterone synthesis and induces apoptosis (programmed cell death) of the luteal cells, resulting in luteolysis.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic analysis of this compound in bovine species are not extensively published. However, a general methodology can be outlined based on standard practices for pharmacokinetic studies of prostaglandins in cattle.

Experimental Workflow for a Pharmacokinetic Study of this compound in Cattle

Experimental_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Phase Animal_Selection Animal Selection (e.g., Healthy, non-pregnant cows, specific age and weight range) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Drug_Admin This compound Administration (Intramuscular, defined dose) Acclimatization->Drug_Admin Blood_Sampling Serial Blood Sampling (Jugular vein, pre-defined time points) Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (e.g., Protein precipitation, Solid-phase extraction) Plasma_Separation->Sample_Prep LC_MS_MS LC-MS/MS Analysis (Quantification of this compound) Sample_Prep->LC_MS_MS PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) LC_MS_MS->PK_Modeling Parameter_Calc Calculation of Parameters (Cmax, Tmax, AUC, t½, Clearance) PK_Modeling->Parameter_Calc

References

An In-depth Technical Guide to the Metabolic Pathway of Luprostiol in vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic fate of Luprostiol, a synthetic analogue of prostaglandin F2α (PGF2α). This compound is utilized in veterinary medicine for the synchronization of estrus and induction of parturition in various species, including cattle, pigs, horses, sheep, and goats[1]. Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing therapeutic regimens and ensuring food safety.

Absorption and Distribution

Following intramuscular administration, this compound is rapidly absorbed into the systemic circulation. Peak plasma concentrations (Cmax) of radiolabeled this compound and its metabolites are typically observed within 15 to 30 minutes across multiple species, indicating swift bioavailability[1].

Distribution studies, primarily conducted using ³⁵S-labeled this compound, have demonstrated that the compound and its metabolites do not accumulate in any specific organs. The radioactivity is rapidly cleared from tissues at a rate comparable to its clearance from plasma. Autoradiograms have shown a transient preference for organs involved in metabolism and excretion, such as the liver and kidneys, as well as the intestinal tract[1]. Within 24 hours, the vast majority of the administered dose is eliminated[1].

Metabolism: The Core Pathway

The primary metabolic pathway for this compound is the β-oxidation of the carboxylic acid (alpha) side chain, a common degradation route for prostaglandins[1]. This process involves the sequential shortening of the fatty acid chain, leading to the formation of dinor and tetranor metabolites, which are subsequently excreted. This metabolic alteration also serves as a method of inactivation for the compound. While the exact structures of all metabolites have not been fully elucidated in public literature, the principal mechanism is well-established.

In addition to the parent compound, a less polar metabolite has been consistently observed in plasma and urine across different species. In lactating animals, this less polar metabolite is also the main component found in milk.

Luprostiol_Metabolism cluster_absorption Absorption & Distribution cluster_metabolism Metabolism cluster_excretion Excretion IM_Injection Intramuscular Injection of this compound Plasma This compound in Plasma (Rapid Absorption) IM_Injection->Plasma tmax: 15-30 min Tissues Distribution to Tissues (Liver, Kidney) Plasma->Tissues Luprostiol_Parent This compound (Parent Compound) Tissues->Luprostiol_Parent Metabolite_A Less Polar Metabolite A Luprostiol_Parent->Metabolite_A Metabolic Conversion Beta_Oxidation β-Oxidation of Carboxylic Acid Chain Luprostiol_Parent->Beta_Oxidation Urine Urinary Excretion Metabolite_A->Urine Feces Fecal Excretion Metabolite_A->Feces Milk Milk Excretion (Lactating Animals) Metabolite_A->Milk Dinor_Tetranor Dinor & Tetranor Metabolites Beta_Oxidation->Dinor_Tetranor Dinor_Tetranor->Urine Dinor_Tetranor->Feces

Figure 1: Overall ADME pathway of this compound.

Excretion

This compound and its metabolites are rapidly excreted from the body, primarily through urine and feces. Within 24 hours of administration, approximately 80-100% of the initial dose is eliminated. The ratio of urinary to fecal excretion can vary by species. For instance, in rats, about two-thirds of the dose is excreted via the kidneys and one-third via the intestinal tract. In mini-pigs, urinary and fecal excretion at 24 hours were 66.5% and 17.5%, respectively. Only a very small fraction of the parent drug is excreted unchanged (2-3% in rats). In lactating animals, a minor amount is also excreted into the milk.

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative pharmacokinetic parameters of this compound (measured as total radioactivity of ³⁵S-Luprostiol and its metabolites) following intramuscular administration in various species.

Table 1: Peak Plasma Concentrations (Cmax) and Time to Peak (tmax)

Species Dose (mg/kg bw) Cmax (ng eq/mL) tmax (minutes) Reference
Rat 0.5 Data not specified 15 - 30
Cow (Study 1) 0.047 35.58 20
Cow (Study 2) 0.047 31.96 15
Mini-pig 0.05 27 30

| Goat | 0.02 | 6.2 - 15.6 | 15 - 30 | |

Table 2: Excretion Profile (% of Administered Dose)

Species Timeframe Urinary Excretion (%) Fecal Excretion (%) Total Excretion (%) Reference
Rat 24 hours ~67 ~33 ~100
Mini-pig 24 hours 66.5 17.5 84
Mini-pig 48 hours 67.7 21.3 89

| Goat | 24 hours | Data not specified | Data not specified | 76 | |

Signaling Pathways

This compound functions as a potent agonist for the prostaglandin F2α (FP) receptor. The binding of this compound to this G-protein coupled receptor initiates a cascade of intracellular events that lead to luteolysis (the regression of the corpus luteum) and myometrial contractions. This is the primary and intended signaling pathway for its therapeutic effect. The available literature does not indicate significant interaction with other signaling pathways.

Experimental Protocols

The data presented in this guide are derived from in vivo studies that largely follow established methodologies for pharmacokinetic analysis. While specific, detailed protocols from the original studies are not publicly available, a generalized workflow can be constructed based on the techniques mentioned in regulatory summaries.

Generalized Protocol for in vivo this compound Metabolism Study:

  • Radiolabeling: this compound is synthesized with a radioactive isotope, typically ³⁵S, to enable tracking and quantification of the drug and its metabolites in biological samples.

  • Animal Dosing: A cohort of the target species (e.g., rats, cows) is administered a precise dose of radiolabeled this compound, usually via intramuscular injection.

  • Sample Collection: At predetermined time points, biological samples are collected. This includes blood (for plasma), urine, feces, and, in terminal studies, various tissues (liver, kidney, muscle, fat). For lactating animals, milk samples are also collected.

  • Sample Processing:

    • Plasma: Blood is centrifuged to separate plasma.

    • Tissues: Tissues are homogenized to prepare for extraction.

    • Urine/Feces/Milk: Samples may be processed directly or after extraction.

  • Quantification of Total Radioactivity: The total concentration of drug-related material (parent + metabolites) in each sample is determined by measuring the radioactivity using techniques like liquid scintillation counting. Results are often expressed as "ng equivalents of this compound".

  • Metabolite Profiling:

    • Extraction: Metabolites are extracted from the biological matrix using appropriate solvents.

    • Chromatographic Separation: The extract is analyzed using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to separate the parent drug from its various metabolites.

    • Identification and Characterization: Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is used to determine the mass-to-charge ratio of the separated compounds, aiding in the structural elucidation of the metabolites.

Experimental_Workflow cluster_in_vivo In Vivo Phase cluster_analysis Analytical Phase Dosing Dosing with ³⁵S-Luprostiol Collection Serial Sample Collection (Blood, Urine, Feces, Milk) Dosing->Collection Processing Sample Processing (Centrifugation, Homogenization) Collection->Processing Quantification Total Radioactivity Quantification (LSC) Processing->Quantification Extraction Metabolite Extraction Processing->Extraction Separation Chromatographic Separation (TLC, HPLC) Extraction->Separation Identification Structural Identification (LC-MS) Separation->Identification

Figure 2: Generalized workflow for this compound metabolism studies.

References

A Comprehensive Technical Guide to the Fundamental Research of Luprostiol and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luprostiol, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely utilized in veterinary medicine to synchronize estrus and for therapeutic applications in reproductive management. Its efficacy is rooted in its high affinity for the prostaglandin F2α receptor (FP receptor), initiating a signaling cascade that leads to the regression of the corpus luteum and a subsequent decrease in progesterone levels. This technical guide provides an in-depth overview of the fundamental research on this compound and its primary metabolite, the carboxylic acid of tetranor-luprostiol. It encompasses its mechanism of action, pharmacokinetic profiles across various species, metabolic pathways, and analytical methodologies for its quantification. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of prostaglandins and their therapeutic applications.

Mechanism of Action: Prostaglandin F2α Receptor Agonism and Luteolysis

This compound exerts its physiological effects by acting as a potent agonist for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[1] The binding of this compound to the FP receptor, primarily on luteal cells, initiates a cascade of intracellular events that culminate in luteolysis, the regression of the corpus luteum.

Signaling Pathway

The activation of the FP receptor by this compound triggers the Gαq protein signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC).

The downstream effects of this signaling cascade in luteal cells are multifaceted and include:

  • Inhibition of Progesterone Synthesis: this compound-induced signaling interferes with the steroidogenic pathway, leading to a rapid decline in progesterone production.

  • Apoptosis of Luteal Cells: The signaling cascade activates pro-apoptotic pathways, leading to programmed cell death of the luteal cells and the structural regression of the corpus luteum.

  • Vasoconstriction: this compound can induce vasoconstriction of the blood vessels supplying the corpus luteum, contributing to its demise.

Luprostiol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound FP_Receptor FP Receptor (Gq-coupled) This compound->FP_Receptor Binds to Gq Gαq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Progesterone_Inhibition Inhibition of Progesterone Synthesis PKC->Progesterone_Inhibition Apoptosis Induction of Apoptosis PKC->Apoptosis Luteolysis Luteolysis Progesterone_Inhibition->Luteolysis Apoptosis->Luteolysis

Figure 1: this compound-induced signaling pathway leading to luteolysis.

Pharmacokinetics of this compound

This compound is rapidly absorbed following intramuscular injection, with peak plasma concentrations generally reached within 30 minutes in several species. It is distributed to various tissues, with the highest concentrations found in the kidney and liver. This compound has a relatively short half-life, leading to a rapid decline in plasma concentrations.[1]

Table 1: Pharmacokinetic Parameters of this compound in Various Species

SpeciesDose (mg)RouteTmax (min)t½ (hours)
Cow15IM17.52
Mare7.5IM37.51.5
Goat-IM22.51.1
Sheep-IM301.5
Rat0.5/kgIM15-305-7.5

Data compiled from product characteristics and pharmacokinetic studies.[1][2]

Metabolism of this compound

The primary metabolic pathway for this compound is β-oxidation of the carboxylic acid side chain. This process results in the formation of the main metabolite, the carboxylic acid of tetranor-luprostiol.[1] This metabolite is then further derivatized for excretion. This compound is rapidly metabolized, and both the parent compound and its metabolites are primarily excreted via urine and feces.

Luprostiol_Metabolism This compound This compound BetaOxidation β-oxidation (Carboxylic Acid Side Chain) This compound->BetaOxidation Tetranorthis compound Carboxylic Acid of Tetranor-Luprostiol BetaOxidation->Tetranorthis compound Derivatives Further Derivatization Tetranorthis compound->Derivatives Excretion Excretion (Urine and Feces) Derivatives->Excretion Receptor_Binding_Assay Start Start Prepare_Reagents Prepare Serial Dilutions of this compound and Radioligand Solution Start->Prepare_Reagents Incubation Incubate Radioligand, this compound, and Cell Membranes Prepare_Reagents->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Unbound Radioligand Filtration->Washing Counting Scintillation Counting to Measure Radioactivity Washing->Counting Analysis Data Analysis: Determine IC50 and Calculate Ki Counting->Analysis End End Analysis->End Pharmacokinetic_Study Start Start Animal_Selection Select Healthy Target Animals Start->Animal_Selection Dosing Administer Intramuscular Dose of this compound Animal_Selection->Dosing Blood_Sampling Collect Blood Samples at Predetermined Time Points Dosing->Blood_Sampling Plasma_Separation Centrifuge to Separate Plasma Blood_Sampling->Plasma_Separation Sample_Storage Store Plasma Samples at -80°C Plasma_Separation->Sample_Storage Analysis Quantify this compound Concentration (e.g., LC-MS/MS) Sample_Storage->Analysis PK_Modeling Calculate Pharmacokinetic Parameters Analysis->PK_Modeling End End PK_Modeling->End

References

Methodological & Application

Application Notes and Protocols for Luprostiol-Mediated Oestrus Synchronization in Mares

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luprostiol, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent utilized in equine reproduction to synchronize oestrus. Its primary mechanism of action is the induction of luteolysis, the regression of the corpus luteum (CL), which results in a rapid decline in progesterone levels. This hormonal shift allows for the initiation of a new follicular phase, leading to oestrus and subsequent ovulation. Effective oestrus synchronization is pivotal for the successful implementation of assisted reproductive technologies (ART) such as artificial insemination (AI) and embryo transfer. These application notes provide detailed experimental protocols for the use of this compound in mares, summarize key quantitative data from relevant studies, and illustrate the associated physiological pathways.

Data Presentation

The following tables summarize the efficacy of this compound in oestrus synchronization protocols as derived from peer-reviewed studies.

Table 1: Comparison of this compound and d-cloprostenol in combination with hCG for Oestrus Synchronization in Mares [1]

ParameterThis compound (LUP) Group (n=cycles)d-cloprostenol (CLO) Group (n=cycles)Spontaneous Oestrus (CON) Group (n=cycles)
Dosage 3.75 mg this compound, i.m.30 µg d-cloprostenol, i.m.N/A
Interval from Induction of Luteolysis to hCG Injection (days) 4.4 ± 0.35.1 ± 0.3N/A
Interval from Induction of Luteolysis to Ovulation (days) 6.5 ± 0.47.2 ± 0.4N/A
Interval from hCG Injection to Ovulation (days) 2.2 ± 0.2*2.8 ± 0.22.5 ± 0.1
Ovulation within 48h of hCG Injection (%) Higher than CLO and CON--
Pregnancy Rate Not significantly differentNot significantly differentNot significantly different

*Indicates a statistically significant difference (p<0.01) compared to CLO and CON groups. Data from Kuhl et al., 2017.

Table 2: Efficacy of this compound in Inducing Luteolysis in Mares [2]

ParameterThis compound (LUP) Groupd-cloprostenol (CLO) GroupSaline (CON) Group
Dosage 3.75 mg this compound, i.m.22.5 µg d-cloprostenol, i.m.0.5 ml Saline, i.m.
Treatment Day post-ovulation Day 8Day 8Day 8
Progesterone Decline to Baseline Within 2 daysWithin 2 daysNo significant decline
Treatment to Ovulation Interval (days) 9.4 ± 0.49.4 ± 1.316.1 ± 0.8

*Indicates a statistically significant shorter interval (p<0.001) compared to the CON group. Data from Kuhl et al., 2016.

Experimental Protocols

Protocol 1: Single-Dose this compound for Oestrus Synchronization

This protocol is suitable for mares with a confirmed mature corpus luteum (i.e., between 5 and 14 days post-ovulation).

Materials:

  • This compound solution for injection

  • Sterile syringes and needles

  • Ultrasonography equipment with a linear rectal probe

  • Human Chorionic Gonadotropin (hCG) for injection

  • Teasing stallion

Procedure:

  • Initial Veterinary Examination: Conduct a thorough reproductive examination of the mare, including transrectal ultrasonography of the ovaries and uterus. Confirm the presence of a mature corpus luteum. The mare should be in the diestrus phase of her cycle.[3]

  • Administration of this compound: Administer a single intramuscular (i.m.) injection of 3.75 mg of this compound.[1][2]

  • Oestrus Detection: Beginning 24 hours post-injection, monitor the mare daily for behavioural signs of oestrus (e.g., receptivity to a stallion). Oestrus is typically observed within 2 to 4 days post-injection.

  • Follicular Monitoring: Once signs of oestrus are detected, perform daily or every-other-day transrectal ultrasonography to monitor follicular growth.

  • Induction of Ovulation: When a dominant follicle reaches a pre-ovulatory size (typically ≥35 mm in diameter) and uterine oedema is present, administer an intravenous (i.v.) injection of 1500-3000 IU of hCG to induce ovulation.

  • Insemination: Artificial insemination should be timed to occur within 24 to 48 hours after hCG administration, as ovulation is expected within this timeframe.

  • Confirmation of Ovulation: Perform ultrasonography 24 and 48 hours post-insemination to confirm ovulation has occurred.

Protocol 2: Two-Dose this compound Protocol for Group Synchronization

This protocol is designed for synchronizing a group of mares without prior knowledge of their cycle stage.

Materials:

  • This compound solution for injection

  • Sterile syringes and needles

  • Ultrasonography equipment with a linear rectal probe

  • Human Chorionic Gonadotropin (hCG) for injection

  • Teasing stallion

Procedure:

  • First this compound Administration: Administer an initial i.m. injection of 3.75 mg of this compound to all mares in the group.

  • Second this compound Administration: Fourteen days after the first injection, administer a second i.m. injection of 3.75 mg of this compound to all mares. This two-dose regimen ensures that all mares will have a responsive corpus luteum at the time of the second injection. Approximately 90% of mares are expected to show signs of oestrus following the second injection.

  • Oestrus Detection and Monitoring: Begin daily oestrus detection 24 hours after the second this compound injection.

  • Follicular Monitoring: Initiate transrectal ultrasonography to monitor follicular development once mares begin to show signs of oestrus.

  • Induction of Ovulation: When a dominant follicle reaches a pre-ovulatory size (≥35 mm) with associated uterine oedema, administer 1500-3000 IU of hCG i.v.

  • Insemination: Perform artificial insemination 24 to 48 hours following hCG administration.

  • Confirmation of Ovulation: Confirm ovulation via ultrasonography 24 and 48 hours post-insemination.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Luteolysis

Luprostiol_Signaling_Pathway This compound This compound (PGF2α Analogue) PGF2a_Receptor PGF2α Receptor (GPCR) This compound->PGF2a_Receptor Gq Gq Protein PGF2a_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC co-activates MAPK MAPK Cascade PKC->MAPK activates Progesterone_synthesis_inhibition Inhibition of Progesterone Synthesis MAPK->Progesterone_synthesis_inhibition Apoptosis Apoptosis MAPK->Apoptosis Oestrus_Synchronization_Workflow cluster_protocol Oestrus Synchronization Protocol start Start: Select Mare(s) vet_exam Veterinary Examination (Ultrasound) start->vet_exam cl_check Mature Corpus Luteum? vet_exam->cl_check luprostiol_single Administer Single Dose This compound (3.75 mg, i.m.) cl_check->luprostiol_single Yes luprostiol_double Two-Dose Protocol: 1st Dose this compound 2nd Dose 14 days later cl_check->luprostiol_double No / Unknown oestrus_detection Daily Oestrus Detection luprostiol_single->oestrus_detection luprostiol_double->oestrus_detection follicle_monitoring Follicular Monitoring (Ultrasound) oestrus_detection->follicle_monitoring preovulatory_follicle Pre-ovulatory Follicle (≥35 mm)? follicle_monitoring->preovulatory_follicle preovulatory_follicle->follicle_monitoring No hCG_admin Administer hCG (1500-3000 IU, i.v.) preovulatory_follicle->hCG_admin Yes insemination Artificial Insemination (24-48h post-hCG) hCG_admin->insemination ovulation_confirmation Confirm Ovulation (Ultrasound) insemination->ovulation_confirmation end End of Protocol ovulation_confirmation->end

References

Application Notes and Protocols for the Use of Luprostiol in Inducing Parturition in Goats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The induction of parturition in goats is a valuable management tool in both commercial and research settings. It allows for scheduled kidding, enabling closer supervision, reduced neonatal mortality, and the facilitation of timed experimental procedures. Luprostiol, a synthetic analogue of prostaglandin F2α (PGF2α), is an effective luteolytic agent used to initiate this process. This document provides detailed application notes and protocols for the use of this compound in inducing parturition in goats, based on published research.

In goats, pregnancy is dependent on progesterone produced by the corpus luteum (CL) throughout gestation.[1][2] this compound and other PGF2α analogues function by inducing luteolysis, which is the breakdown of the CL.[1] This leads to a rapid decrease in plasma progesterone levels, mimicking the natural trigger for the onset of labor.[1][3] The subsequent hormonal cascade, including an increase in estrogen and the release of oxytocin, initiates uterine contractions and culminates in parturition.

Data Presentation

The following tables summarize quantitative data from key studies on the use of this compound for the induction of parturition in goats.

Table 1: Efficacy of Different this compound Dosages Compared to other Prostaglandins

Treatment GroupNDosageRouteInterval to Parturition (mean ± SEM, hours)Live Kids (%)Dystocia Incidence (%)Reference
This compound (L)207.5 mgIM33.3 ± 0.994.920.0
This compound (L50)183.75 mgIM34.1 ± 1.892.122.0
R-Cloprostenol (Cl)1975 µgIM35.1 ± 1.593.921.1
Saline (Control)151 mlIM99.4 ± 12.1N/A20.0

Table 2: Hormonal and Physiological Responses to Induction

ParameterTime PointObservationReference
Plasma Progesterone24 hours post-inductionIntense drop to <2 ng/ml
Placental ExpulsionPost-parturitionWithin 2 hours after induction

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound-Induced Parturition

G cluster_0 Initiation cluster_1 Luteolysis & Hormonal Shift cluster_2 Uterine Response cluster_3 Outcome Luprostiol_IM This compound (PGF2α Analogue) Intramuscular Injection CL Corpus Luteum (CL) on Ovary Luprostiol_IM->CL Binds to PGF2α receptors Progesterone_Drop Rapid Decrease in Plasma Progesterone CL->Progesterone_Drop Induces Luteolysis Estrogen_Increase Relative Increase in Estrogen Progesterone_Drop->Estrogen_Increase Alters Estrogen: Progesterone Ratio Myometrium Myometrial Activity (Uterine Contractions) Progesterone_Drop->Myometrium Removes 'Progesterone Block' Estrogen_Increase->Myometrium Cervical_Dilation Cervical Dilation Estrogen_Increase->Cervical_Dilation Oxytocin Oxytocin Release Myometrium->Oxytocin Stimulates Parturition Parturition (Kidding) Myometrium->Parturition Oxytocin->Myometrium Enhances Contractions Cervical_Dilation->Parturition

Caption: Signaling cascade of this compound-induced parturition in goats.

Experimental Workflow for Induction Studies

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Parturition cluster_3 Analysis Animal_Selection Animal Selection - Known breeding dates - Healthy pregnant does - Gestation day ~144-145 Acclimatization Acclimatization & Baseline Monitoring Animal_Selection->Acclimatization Randomization Randomization into Treatment Groups (e.g., this compound, Control) Acclimatization->Randomization Treatment Treatment Administration (IM Injection) Randomization->Treatment Monitoring Continuous Observation - Time to parturition - Dystocia incidence - Maternal behavior Treatment->Monitoring Sampling Blood Sampling (e.g., at 0, 12, 24h post-injection) Treatment->Sampling Neonatal_Assessment Neonatal Assessment - Kid viability & weight - Suckling reflex Monitoring->Neonatal_Assessment Placental_Expulsion Record Time of Placental Expulsion Monitoring->Placental_Expulsion Hormone_Assay Hormone Assay (e.g., Progesterone ELISA) Sampling->Hormone_Assay Postpartum_Monitoring Postpartum Monitoring - Maternal health - Milk production Neonatal_Assessment->Postpartum_Monitoring Placental_Expulsion->Postpartum_Monitoring Data_Analysis Statistical Analysis Postpartum_Monitoring->Data_Analysis Hormone_Assay->Data_Analysis

Caption: Experimental workflow for studying this compound-induced parturition.

Experimental Protocols

Protocol 1: Induction of Parturition Using this compound

Objective: To induce parturition in pregnant goats at term.

Materials:

  • Pregnant does (day 144-145 of gestation) with confirmed breeding dates.

  • This compound solution (e.g., 7.5 mg/ml).

  • Sterile syringes and needles (e.g., 3 ml syringe, 20-gauge needle).

  • Animal identification supplies (e.g., ear tags).

  • Monitoring equipment (stopwatch, observation sheets).

  • Kidding kit (lubricant, gloves, towels, naval dip).

Methodology:

  • Animal Selection and Preparation:

    • Select healthy, pregnant does with a known and confirmed gestation length of at least 144 days. Miscalculation of gestation length can lead to the delivery of premature and non-viable kids.

    • House the selected animals in a clean, dry, and well-bedded pen where they can be continuously observed.

    • Allow for an acclimatization period of at least 24 hours before the start of the experiment.

  • Treatment Administration:

    • On day 145 of pregnancy, administer a single intramuscular (IM) injection of this compound.

    • Dosage Regimens:

      • High Dose: 7.5 mg of this compound.

      • Low Dose: 3.75 mg of this compound.

    • Administer the injection into the deep gluteal or neck muscles using aseptic techniques.

    • A control group should be administered a placebo (e.g., 1 ml of sterile saline solution) via the same route.

  • Post-Injection Monitoring:

    • Begin continuous observation of the does immediately following the injection.

    • Record the time of injection and the onset of parturition (defined as the appearance of the amniotic sac or fetal parts at the vulva).

    • The expected interval from injection to parturition is typically between 30 and 40 hours.

    • Monitor for and record any instances of dystocia (difficult birth). The incidence of dystocia is generally not significantly different from spontaneous births.

    • Record the time of expulsion of the fetal membranes (placenta). This typically occurs within 2 hours of kidding in induced does.

  • Neonatal and Maternal Assessment:

    • Assess the viability of all kids at birth (e.g., breathing, activity, suckling reflex).

    • Record the number of live and stillborn kids.

    • Monitor the health of the doe postpartum for any adverse effects, such as retained placenta or metritis.

Protocol 2: Blood Sampling for Hormonal Analysis

Objective: To quantify the change in plasma progesterone concentrations following this compound administration.

Materials:

  • Blood collection tubes (e.g., EDTA or heparinized tubes).

  • Needles and vacutainer system or syringes.

  • Centrifuge.

  • Cryovials for plasma storage.

  • -20°C or -80°C freezer.

Methodology:

  • Sampling Schedule:

    • Collect a pre-treatment blood sample (0 hours) immediately before this compound administration.

    • Collect subsequent blood samples at timed intervals, for example, at 12, 24, and 36 hours post-injection, and at the time of parturition.

  • Blood Collection:

    • Collect approximately 5-10 ml of blood via jugular venipuncture into appropriate anticoagulant tubes.

    • Gently invert the tubes several times to ensure proper mixing with the anticoagulant.

  • Plasma Separation and Storage:

    • Centrifuge the blood samples at approximately 1500 x g for 15 minutes at 4°C within one hour of collection.

    • Carefully pipette the plasma supernatant into labeled cryovials.

    • Store the plasma samples at -20°C or lower until analysis.

  • Hormone Analysis:

    • Analyze plasma progesterone concentrations using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

    • Results are expected to show a sharp decline in progesterone levels within 24 hours of this compound injection.

Logical Relationships

Factors Influencing Induction Success

G Luprostiol_Dose This compound Dose (3.75mg vs 7.5mg) Induction_Success Successful Induction (Parturition within ~30-40h) Luprostiol_Dose->Induction_Success Both doses effective Gestation_Day Accurate Gestation Day (≥144 days) Gestation_Day->Induction_Success Prerequisite Kid_Viability High Kid Viability (>92%) Gestation_Day->Kid_Viability Critical for survival Doe_Health Doe Health Status Adverse_Events Low Incidence of Adverse Events (Dystocia, Retained Placenta) Doe_Health->Adverse_Events Influences outcomes Induction_Success->Kid_Viability Induction_Success->Adverse_Events

Caption: Key factors influencing the outcomes of parturition induction in goats.

References

Application Notes and Protocols for Luprostiol in Bovine Luteolysis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of luprostiol, a synthetic prostaglandin F2α (PGF2α) analogue, for the induction of luteolysis in bovine research. This document outlines recommended dosage calculations, detailed experimental protocols, and the underlying physiological mechanisms of action.

Introduction to this compound and Luteolysis

Mechanism of Action: PGF2α Signaling Pathway

This compound exerts its luteolytic effect by binding to the prostaglandin F2α receptor (PTGFR), a G-protein coupled receptor located on the plasma membrane of luteal cells.[1][4] This binding initiates a cascade of intracellular signaling events that ultimately lead to the cessation of progesterone production (functional luteolysis) and the structural regression of the CL through apoptosis.

The key signaling pathway involves the activation of Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to the activation of the mitogen-activated protein kinase (MAPK) signaling cascade, including the extracellular signal-regulated kinase (ERK). This signaling cascade ultimately alters gene expression, leading to the inhibition of steroidogenesis and the initiation of apoptosis.

PGF2a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (PGF2α Analogue) PTGFR PGF2α Receptor (PTGFR) This compound->PTGFR Binds to Gq Gαq/11 PTGFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Cascade (ERK) PKC->MAPK Activates Gene Altered Gene Expression MAPK->Gene Leads to Luteolysis Luteolysis (Functional & Structural) Gene->Luteolysis Induces

PGF2α Signaling Pathway in Bovine Luteal Cells.

This compound Dosage Calculation

The recommended dosage of this compound for inducing luteolysis in bovine studies varies based on the animal's physiological state (cow vs. heifer) and the specific research objectives. The standard dosages are derived from clinical trials and product recommendations.

Animal CategoryRecommended this compound DoseReference
Cows15 mg
Heifers7.5 mg

Dose-Response Studies:

Several studies have investigated the efficacy of varying doses of this compound. The following table summarizes the findings of key dose-response studies.

StudyAnimal ModelThis compound Doses AdministeredKey Findings
Plata et al. (1989)Multiparous lactating beef cows3.8 mg, 7.5 mg, 15 mg, 30 mgDoses ≥ 7.5 mg resulted in a synchronous estrous response in 75-95% of cows. 15 mg and 30 mg doses resulted in greater overall pregnancy rates.
Meira et al.Non-lactating Nelore cows15 mg (IM), 7.5 mg (IM), 3.75 mg (IM), 7.5 mg (IVSM)15 mg and 7.5 mg (IM and IVSM) resulted in a higher proportion of cows exhibiting luteolysis compared to lower doses.

IM: Intramuscular; IVSM: Intravulvosubmucosal

Experimental Protocols

The following protocols provide a detailed methodology for conducting bovine luteolysis studies using this compound.

General Experimental Workflow

experimental_workflow start Start animal_selection Animal Selection & Acclimatization start->animal_selection estrus_sync Estrus Synchronization (Optional) animal_selection->estrus_sync treatment_admin This compound Administration estrus_sync->treatment_admin monitoring Monitoring of Luteolysis treatment_admin->monitoring data_collection Data Collection & Analysis monitoring->data_collection end End data_collection->end

General Experimental Workflow for Bovine Luteolysis Studies.

Detailed Protocol for a Luteolysis Induction Study

Objective: To evaluate the efficacy of a single 15 mg intramuscular dose of this compound for inducing luteolysis in cycling beef cows.

1. Animal Selection and Preparation:

  • Select healthy, cycling, non-pregnant, multiparous beef cows.
  • Confirm cyclicity through observation of at least one estrous cycle or via transrectal ultrasonography to identify a corpus luteum.
  • House the animals in a consistent environment and provide ad libitum access to feed and water for an acclimatization period of at least two weeks.

2. Estrus Synchronization (Optional but Recommended):

  • To ensure all animals are in a similar stage of the estrous cycle, a synchronization protocol can be employed. A common method is the Ovsynch protocol.
  • Day 0: Administer Gonadotropin-Releasing Hormone (GnRH).
  • Day 7: Administer PGF2α (this can be the experimental this compound treatment).
  • Day 9: Administer a second dose of GnRH.

3. This compound Administration:

  • On Day 7 of the estrous cycle (where Day 0 is the day of estrus), administer a single 15 mg dose of this compound via deep intramuscular injection in the neck region.
  • Use a sterile 1.5-inch, 18-gauge needle.

4. Monitoring of Luteolysis:

5. Data Analysis:

  • Analyze changes in progesterone concentrations and CL size over time using appropriate statistical methods (e.g., repeated measures ANOVA).
  • Calculate the percentage of animals that exhibit luteolysis and return to estrus within the observation period.

Summary and Conclusion

This compound is an effective tool for inducing luteolysis in bovine research. The standard recommended doses are 15 mg for cows and 7.5 mg for heifers, administered via intramuscular injection. Careful adherence to detailed experimental protocols, including precise monitoring of progesterone levels and corpus luteum regression, is crucial for obtaining reliable and reproducible results. The signaling pathway initiated by this compound provides a basis for further research into the molecular mechanisms of luteolysis. These application notes and protocols are intended to serve as a comprehensive resource for researchers in the field of bovine reproduction.

References

Application Notes and Protocols for Developing an In Vivo Model to Study Luprostiol Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luprostiol is a synthetic analog of prostaglandin F2α (PGF2α) that potently induces luteolysis, the regression of the corpus luteum.[1][2] This property makes it a valuable tool in veterinary medicine for estrus synchronization and treatment of reproductive disorders.[3][4] In a research and drug development context, establishing a robust in vivo model to study the effects of this compound is crucial for understanding its mechanism of action, evaluating its efficacy and safety, and discovering new therapeutic applications.

These application notes provide a comprehensive guide to developing and utilizing a rodent model for studying this compound's effects, with a focus on its luteolytic and broader systemic impacts. The provided protocols are designed to be adapted to specific research questions and institutional guidelines.

Mechanism of Action and Signaling Pathway

This compound, like other PGF2α analogs, exerts its effects by binding to the prostaglandin F2α receptor (FP receptor), a G protein-coupled receptor (GPCR).[5] The activation of the FP receptor initiates a cascade of intracellular signaling events that vary depending on the cell type. In luteal cells, the primary target for luteolysis, the signaling pathway leads to a decrease in progesterone production and ultimately, apoptosis.

The binding of this compound to the FP receptor, which is coupled to the Gq alpha subunit (Gαq), activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC).

Downstream of this initial cascade, other signaling pathways are modulated. For instance, PGF2α-FP receptor signaling can lead to the activation of the ERK1/2 and mTOR pathways, which are involved in cell proliferation and growth. In the context of luteolysis, PGF2α signaling is associated with an increase in the pro-apoptotic protein Bax and the activation of caspases 9 and 3, key executioners of apoptosis. There is also evidence for the involvement of the STAT3 and inhibition of the AKT signaling pathways in PGF2α-induced luteolysis.

Luprostiol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds to Gq Gq FP_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC PKC DAG->PKC Activates Ca2 Ca2+ (intracellular) ER->Ca2 Releases Ca2->PKC Activates ERK ERK1/2 PKC->ERK Bax Bax (pro-apoptotic) PKC->Bax Upregulates Progesterone Progesterone Synthesis PKC->Progesterone Inhibits mTOR mTOR ERK->mTOR Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Figure 1: this compound Signaling Pathway in Luteal Cells.

Experimental Workflow for In Vivo Model Development

The development of an in vivo model to study this compound's effects typically follows a structured workflow, from initial dose-ranging studies to detailed pharmacodynamic and mechanistic investigations.

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_dose_finding Phase 2: Dose-Response and Pharmacokinetics cluster_pd_studies Phase 3: Pharmacodynamic (PD) Studies cluster_mechanistic Phase 4: Mechanistic Studies A1 Animal Model Selection (e.g., Rats, Mice) A2 Ethical Approval (IACUC) A1->A2 A3 This compound Formulation and Vehicle Selection A2->A3 B1 Dose-Ranging Study (Single Administration) A3->B1 B2 Pharmacokinetic (PK) Study (Blood Sampling) B1->B2 B3 Determination of Effective Dose (ED50) and MTD B2->B3 C1 Luteolysis Induction Model (Pseudopregnant or Cycling Females) B3->C1 C2 Endpoint Analysis: - Progesterone Levels - Histopathology of Ovaries - Gene/Protein Expression C1->C2 D1 Investigation of Signaling Pathways (Western Blot, IHC, etc.) C2->D1 D2 Evaluation of Off-Target Effects D1->D2

Figure 2: Experimental Workflow for In Vivo Model Development.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats
ParameterIntravenous (0.5 mg/kg)Intramuscular (0.5 mg/kg)Oral (0.5 mg/kg)
tmax -15-30 minutes15-30 minutes
Bioavailability 100%80-100%80-100%
Terminal Half-life (t½) 5-7.5 hours5-7.5 hours5-7.5 hours
Excretion (24h) 2/3 kidney, 1/3 intestinal tract2/3 kidney, 1/3 intestinal tract2/3 kidney, 1/3 intestinal tract
Unchanged Drug Excreted 2-3%2-3%2-3%
Data sourced from the Committee for Veterinary Medicinal Products summary report.
Table 2: Acute Toxicity of this compound in Rodents
SpeciesRouteLD50Parenteral NOELOral NOEL
Rat (male) Intravenous116 mg/kg1 mg/kg75 mg/kg
Rat (female) Intravenous130 mg/kg1 mg/kg75 mg/kg
Mouse --3 mg/kg150 mg/kg
Data sourced from the Committee for Veterinary Medicinal Products summary report.
Table 3: Dose-Response of this compound for Parturition Induction in Sows (for extrapolation)
GroupThis compound Dose (mg)Treatment-to-First-Pig Interval (hours)
A (Control) 076.0
B 1.8854.4
C 3.7540.0
D 7.526.3
E 1531.0
Data adapted from Diehl & Newby, 1989. This data from a larger animal model can be used as a starting point for dose-range finding studies in rodents, taking into account allometric scaling.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound in Rodents

1.1. Materials:

  • This compound (pharmaceutical grade if available)

  • Sterile vehicle (e.g., saline, phosphate-buffered saline (PBS))

  • Sterile syringes and needles (appropriate gauge for the route of administration and animal size)

  • Vortex mixer

  • Sterile filtration unit (0.22 µm) if preparing a solution from a non-sterile powder

1.2. Preparation of Dosing Solution:

  • Determine the desired concentration of this compound based on the target dose (mg/kg) and the dosing volume.

  • Aseptically weigh the required amount of this compound powder.

  • Dissolve the powder in the sterile vehicle. Use a vortex mixer to ensure complete dissolution.

  • If the initial compound is not sterile, filter the solution through a 0.22 µm sterile filter into a sterile vial.

  • Store the prepared solution according to the manufacturer's recommendations, typically protected from light and refrigerated.

1.3. Administration:

  • Route of Administration: The most common and recommended routes for systemic administration in rodents are subcutaneous (SC) and intraperitoneal (IP). Intramuscular (IM) injection is also possible but may be more stressful. Oral gavage can be used if investigating oral bioavailability.

  • Dosing Volume: Adhere to institutional guidelines for maximum injection volumes. For mice, a typical SC or IP injection volume is 5-10 ml/kg. For rats, it is 5 ml/kg.

  • Procedure (Subcutaneous Injection):

    • Gently restrain the animal.

    • Lift the loose skin over the back, between the shoulder blades, to form a tent.

    • Insert the needle at the base of the tented skin, parallel to the spine.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Inject the solution slowly.

    • Withdraw the needle and gently massage the area to aid dispersion.

Protocol 2: In Vivo Luteolysis Induction Model in Rats

2.1. Animal Model:

  • Sexually mature female rats (e.g., Sprague-Dawley or Wistar, 8-10 weeks old).

  • To induce a functional corpus luteum, pseudopregnancy can be induced by sterile mating (with a vasectomized male) or by cervical stimulation on the day of estrus.

2.2. Experimental Design:

  • Induce pseudopregnancy in a cohort of female rats.

  • On day 5-7 of pseudopregnancy (when the corpus luteum is fully functional), randomly assign animals to treatment groups (e.g., vehicle control, different doses of this compound).

  • Administer this compound or vehicle via the chosen route (e.g., subcutaneous injection).

  • At predetermined time points after administration (e.g., 2, 12, 24, 48 hours), euthanize a subset of animals from each group.

2.3. Endpoint Measurements:

  • Blood Collection: Collect blood via cardiac puncture at the time of euthanasia for hormone analysis.

  • Hormone Analysis: Measure serum progesterone concentrations using a validated method (e.g., ELISA, RIA). A significant decrease in progesterone levels in the this compound-treated groups compared to the control group indicates functional luteolysis.

  • Tissue Collection: Carefully dissect the ovaries and weigh them. One ovary can be fixed in 10% neutral buffered formalin for histological analysis, and the other can be snap-frozen in liquid nitrogen and stored at -80°C for molecular analysis.

  • Histopathology: Process the fixed ovaries for paraffin embedding, sectioning, and staining (e.g., Hematoxylin and Eosin - H&E). Examine the sections for signs of corpus luteum regression, such as decreased cell size, pyknotic nuclei, and increased immune cell infiltration.

  • Molecular Analysis: From the frozen ovarian tissue, extract RNA or protein to analyze the expression of genes and proteins involved in the PGF2α signaling pathway, steroidogenesis, and apoptosis (e.g., FP receptor, StAR, 3β-HSD, Bax, Bcl-2, Caspase-3) using techniques like qRT-PCR and Western blotting.

Protocol 3: Pharmacokinetic Study of this compound in Mice

3.1. Animal Model:

  • Adult male or female mice (e.g., C57BL/6 or BALB/c, 8-10 weeks old).

3.2. Experimental Design:

  • Fast the animals overnight before dosing (with free access to water).

  • Administer a single dose of this compound via the desired routes (e.g., intravenous via tail vein and oral gavage to determine bioavailability).

  • At serial time points after administration (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours), collect blood samples from a small number of animals at each time point (sparse sampling) or from cannulated animals.

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

3.3. Bioanalytical Method:

  • Develop and validate a sensitive and specific analytical method for the quantification of this compound in plasma, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.4. Data Analysis:

  • Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (tmax), area under the concentration-time curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd).

  • Calculate oral bioavailability (F%) by comparing the AUC after oral administration to the AUC after intravenous administration.

References

Application Notes and Protocols for Alternative Routes of Luprostiol Administration in Cattle

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Luprostiol, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely used in bovine reproductive management.[1] Its primary function is to induce the regression of the corpus luteum (CL), leading to a decrease in progesterone levels and allowing for the initiation of a new estrous cycle.[1] This is instrumental in estrus synchronization, treatment of silent heat, and management of certain reproductive disorders.[1][2][3] The conventional and approved route of administration for this compound is a deep intramuscular (IM) injection. However, research into alternative routes of administration is driven by the desire to improve animal welfare, reduce tissue irritation, potentially lower the required dosage, and enhance the therapeutic index. This document outlines the research and protocols for alternative administration routes of this compound and other PGF2α analogs in cattle, including intravaginal, intravulvosubmucosal (IVSM), ischiorectal fossa (IRF), and subcutaneous (SC) methods.

Comparative Efficacy of Different Administration Routes

The following tables summarize quantitative data from various studies comparing the efficacy of alternative administration routes of PGF2α analogs to the conventional intramuscular route in cattle.

Table 1: Comparison of this compound and other PGF2α Analogs on Luteolysis and Estrus Response

Administration RoutePGF2α AnalogDosageLuteolysis Rate (%)Estrus Response (%)Time to Estrus (hours)Reference
Intramuscular (IM)This compound15 mg87%61%72
Intravulvosubmucosal (IVSM)This compound7.5 mg (50%)Not specifiedNot specifiedNot specified
Intravulvosubmucosal (IVSM)This compound3.75 mg (25%)Not specifiedNot specifiedNot specified
Bai-hui AcupointThis compound3.75 mg (25%)21%Not specifiedNot specified
Bai-hui AcupointThis compound1.5 mg (10%)4%Not specifiedNot specified
Intramuscular (IM)Dinoprost25 mg100%100%Not specified
Ischiorectal Fossa (IRF)Dinoprost25 mg100%90%Not specified
Ischiorectal Fossa (IRF)Dinoprost10 mg80%80%Not specified
Subcutaneous (SC)Dinoprost10 mgNot specified50%Not specified
Intravulvosubmucosal (IVSM)Dinoprost10 mgNot specified0%Not specified
IntravaginalCloprostenol500 µgIdentical to IM66.6%Not specified
Intramuscular (IM)Cloprostenol500 µgIdentical to IVG70%Not specified

Table 2: Pregnancy Rates Following Different Administration Routes of PGF2α Analogs

Administration RoutePGF2α AnalogDosagePregnancy Rate (%)Reference
Ischiorectal Fossa (IRF)Dinoprost25 mg61.8%
Intravaginal (TAI)PGF2α25 mg (2 doses, 12h apart)57.8%
Intramuscular (TAI)PGF2α25 mg51.5%

Detailed Experimental Protocols

  • Animal Selection: Non-lactating Nelore cows (Bos taurus indicus) with a palpable corpus luteum (CL) 8 days after observed estrus.

  • Experimental Groups:

    • Group 1 (IM Control): 15 mg this compound via deep intramuscular injection.

    • Group 2 (IVSM 50%): 7.5 mg this compound administered into the vulvar submucosa.

    • Group 3 (IVSM 25%): 3.75 mg this compound administered into the vulvar submucosa.

  • Procedure:

    • Synchronize a cohort of cows and monitor for natural estrus.

    • On day 8 post-estrus, confirm the presence of a functional CL via transrectal ultrasonography.

    • Randomly assign cows to the experimental groups.

    • Administer the assigned treatment.

      • IVSM injection: Lift the tail and insert a needle into the submucosal tissue of the vulva.

    • Collect blood samples at 0, 24, 48, and 72 hours post-treatment for progesterone analysis.

    • Monitor for signs of estrus for 6 days post-treatment.

  • Data Analysis:

    • Luteolysis is considered successful if plasma progesterone concentration drops below 1 ng/mL within 72 hours.

    • Compare the rates of luteolysis and estrus expression between groups using appropriate statistical tests (e.g., Chi-square or Fisher's exact test).

Protocol 2: Efficacy of Ischiorectal Fossa (IRF) Administration of Dinoprost

  • Objective: To evaluate the efficacy of Dinoprost administered into the ischiorectal fossa for inducing luteolysis and fertile estrus.

  • Animal Selection: Beef heifers with a functional CL 7 days after ovulation.

  • Experimental Groups:

    • Group 1 (IM Control): 25 mg Dinoprost via deep intramuscular injection.

    • Group 2 (IRF 25mg): 25 mg Dinoprost injected into the ischiorectal fossa.

    • Group 3 (IRF 10mg): 10 mg Dinoprost injected into the ischiorectal fossa.

  • Procedure:

    • Synchronize ovulation in a cohort of heifers.

    • On day 7 post-ovulation, randomly assign heifers to the experimental groups.

    • Administer the assigned treatment.

      • IRF injection: The ischiorectal fossa is a fat-filled space lateral to the rectum. The injection is administered into this space.

    • Monitor for estrus behavior for 5 days post-treatment.

    • Perform artificial insemination approximately 12 hours after the onset of estrus.

    • Confirm ovulation via transrectal ultrasonography.

    • Perform pregnancy diagnosis 35-55 days after insemination.

  • Data Analysis:

    • Compare the rates of estrus expression, ovulation, and pregnancy between groups.

Signaling Pathways and Experimental Workflows

Luprostiol_Luteolysis_Pathway This compound This compound (PGF2α Analog) Receptor PGF2α Receptor (FP) This compound->Receptor Binds to PLC Phospholipase C (PLC) Activation Receptor->PLC IP3 IP3 & DAG Increase PLC->IP3 Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation IP3->PKC Luteolysis Luteolysis (Corpus Luteum Regression) Ca->Luteolysis PKC->Luteolysis Progesterone Progesterone Production Decrease Luteolysis->Progesterone Experimental_Workflow Start Start: Animal Selection (Cows with functional CL) Grouping Random Assignment to Treatment Groups Start->Grouping IM Group A: Intramuscular (IM) (Control) Grouping->IM IVSM Group B: Intravulvosubmucosal (IVSM) Grouping->IVSM IRF Group C: Ischiorectal Fossa (IRF) Grouping->IRF Treatment Administer this compound/PGF2α IM->Treatment IVSM->Treatment IRF->Treatment Monitoring Monitoring & Data Collection (Blood samples, Estrus detection) Treatment->Monitoring Analysis Data Analysis (Progesterone levels, Estrus rate, Pregnancy rate) Monitoring->Analysis Conclusion Conclusion: Compare Efficacy of Routes Analysis->Conclusion Advantage_Diagram AltRoutes Alternative Administration Routes ReducedDose Potential for Reduced Dosage AltRoutes->ReducedDose ImprovedWelfare Improved Animal Welfare AltRoutes->ImprovedWelfare TargetedDelivery More Targeted Delivery AltRoutes->TargetedDelivery ReducedIrritation Reduced Tissue Irritation ImprovedWelfare->ReducedIrritation

References

Measuring Luprostiol in Plasma: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Luprostiol, a synthetic prostaglandin F2α (PGF2α) analogue, in plasma samples. Accurate measurement of this compound is critical for pharmacokinetic studies, dose-response assessments, and understanding its physiological effects in drug development and veterinary medicine. The following sections detail methodologies for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA), offering a range of options to suit varying laboratory capabilities and research needs.

Introduction to this compound Analysis

This compound is a potent luteolytic agent used in veterinary medicine to synchronize estrus and for other reproductive applications. Its mechanism of action involves binding to the prostaglandin F2α receptor (FP receptor), initiating a signaling cascade that leads to the regression of the corpus luteum. Given its hormonal effects and therapeutic applications, sensitive and specific analytical methods are essential for determining its concentration in biological matrices like plasma.

Recommended Analytical Methods

The choice of analytical method for this compound quantification depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation. LC-MS/MS is considered the gold standard for its high sensitivity and specificity. HPLC with UV or fluorescence detection offers a more accessible alternative, while ELISA provides a high-throughput option for screening large numbers of samples.

Application Note 1: LC-MS/MS Method for the Quantification of this compound in Plasma

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of this compound in plasma due to its superior sensitivity, specificity, and ability to handle complex biological matrices.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

  • To a 100 µL aliquot of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analogue of this compound or a structurally similar prostaglandin).

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting composition.

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0-1 min: 20% B

    • 1-5 min: 20-80% B

    • 5-6 min: 80% B

    • 6-6.1 min: 80-20% B

    • 6.1-8 min: 20% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized by direct infusion.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Method Validation Parameters

The method should be validated according to regulatory guidelines, assessing the following parameters:

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (Intra- and Inter-day) Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Recovery Consistent, precise, and reproducible
Stability Analyte stability under various storage and processing conditions

Experimental Workflow: LC-MS/MS Analysis

plasma Plasma Sample (100 µL) is Internal Standard in Acetonitrile (300 µL) vortex Vortex (1 min) plasma->vortex is->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject data Data Acquisition and Analysis inject->data

Caption: Workflow for this compound analysis in plasma by LC-MS/MS.

Application Note 2: HPLC Method for the Quantification of this compound in Plasma

For laboratories without access to LC-MS/MS, a High-Performance Liquid Chromatography (HPLC) method with UV or fluorescence detection can be developed. This approach may require more extensive sample clean-up and derivatization to achieve the desired sensitivity.

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 500 µL of plasma, add 500 µL of 0.1 M phosphate buffer (pH 3.0) and mix. Load the diluted plasma onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute this compound with 1 mL of methanol.

  • Derivatization (for fluorescence detection): Evaporate the eluate to dryness. Reconstitute in a suitable solvent and add a derivatizing agent that reacts with the carboxylic acid group of this compound to form a fluorescent product. Incubate as required.

  • Final Preparation: Evaporate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV or fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 20 mM sodium dihydrogenphosphate, pH 3.0) and acetonitrile.[1] An example mobile phase could be acetonitrile:phosphate buffer (33:67, v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 210-220 nm.

    • Fluorescence: Excitation and emission wavelengths will depend on the derivatizing agent used.

  • Injection Volume: 20 µL.

Method Validation Parameters

Similar to the LC-MS/MS method, the HPLC method must be thoroughly validated.

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10
Accuracy Within ±15% of the nominal concentration
Precision (Intra- and Inter-day) Coefficient of variation (CV) ≤ 15%
Specificity No interfering peaks at the retention time of this compound

Experimental Workflow: HPLC Analysis

plasma Plasma Sample (500 µL) buffer Add Phosphate Buffer (500 µL) plasma->buffer spe Solid-Phase Extraction (SPE) buffer->spe elute Elute this compound spe->elute derivatize Derivatization (optional) elute->derivatize reconstitute Reconstitute in Mobile Phase derivatize->reconstitute inject Inject into HPLC reconstitute->inject data Data Acquisition and Analysis inject->data

Caption: Workflow for this compound analysis in plasma by HPLC.

Application Note 3: ELISA Method for the Quantification of this compound in Plasma

An Enzyme-Linked Immunosorbent Assay (ELISA) can be a high-throughput method for quantifying this compound, particularly for screening large numbers of samples. This method relies on the availability of specific antibodies for this compound.

Experimental Protocol

This protocol is based on a competitive ELISA format, which is common for small molecules like prostaglandins.

1. Sample Preparation

  • Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin).[2][3][4]

  • Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection to separate the plasma.

  • The plasma can be assayed immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.

2. ELISA Procedure

  • A microplate is pre-coated with a capture antibody specific for this compound.

  • Add standards and plasma samples to the wells, followed by the addition of a fixed amount of biotin-conjugated this compound.

  • During incubation, the free this compound in the samples or standards competes with the biotin-conjugated this compound for binding to the capture antibody.

  • Wash the plate to remove unbound components.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated this compound captured on the plate.

  • Wash the plate again.

  • Add a TMB substrate solution. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.

  • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Method Validation Parameters
ParameterTypical Acceptance Criteria
Standard Curve A reliable standard curve with a good fit (e.g., four-parameter logistic)
Sensitivity The lowest detectable concentration of this compound
Specificity Minimal cross-reactivity with other related prostaglandins
Recovery 80-120% recovery of spiked analyte in plasma samples.
Precision (Intra- and Inter-assay) Coefficient of variation (CV) ≤ 15%

Logical Relationship: Competitive ELISA

cluster_0 High this compound in Sample cluster_1 Low this compound in Sample Sample this compound Sample this compound Antibody Antibody Binding Sites Sample this compound->Antibody Biotin-Luprostiol Biotin-Luprostiol Biotin-Luprostiol->Antibody Low Signal Low Signal Antibody->Low Signal Sample Luprostiol_2 Sample this compound Antibody_2 Antibody Binding Sites Sample Luprostiol_2->Antibody_2 Biotin-Luprostiol_2 Biotin-Luprostiol Biotin-Luprostiol_2->Antibody_2 High Signal High Signal Antibody_2->High Signal

Caption: Principle of competitive ELISA for this compound detection.

This compound Signaling Pathway

This compound, as a PGF2α analogue, exerts its biological effects by binding to the Prostaglandin F2α Receptor (FP receptor), a G-protein coupled receptor. The activation of the FP receptor initiates a cascade of intracellular events.

The binding of this compound to the FP receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). In some cell types, this pathway can also lead to the transactivation of the epidermal growth factor receptor (EGFR), subsequently activating the mitogen-activated protein kinase (MAPK) signaling pathway, which can influence cellular processes like proliferation.

Signaling Pathway of this compound

This compound This compound FP_Receptor FP Receptor This compound->FP_Receptor Gq Gq Protein FP_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 EGFR EGFR PLC->EGFR transactivation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Luteolysis, Proliferation) Ca_release->Cellular_Response PKC->Cellular_Response MAPK MAPK Pathway EGFR->MAPK MAPK->Cellular_Response

Caption: this compound signaling through the FP receptor.

References

Application Notes and Protocols for Intramuscular Injection of Luprostiol in Equine Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luprostiol is a synthetic analogue of prostaglandin F2α (PGF2α) that is widely utilized in equine reproductive management.[1] Its primary function is to induce luteolysis, the regression of the corpus luteum, which leads to a decrease in progesterone levels and a subsequent return to estrus.[2] This characteristic makes this compound a valuable tool for estrus synchronization, treatment of persistent corpus luteum, and management of other reproductive conditions in mares. These application notes provide detailed protocols for the intramuscular (IM) administration of this compound in equine studies, along with relevant data and safety considerations.

Mechanism of Action

This compound acts as a potent luteolytic agent by binding to and activating prostaglandin F2α receptors in the corpus luteum of the ovary. This binding initiates a signaling cascade that ultimately leads to the death of luteal cells and a rapid decline in progesterone production. The reduction in progesterone allows for the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn stimulates the pituitary gland to release follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This hormonal cascade promotes follicular development, leading to estrus and subsequent ovulation.

Signaling Pathway of this compound in Equine Luteal Cells

Luprostiol_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound PGF2a_R PGF2α Receptor This compound->PGF2a_R Binds to Gq Gq Protein PGF2a_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Stimulates Luteolysis Luteolysis Ca2->Luteolysis PKC->Luteolysis Estrus_Synchronization_Workflow start Start: Group of Cycling Mares vet_exam Veterinary Examination (Palpation/Ultrasound) start->vet_exam luprostiol_inj Administer this compound (IM) vet_exam->luprostiol_inj If mature corpus luteum is present estrus_detection Estrus Detection (Teasing, Observation) luprostiol_inj->estrus_detection 2-4 days post-injection follicle_monitoring Follicular Monitoring (Ultrasound) estrus_detection->follicle_monitoring breeding Breeding/Insemination follicle_monitoring->breeding When dominant follicle is mature preg_check Pregnancy Diagnosis (Ultrasound) breeding->preg_check ~14 days post-ovulation end End: Synchronized Pregnancies preg_check->end

References

Preparing Luprostiol Solutions for Laboratory Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luprostiol, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic agent primarily used in veterinary medicine. In a research context, it is a valuable tool for studying the PGF2α signaling pathway and its physiological effects. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions for in vitro and in vivo laboratory experiments, ensuring reproducibility and accuracy in research applications.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A thorough understanding of its chemical and physical properties is essential for the accurate preparation of solutions.

PropertyValueSource
Molecular Formula C₂₁H₂₉ClO₆S[1]
Molecular Weight 444.96 g/mol [1]
CAS Number 67110-79-6[2]
Appearance Solid powder[1]
Purity >98% (typical)[1]

Solubility and Storage

Proper dissolution and storage are critical for maintaining the stability and activity of this compound. The following table summarizes the solubility and recommended storage conditions.

ParameterRecommendationDetails and Source
Solubility Primary Solvent: Dimethyl Sulfoxide (DMSO)This compound is readily soluble in DMSO. While a specific maximum solubility is not consistently reported, concentrations of at least 10 mM are achievable. For other prostaglandin analogs, solubility in DMSO can exceed 70 mg/mL.
Secondary Solvents: EthanolProstaglandin analogs are often soluble in ethanol.
Aqueous Buffers (e.g., PBS) This compound has low solubility in aqueous solutions. Direct dissolution in buffers is not recommended for high-concentration stock solutions.
Storage of Solid Compound -20°C for long-term (months to years) Store in a dry, dark environment. The solid form is stable for over 3 years if stored properly.
4°C for short-term (days to weeks)
Storage of Stock Solutions -80°C for long-term (up to 1 year) Aliquot solutions to avoid repeated freeze-thaw cycles.
-20°C for short-term (up to 3 months)

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by acting as a selective agonist for the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a downstream signaling cascade.

The binding of this compound to the FP receptor activates the Gq alpha subunit of the associated G protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event that mediates many of the physiological effects of this compound, such as smooth muscle contraction.

Luprostiol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound FP_receptor FP Receptor (GPCR) This compound->FP_receptor Binds to G_protein Gq Protein FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Induces Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response Leads to

Caption: this compound signaling pathway via the FP receptor.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution that can be further diluted for various experimental applications.

Stock_Solution_Workflow start Start weigh 1. Weigh this compound Powder (e.g., 4.45 mg) start->weigh dissolve 2. Add Anhydrous DMSO (e.g., 1 mL for 10 mM) weigh->dissolve vortex 3. Vortex/Sonicate (to ensure complete dissolution) dissolve->vortex aliquot 4. Aliquot into Single-Use Vials vortex->aliquot store 5. Store at -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required mass of this compound:

    • To prepare a 10 mM stock solution, use the following formula:

      • Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

      • For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:

      • Mass (mg) = 0.01 mol/L * 0.001 L * 444.96 g/mol * 1000 mg/g = 4.45 mg

  • Weighing:

    • Accurately weigh 4.45 mg of this compound powder and transfer it to a sterile vial.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing:

    • Cap the vial securely and vortex thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting tubes.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 3 months). Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for Cell Culture Experiments

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity.

  • Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution.

  • Perform a serial dilution (if necessary):

    • It is recommended to perform an intermediate dilution of the stock solution in DMSO or sterile cell culture medium before the final dilution into the experimental medium. This improves accuracy for preparing low nanomolar concentrations.

  • Final Dilution:

    • Add the appropriate volume of the this compound stock or intermediate dilution to the pre-warmed cell culture medium to achieve the desired final concentration.

    • Example: To prepare 10 mL of medium with a final this compound concentration of 1 µM:

      • Add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium. (Final DMSO concentration: 0.01%)

    • Gently mix the medium by pipetting or swirling.

  • Application to Cells:

    • Replace the existing medium in your cell culture plates with the freshly prepared this compound-containing medium.

Recommended Working Concentrations

While specific in vitro data for this compound is limited, the working concentrations for its parent compound, PGF2α, can provide a valuable starting point for experimental design.

Experiment TypeRecommended Concentration RangeNotes and Source
In Vitro Cell-Based Assays 10 nM - 10 µMPGF2α has been shown to exert biological effects in various cell types within this range. For example, it can stimulate progesterone synthesis in bovine luteal cells at concentrations of 10-100 ng/mL (~28-280 nM). In other cell types, effects on proliferation have been observed at concentrations up to 10⁻⁶ M (1 µM).
In Vivo Animal Studies 1-15 mg per animalDosages are highly dependent on the animal model and the intended biological effect. For example, in sows, a dose of 7.5 mg was found to be effective for inducing farrowing. In mares, 3.75 mg has been used to induce luteolysis.

Note: The optimal concentration for any given experiment must be determined empirically through dose-response studies.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound powder and solutions.

  • Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

References

Assessing the Luteolytic Efficacy of Luprostiol: Application Notes and Protocols for Progesterone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luprostiol, a synthetic analog of Prostaglandin F2-alpha (PGF2α), is a potent luteolytic agent used in veterinary medicine to synchronize estrus and manage various reproductive conditions in livestock. Its primary mechanism of action involves the induction of luteolysis, the regression of the corpus luteum (CL), which is the primary source of progesterone during the luteal phase of the estrous cycle. The subsequent sharp decline in circulating progesterone concentrations is a key indicator of this compound's efficacy and is critical for the initiation of the follicular phase, estrus, and ovulation.

These application notes provide detailed experimental protocols for assessing the effect of this compound on progesterone levels both in vivo and in vitro. The methodologies are designed to offer a robust framework for researchers in drug development and reproductive physiology to evaluate the pharmacodynamics of this compound and similar PGF2α analogs.

Core Principles

The experimental designs described herein are based on the principle of comparing progesterone concentrations in a treatment group administered this compound against a control group. The in vivo model focuses on the systemic response in live animals, typically cattle or mares, while the in vitro model provides a more controlled environment to study the direct effects of this compound on progesterone-producing luteal cells.

Data Presentation

The following table summarizes representative quantitative data on the decline of plasma progesterone concentrations in cattle following the administration of a PGF2α analog similar to this compound. This data illustrates the expected luteolytic effect.

Table 1: Plasma Progesterone Concentrations in Cows Following PGF2α Analog Administration

Time PointProgesterone Concentration (ng/mL) - Treatment Group (Mean ± SEM)Progesterone Concentration (ng/mL) - Control Group (Mean ± SEM)
0 hours (Pre-treatment)6.5 ± 0.56.4 ± 0.6
8 hours4.2 ± 0.46.5 ± 0.5
16 hours2.1 ± 0.36.3 ± 0.6
24 hours1.0 ± 0.26.4 ± 0.5
48 hours< 1.06.2 ± 0.4
72 hours< 1.0*6.1 ± 0.5

*Indicates a statistically significant decrease compared to the control group (p < 0.05). Data is representative based on studies of potent PGF2α analogs like cloprostenol in cattle.[1]

Signaling Pathway of this compound in Luteal Cells

This compound, as a PGF2α analog, initiates a signaling cascade within luteal cells that ultimately inhibits steroidogenesis (progesterone synthesis) and induces apoptosis (cell death). The diagram below illustrates this pathway.

Luprostiol_Signaling_Pathway This compound This compound (PGF2α Analog) FP_Receptor Prostaglandin F Receptor (FP) This compound->FP_Receptor Gq_Protein Gq Protein FP_Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Apoptosis Apoptosis PKC->Apoptosis Induces PKC->Inhibition_node PKC->Inhibition_node2 Cholesterol Cholesterol StAR StAR Protein Cholesterol->StAR Mitochondrion Mitochondrion StAR->Mitochondrion P450scc P450scc Pregnenolone Pregnenolone HSD3B 3β-HSD P450scc->Pregnenolone Progesterone Progesterone HSD3B->Progesterone Inhibition_node->P450scc Inhibition_node2->StAR

Caption: this compound signaling cascade in luteal cells.

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound's Luteolytic Effect in Cattle

This protocol outlines an experimental design to evaluate the efficacy of this compound in inducing luteolysis and reducing plasma progesterone concentrations in cycling dairy or beef cows.

1. Animal Selection and Acclimation:

  • Select healthy, non-pregnant, cycling cows with a palpable corpus luteum (CL) confirmed by transrectal ultrasonography.

  • House the animals in a controlled environment for at least one week prior to the experiment for acclimation.

2. Experimental Groups:

  • Treatment Group (n ≥ 10): Administer a single intramuscular (IM) injection of this compound at the recommended dosage (e.g., 15 mg for some formulations, but consult product-specific literature).

  • Control Group (n ≥ 10): Administer a single IM injection of an equivalent volume of sterile saline.

3. Experimental Procedure:

  • On Day 0, prior to treatment, collect a blood sample from all animals (see section 4 for blood collection).

  • Immediately after the initial blood sample, administer the this compound or saline injection.

  • Collect subsequent blood samples at 8, 16, 24, 48, and 72 hours post-injection.

4. Blood Collection and Processing:

  • Collect blood samples via jugular or coccygeal venipuncture into vacuum tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Immediately place the tubes on ice.

  • Within 2 hours of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.

  • Carefully aspirate the plasma and store it in labeled cryovials at -20°C or -80°C until progesterone analysis.

5. Progesterone Analysis:

  • Analyze plasma progesterone concentrations using a validated commercial Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kit, following the manufacturer's instructions.

  • Express results in ng/mL.

6. Data Analysis:

  • Calculate the mean and standard error of the mean (SEM) for progesterone concentrations at each time point for both groups.

  • Use appropriate statistical tests (e.g., ANOVA with repeated measures) to compare the progesterone profiles between the treatment and control groups over time. A p-value < 0.05 is typically considered significant.

InVivo_Workflow Start Start: Select Cycling Cows with CL Grouping Randomly Assign to Groups Start->Grouping Treatment_Group Treatment Group (this compound) Grouping->Treatment_Group Control_Group Control Group (Saline) Grouping->Control_Group Blood_Sample_0h Collect Blood Sample (0h) Treatment_Group->Blood_Sample_0h Control_Group->Blood_Sample_0h Injection Administer Injection Blood_Sample_0h->Injection Blood_Sampling_Series Collect Blood Samples (8, 16, 24, 48, 72h) Injection->Blood_Sampling_Series Plasma_Separation Centrifuge and Separate Plasma Blood_Sampling_Series->Plasma_Separation Storage Store Plasma at -80°C Plasma_Separation->Storage Progesterone_Assay Progesterone Assay (ELISA/RIA) Storage->Progesterone_Assay Data_Analysis Statistical Analysis Progesterone_Assay->Data_Analysis End End: Compare Progesterone Profiles Data_Analysis->End

Caption: In vivo experimental workflow.

Protocol 2: In Vitro Assessment of this compound's Effect on Luteal Cell Progesterone Production

This protocol details the methodology for isolating bovine luteal cells and assessing the direct effect of this compound on their progesterone synthesis in a controlled culture environment.

1. Luteal Tissue Collection:

  • Obtain ovaries with a mid-luteal phase (Day 10-12 post-estrus) corpus luteum from a local abattoir or via surgical recovery.

  • Transport the ovaries to the laboratory on ice in a sterile saline solution containing antibiotics.

2. Luteal Cell Isolation:

  • Under sterile conditions, dissect the CL from the ovarian stroma.

  • Mince the luteal tissue into small fragments (approx. 1 mm³).

  • Digest the tissue fragments in a solution of collagenase (e.g., Type II, 0.1%) and DNase I in a suitable buffer (e.g., Hank's Balanced Salt Solution) with gentle agitation at 37°C for 1-2 hours.

  • Filter the cell suspension through a sterile nylon mesh (e.g., 70 µm) to remove undigested tissue.

  • Wash the filtered cells by centrifugation (e.g., 600 x g for 10 minutes) and resuspend them in culture medium.

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

3. Cell Culture and Treatment:

  • Seed the isolated luteal cells in 24-well culture plates at a density of approximately 1 x 10⁵ viable cells per well.

  • Culture the cells in a standard culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), antibiotics, and antimycotics at 38.5°C in a humidified atmosphere of 5% CO₂.

  • After 24-48 hours of incubation to allow for cell attachment, replace the medium with a serum-free medium containing various concentrations of this compound (e.g., 0, 10⁻⁹, 10⁻⁸, 10⁻⁷, 10⁻⁶ M).

  • Include a vehicle control (medium with the same diluent used for this compound).

  • Incubate the cells with the treatments for a defined period (e.g., 24 or 48 hours).

4. Sample Collection and Progesterone Assay:

  • At the end of the incubation period, collect the culture medium from each well.

  • Centrifuge the collected medium to pellet any detached cells and debris.

  • Store the supernatant at -20°C or -80°C until analysis.

  • Measure the progesterone concentration in the culture medium using a sensitive and validated ELISA or RIA kit.

5. Data Analysis:

  • Normalize progesterone concentrations to the number of cells or total protein content per well if significant variations in cell number are expected.

  • Express progesterone production as a percentage of the control group.

  • Use statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the dose-dependent effect of this compound on progesterone synthesis.

InVitro_Workflow Start Start: Collect Ovaries with CL Dissection Dissect and Mince CL Tissue Start->Dissection Digestion Enzymatic Digestion (Collagenase) Dissection->Digestion Filtration Filter Cell Suspension Digestion->Filtration Washing Wash and Resuspend Cells Filtration->Washing Cell_Culture Seed Cells in Culture Plates Washing->Cell_Culture Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Incubation Incubate for 24-48h Treatment->Incubation Medium_Collection Collect Culture Medium Incubation->Medium_Collection Storage Store Medium at -80°C Medium_Collection->Storage Progesterone_Assay Progesterone Assay (ELISA/RIA) Storage->Progesterone_Assay Data_Analysis Statistical Analysis Progesterone_Assay->Data_Analysis End End: Determine Dose-Response Effect Data_Analysis->End

Caption: In vitro experimental workflow.

Conclusion

The protocols detailed in these application notes provide a comprehensive framework for the systematic evaluation of this compound's effect on progesterone production. The in vivo protocol allows for the assessment of the drug's overall physiological efficacy in a target species, while the in vitro protocol offers a controlled system to investigate its direct cellular and molecular mechanisms of action. Adherence to these methodologies will enable researchers to generate reliable and reproducible data crucial for the development and application of this compound and other luteolytic compounds in reproductive management.

References

Application Notes and Protocols for Luprostiol in the Synchronization of Follicular Waves in Cattle

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Synchronization of follicular waves is a critical component of advanced reproductive management in cattle, enabling precise control over the estrous cycle for fixed-time artificial insemination (FTAI), embryo transfer programs, and controlled breeding. Luprostiol, a synthetic prostaglandin F2α (PGF2α) analogue, is a potent luteolytic agent that induces the regression of the corpus luteum (CL), thereby initiating a new follicular phase and enabling the synchronization of follicular wave emergence. These application notes provide a comprehensive overview of the use of this compound for this purpose, including its mechanism of action, detailed experimental protocols, and comparative efficacy data.

Mechanism of Action of this compound in Follicular Wave Synchronization

The synchronization of follicular waves in cattle is primarily achieved by controlling the lifespan of the corpus luteum. The bovine estrous cycle is characterized by the emergence of two to three follicular waves.[1][2] Each wave involves the recruitment of a cohort of small follicles, the selection of a dominant follicle, and its subsequent growth. In the presence of a functional CL, the dominant follicle of the first or second wave will undergo atresia due to the suppressive effects of progesterone on LH pulse frequency.[3]

This compound, as a PGF2α analogue, induces luteolysis, the regression of the CL. This leads to a rapid decline in progesterone concentrations, which in turn removes the negative feedback on the hypothalamus and pituitary gland. The subsequent increase in gonadotropin-releasing hormone (GnRH) and follicle-stimulating hormone (FSH) secretion stimulates the emergence of a new follicular wave. By strategically timing the administration of this compound, often in combination with GnRH, researchers can control the timing of this new wave, leading to a synchronized population of follicles and a predictable time of ovulation.

Signaling Pathway of Prostaglandin F2α Analogues

This compound binds to the PGF2α receptor (PTGFR), a G-protein coupled receptor on the surface of luteal cells. This binding initiates a signaling cascade that leads to luteolysis. The key steps in this pathway include the activation of phospholipase C, leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). These events trigger downstream effects that inhibit progesterone synthesis and promote apoptosis of luteal cells.

PGF2a_Signaling_Pathway cluster_cell Luteal Cell This compound This compound (PGF2α Analogue) PTGFR PTGFR (G-protein coupled receptor) This compound->PTGFR Binds to Gq Gq protein PTGFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Progesterone_Inhibition Inhibition of Progesterone Synthesis PKC->Progesterone_Inhibition Apoptosis Apoptosis PKC->Apoptosis

PGF2α analogue signaling pathway in a bovine luteal cell.

Data Presentation: Efficacy and Dosage of this compound

The following tables summarize quantitative data from various studies on the use of this compound for estrus synchronization in cattle, which is a key outcome of follicular wave synchronization.

Table 1: Dosage and Efficacy of this compound in Estrus Synchronization of Cattle

Animal TypeThis compound DoseEstrus Response (%)Time to Estrus (hours)Reference
Beef Heifers15 mg44Not Specified[4]
Lactating Beef Cows15 mg52Not Specified[4]
Lactating Beef Cows15 mg23Not Specified
Dairy Heifers15 mg68Not Specified

Table 2: Comparative Efficacy of this compound and Other Prostaglandin Analogues

Animal TypeTreatmentDoseEstrus Response (%)Reference
Beef HeifersThis compound15 mg44
Lutalyse25 mg42
Lactating Beef CowsThis compound15 mg52
Lutalyse25 mg56
Estrumate500 µg60
Lactating Beef CowsThis compound15 mg23
Lutalyse25 mg19
Dairy HeifersThis compound15 mg68
Estrumate500 µg70

Experimental Protocols for Follicular Wave Synchronization Using this compound

While specific protocols focusing solely on this compound for follicular wave synchronization are not extensively detailed in the literature, established protocols for PGF2α analogues, such as Ovsynch, can be effectively adapted for its use.

Ovsynch Protocol Adapted for this compound

The Ovsynch protocol is a widely used method for synchronizing follicular wave emergence and ovulation.

Objective: To synchronize follicular wave emergence and ovulation for fixed-time artificial insemination.

Materials:

  • GnRH (e.g., Cystorelin®, Factrel®, Fertagyl®, GONAbreed®)

  • This compound (15 mg/dose)

  • Syringes and needles

  • Animal restraining facilities

  • Ultrasound equipment (optional, for monitoring follicular dynamics)

Procedure:

  • Day 0: Administer an injection of GnRH (100 µg, IM). This will cause ovulation of a dominant follicle if present, or luteinization, leading to the emergence of a new follicular wave in approximately 2 to 3 days.

  • Day 7: Administer an injection of this compound (15 mg, IM). This will cause the regression of the original or GnRH-induced corpus luteum.

  • Day 9 (56 hours after this compound): Administer a second injection of GnRH (100 µg, IM). This will induce an LH surge and trigger ovulation of the synchronized dominant follicle.

  • Day 10 (16 hours after the second GnRH injection): Perform fixed-time artificial insemination.

Ovsynch_Protocol_Workflow Day0 Day 0 Administer GnRH (100 µg) Day7 Day 7 Administer this compound (15 mg) Day0->Day7 7 days Day9 Day 9 (56h post-Luprostiol) Administer GnRH (100 µg) Day7->Day9 56 hours Day10 Day 10 (16h post-GnRH) Fixed-Time AI Day9->Day10 16 hours Follicular_Wave_Control_Logic Start Start of Protocol GnRH_Admin Administer GnRH Start->GnRH_Admin Ovulation_Luteinization Ovulation or Luteinization of Dominant Follicle GnRH_Admin->Ovulation_Luteinization New_Wave Emergence of New Follicular Wave Ovulation_Luteinization->New_Wave Luprostiol_Admin Administer this compound (PGF2α) New_Wave->Luprostiol_Admin Luteolysis Corpus Luteum Regression Luprostiol_Admin->Luteolysis Progesterone_Decline Progesterone Decline Luteolysis->Progesterone_Decline Follicle_Growth Synchronized Follicle Grows to Dominance Progesterone_Decline->Follicle_Growth Final_GnRH Administer Final GnRH Follicle_Growth->Final_GnRH Ovulation Synchronized Ovulation Final_GnRH->Ovulation AI Fixed-Time AI Ovulation->AI

References

Troubleshooting & Optimization

Luprostiol Injection Technical Support Center for Equine Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Luprostiol in equine experiments. The information is presented in a direct question-and-answer format to address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in horses?

A1: this compound is a potent synthetic analog of the natural prostaglandin F2α (PGF2α).[1] Its primary action in mares is as a luteolytic agent, meaning it causes the regression of the corpus luteum (CL).[2] This action is dependent on the presence of an active CL. The breakdown of the CL leads to a decrease in progesterone levels, which is followed by follicle growth, the onset of estrus (heat), and subsequent ovulation.[2]

Q2: What are the expected side effects of this compound injection in horses?

A2: While this compound is reported to have fewer adverse reactions than natural prostaglandins, some side effects can occur.[1] The most commonly reported side effects are mild and transient, including sweating and slight respiratory effects.[2] It is also possible for prostaglandins to cause diarrhea and abdominal discomfort in horses. One study comparing this compound and another PGF2α analog, D-cloprostenol, found no apparent clinical side effects besides a transient increase in salivary cortisol concentration, suggesting a physiological stress response that was not outwardly visible.

Q3: When should this compound not be used in horses?

A3: There are specific contraindications for the use of this compound. It should not be administered to pregnant animals unless the intention is to induce parturition or abortion. Additionally, there is a refractory period of approximately 4-5 days following ovulation when mares will not respond to the luteolytic effects of this compound. It should also not be used in animals with a known hypersensitivity to the active ingredient.

Q4: What is the typical onset and duration of side effects associated with prostaglandin analogs in horses?

A4: For prostaglandin F2α analogs in general, adverse effects such as sweating, increased GI motility, colic, and increased heart rate typically begin within 5 to 10 minutes after administration. These effects are usually transient and last for up to one hour. For this compound specifically, peak plasma concentrations are generally reached within 37.5 minutes in horses, and the half-life is approximately 1.5 hours, after which the compound is rapidly metabolized and excreted. This pharmacokinetic profile aligns with the observed transient nature of the side effects.

Troubleshooting Guide

Q1: A horse in my study has developed sweating and mild abdominal discomfort after this compound injection. What should I do?

A1: Mild and transient side effects like sweating and minor abdominal discomfort are known potential reactions to this compound and other prostaglandins.

  • Monitoring: Closely monitor the horse's vital signs, including heart rate and respiratory rate, as well as the severity of the clinical signs.

  • Duration: These effects are typically short-lived, often resolving within an hour.

  • Intervention: In most cases, no specific treatment is required as the effects are self-limiting. Provide a calm and comfortable environment for the animal. If the abdominal pain appears severe or persists for more than an hour, it is crucial to consult with the attending veterinarian to rule out other causes and provide appropriate analgesic care if necessary.

Q2: Can I administer a non-steroidal anti-inflammatory drug (NSAID) to manage the colic-like symptoms?

A2: The use of NSAIDs for managing abdominal pain (colic) in horses is a standard practice. However, it is important to consider that NSAIDs work by inhibiting the production of prostaglandins. This could potentially interfere with the intended luteolytic action of this compound. If analgesic intervention is deemed necessary due to the severity of the side effects, consult with a veterinarian. They may recommend an analgesic with a mechanism of action that is less likely to interfere with the experimental protocol.

Q3: A mare in my experiment did not respond to the this compound injection (i.e., no luteolysis occurred). What are the possible reasons?

A3: If a mare fails to respond to this compound, consider the following possibilities:

  • Timing of Injection: The injection may have been administered during the refractory period, which is the first 4-5 days after ovulation when the corpus luteum is not yet sensitive to the effects of PGF2α.

  • Absence of a Functional Corpus Luteum: this compound is only effective if a mature, functional corpus luteum is present. Confirming the presence of a CL via ultrasonography prior to injection is a critical step.

  • Dosage and Administration: Ensure the correct dosage was administered via a deep intramuscular injection as recommended. Intravenous injection is not recommended.

Data Summary

The following table summarizes the reported side effects of this compound and other prostaglandin F2α analogs in horses.

Side EffectThis compound-Specific InformationGeneral PGF2α AnalogsOnsetDurationSeverity
Sweating Reported in a small number of horses.Common5-10 minutesUp to 1 hourMild and Transient
Respiratory Effect Slight effect reported in a small number of horses.Panting reported.5-10 minutesUp to 1 hourMild and Transient
Abdominal Discomfort/Colic Possible side effect.Common, cramping/colic-like pain.5-10 minutesUp to 1 hourGenerally Mild
Diarrhea Possible side effect.Reported.5-10 minutesUp to 1 hourGenerally Mild
Increased Heart Rate Not specifically reported for this compound, but general PGF2α effect.Common.5-10 minutesUp to 1 hourTransient
Increased Salivary Cortisol Transient increase observed 60 minutes post-injection without other clinical signs.Not widely reported for other analogs.Within 60 minutesTransientSubclinical

Experimental Protocols

Cited Experiment for Side Effect Evaluation of this compound

A study evaluated the stress response and side effects of this compound and D-cloprostenol in mares.

  • Subjects: Eight mares were used in a cross-over design study.

  • Protocol:

    • On day 8 post-ovulation, mares received one of three treatments in alternating order:

      • This compound (LUP): 3.75 mg, administered intramuscularly (IM).

      • D-cloprostenol (CLO): 22.5 µg, administered IM.

      • Control (CON): 0.5 ml of saline (0.9% NaCl), administered IM.

    • Monitoring:

      • Plasma progesterone concentrations were measured to confirm luteolysis.

      • Salivary cortisol concentrations were measured immediately before and 60 minutes after injection to assess the physiological stress response.

      • Heart rate and heart rate variability were monitored.

      • Clinical side effects were visually observed.

  • Results: Both this compound and D-cloprostenol effectively induced luteolysis. A transient increase in salivary cortisol was noted 60 minutes after injection of both prostaglandin analogs, but no other clinical side effects or changes in heart rate variability were observed.

Visualizations

Luprostiol_Signaling_Pathway This compound This compound (PGF2α Analog) Receptor Prostaglandin F Receptor (FP) on Luteal Cell Membrane This compound->Receptor Binds to Gq_Protein Gq Protein Activation Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release Increased Intracellular Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Luteolytic_Cascade Luteolytic Cascade Ca_Release->Luteolytic_Cascade PKC->Luteolytic_Cascade Progesterone_Inhibition Inhibition of Progesterone Synthesis Luteolytic_Cascade->Progesterone_Inhibition Apoptosis Luteal Cell Apoptosis Luteolytic_Cascade->Apoptosis CL_Regression Corpus Luteum Regression Progesterone_Inhibition->CL_Regression Apoptosis->CL_Regression

Caption: PGF2α signaling pathway in equine luteal cells.

Troubleshooting_Workflow Start This compound Injection Administered Observe Observe for Side Effects (First 60 minutes) Start->Observe No_Effects No Adverse Effects Continue Experiment Protocol Observe->No_Effects No Effects_Present Adverse Effects Present (e.g., Sweating, Colic) Observe->Effects_Present Yes Assess_Severity Assess Severity Effects_Present->Assess_Severity Mild_Transient Signs are Mild & Resolving within 1 hr Assess_Severity->Mild_Transient Mild Severe_Persistent Signs are Severe or Persist > 1 hr Assess_Severity->Severe_Persistent Severe/Persistent Monitor Monitor Horse Ensure Calm Environment Mild_Transient->Monitor Consult_Vet Consult Veterinarian Immediately Severe_Persistent->Consult_Vet Resume_Protocol Resume Normal Monitoring Monitor->Resume_Protocol Vet_Intervention Follow Veterinary Recommendations (e.g., Analgesia) Consult_Vet->Vet_Intervention

Caption: Troubleshooting workflow for adverse events.

References

Technical Support Center: Optimizing Luprostiol Dosage for Maximal Luteolytic Response

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Luprostiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage to achieve a maximal luteolytic response in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound for luteolysis.

Issue Potential Cause Recommended Action
Incomplete or Failed Luteolysis Timing of Administration: this compound is most effective during the mid-luteal phase when the corpus luteum (CL) is mature and responsive. There is a refractory period of about 4-5 days post-ovulation when the CL will not respond to treatment.[1]Ensure administration occurs between days 5 and 14 of the estrous cycle for most species. Confirm the presence of a mature CL via ultrasonography or progesterone analysis prior to treatment.
Dosage: The administered dose of this compound may be insufficient to induce complete luteolysis, especially in animals with multiple corpora lutea.Review the dose-response data for the specific species and consider a higher dose within the recommended range. In some cases, a second dose administered 24 hours after the first can improve efficacy.[2][3]
Individual Animal Variation: Metabolic rate, body condition, and individual sensitivity can affect the response to this compound.Monitor individual animal responses closely. For critical experiments, consider a pilot study to determine the optimal dose for your specific animal population.
Improper Administration: Incorrect injection technique (e.g., subcutaneous instead of intramuscular) can lead to poor absorption and reduced efficacy.[4]Ensure proper intramuscular (IM) injection technique is used as this is the recommended route for consistent absorption.[4]
High Variability in Time to Estrus/Ovulation Follicular Status at Treatment: The size and developmental stage of the dominant follicle at the time of this compound administration can influence the interval to ovulation.For tighter synchronization, consider pre-synchronizing follicular waves using GnRH and/or progesterone protocols before this compound administration.
Dose Effect: Different doses of this compound can lead to variations in the interval from treatment to ovulation.Use a consistent, optimized dose for all animals within an experimental group to minimize this variability.
Adverse Side Effects Observed Dosage Too High: While this compound is generally well-tolerated, high doses may lead to transient side effects such as sweating, increased heart rate, and mild abdominal discomfort.Reduce the dosage to the minimum effective level. In mares, a two-dose regimen with lower individual doses has been shown to be effective while minimizing side effects.
Rapid Systemic Absorption: Intravenous injection is not recommended and can increase the risk of side effects.Strictly adhere to the intramuscular route of administration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic analog of prostaglandin F2α (PGF2α). It acts as a potent luteolytic agent by binding to PGF2α receptors on the corpus luteum. This binding initiates a signaling cascade that leads to a rapid decrease in progesterone production (functional luteolysis) and subsequent structural regression of the corpus luteum (structural luteolysis). The process involves inhibition of luteinizing hormone (LH) receptors, vasoconstriction of luteal blood vessels, and induction of apoptosis (programmed cell death) in luteal cells.

Q2: How does the dosage of this compound affect the luteolytic response?

A2: The dosage of this compound directly impacts the success and timing of luteolysis. Higher doses generally lead to a more rapid and complete decline in progesterone levels. However, a dose-response relationship exists, and exceeding the optimal dose may not provide additional benefits and could increase the risk of side effects. The minimum effective dose can vary by species. For example, in sows, 7.5 mg of this compound was found to be the most effective dose for inducing farrowing. In Nelore cows, a 7.5 mg dose resulted in complete luteal regression, comparable to a 15 mg dose.

Q3: What is the optimal timing for this compound administration?

A3: The optimal timing for this compound administration is during the diestrus phase of the estrous cycle when a mature, functional corpus luteum is present. This is typically between 5 to 14 days after ovulation in most species. Administration too early in the cycle (the refractory period) will not be effective as the corpus luteum has not yet developed the necessary receptors for PGF2α.

Q4: Can this compound be used for estrus synchronization?

A4: Yes, this compound is commonly used for estrus synchronization in various species. By inducing luteolysis, it shortens the luteal phase and brings a group of animals into estrus at a predictable time. For more precise synchronization, this compound is often used in combination with other hormones like GnRH or progesterone in controlled breeding protocols.

Q5: How can I assess the luteolytic response to this compound in my experiments?

A5: The luteolytic response can be assessed through several methods:

  • Progesterone Monitoring: Serial blood sampling and measurement of plasma or serum progesterone concentrations is the most direct method. A successful luteolytic response is characterized by a rapid decline in progesterone to baseline levels (typically <1 ng/mL) within 24 to 48 hours post-treatment.

  • Ultrasonography: Transrectal ultrasonography can be used to visualize the corpus luteum and monitor its regression in size and changes in echotexture.

  • Estrus Detection: Observing behavioral signs of estrus (e.g., standing to be mounted) is a practical indicator of luteolysis and the subsequent return to the follicular phase.

  • Ovulation Timing: Monitoring follicular growth and ovulation via ultrasonography can confirm the completion of the luteolytic process and the initiation of a new follicular phase.

Data Presentation

Table 1: this compound Dosage and Luteolytic Response in Different Species

SpeciesDosageRoute of AdministrationKey OutcomesReference
Mare 3.75 mgIntramuscular (IM)Significant decline in progesterone within 2 days; treatment-to-ovulation interval of 9.4 ± 0.4 days.
7.5 mgIntramuscular (IM)Used for induction of ovulation in cycling mares.
Cow (Nelore) 15 mg (conventional)Intramuscular (IM)Complete luteal regression (progesterone <1 ng/mL) at 48 hours.
7.5 mg (50% dose)Intramuscular (IM)Similar complete luteal regression and hastened estrus as the 15 mg dose.
3.75 mg (25% dose)Intramuscular (IM)Lower proportion of cows showing luteolysis compared to higher doses.
Goat 7.5 mgIntramuscular (IM)Effective for parturition induction, with parturition occurring at 33.3 ± 0.9 hours post-injection.
3.75 mgIntramuscular (IM)Also effective for parturition induction, with parturition at 34.1 ± 1.8 hours post-injection.
Sow 7.5 mgIntramuscular (IM)Shortest treatment-to-first-pig interval (26.3 hours) for parturition induction.
3.75 mgIntramuscular (IM)Longer treatment-to-first-pig interval (40.0 hours) compared to the 7.5 mg dose.

Experimental Protocols

Protocol 1: Assessment of Luteolytic Efficacy of this compound in Bovines

  • Animal Selection: Select non-lactating, cycling cows with a confirmed corpus luteum via transrectal ultrasonography on day 8 of the estrous cycle.

  • Group Allocation: Randomly assign cows to different treatment groups (e.g., varying doses of this compound, different administration routes, or a control group receiving saline).

  • Treatment Administration: Administer this compound or saline via the designated route (e.g., intramuscular injection).

  • Blood Sampling: Collect blood samples via jugular venipuncture immediately before treatment (Hour 0) and at 24 and 48 hours post-treatment.

  • Progesterone Analysis: Centrifuge blood samples to separate plasma and store at -20°C until analysis. Determine plasma progesterone concentrations using a validated radioimmunoassay (RIA) or ELISA kit.

  • Luteolysis Assessment: Complete luteal regression is defined as a reduction in circulating progesterone concentrations to <1 ng/mL at 48 hours post-treatment.

  • Estrus Detection: Monitor cows for signs of estrus three times daily for six days following treatment, using a teaser bull.

  • Data Analysis: Compare the proportion of cows exhibiting luteolysis and estrus among the different treatment groups using appropriate statistical tests (e.g., Chi-square test).

Protocol 2: Estrus Synchronization in Mares Using this compound

  • Animal Selection: Use healthy, cycling mares in the luteal phase (at least 5 days post-ovulation).

  • Confirmation of Luteal Phase: Confirm the presence of a corpus luteum and the absence of a large preovulatory follicle (>35 mm) via transrectal ultrasonography.

  • Treatment: Administer a single intramuscular injection of 3.75 mg this compound.

  • Monitoring: Perform daily transrectal ultrasonography to monitor follicular growth and detect ovulation.

  • Estrus Detection: Tease mares daily with a stallion to detect behavioral signs of estrus.

  • Data Collection: Record the interval from this compound injection to the onset of estrus and the interval to ovulation.

  • Outcome Evaluation: Successful synchronization is indicated by a predictable return to estrus and ovulation across the treated group.

Visualizations

Luteolytic_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular Space This compound This compound (PGF2α Analog) PGF2a_Receptor PGF2α Receptor (PTGFR) This compound->PGF2a_Receptor PLC Phospholipase C (PLC) PGF2a_Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Activates Apoptosis Apoptosis PKC->Apoptosis Progesterone_Inhibition Inhibition of Progesterone Synthesis PKC->Progesterone_Inhibition Luteolysis Luteolysis Apoptosis->Luteolysis Progesterone_Inhibition->Luteolysis

Caption: this compound-induced luteolytic signaling pathway.

Experimental_Workflow Animal_Selection 1. Animal Selection (Cycling, Mid-luteal Phase) Group_Allocation 2. Random Group Allocation (Control vs. This compound Doses) Animal_Selection->Group_Allocation Treatment 3. Treatment Administration (Intramuscular Injection) Group_Allocation->Treatment Monitoring 4. Monitoring & Data Collection Treatment->Monitoring Progesterone Progesterone Assay (Blood samples at 0, 24, 48h) Monitoring->Progesterone Ultrasonography Ultrasonography (CL size, Follicular growth) Monitoring->Ultrasonography Estrus_Detection Behavioral Estrus Detection Monitoring->Estrus_Detection Analysis 5. Data Analysis (Statistical Comparison) Progesterone->Analysis Ultrasonography->Analysis Estrus_Detection->Analysis Conclusion 6. Conclusion on Luteolytic Efficacy Analysis->Conclusion

Caption: Experimental workflow for optimizing this compound dosage.

References

reasons for variable response to Luprostiol treatment in herds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variable response to Luprostiol treatment observed in herds. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues encountered during experimental and practical applications of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of Prostaglandin F2α (PGF2α).[1][2] Its primary action is luteolysis, which is the regression of the corpus luteum (CL).[2] For this compound to be effective, a functional and responsive corpus luteum must be present on the ovary.[2] The breakdown of the CL leads to a rapid decline in progesterone levels, which in turn allows for the initiation of the follicular phase, estrus (heat), and subsequent ovulation.[2]

Q2: When is the optimal time to administer this compound during the estrous cycle?

A2: this compound is most effective when administered during the luteal phase of the estrous cycle, specifically from day 5 to day 17 in cattle. There is a refractory period of approximately 4-5 days following ovulation when the developing corpus luteum is not yet responsive to the luteolytic effects of PGF2α analogs like this compound. Treatment during this early stage will not result in luteolysis and will not induce estrus.

Q3: What are the common reasons for a poor or variable response to this compound treatment in a herd?

A3: Several factors can contribute to a variable response to this compound treatment. These can be broadly categorized as:

  • Animal-related factors:

    • Stage of the estrous cycle: As mentioned, administration during the refractory period will result in treatment failure.

    • Anestrus: Animals that are not cycling (anestrus) due to factors like poor nutrition, stress, or disease will not have a functional corpus luteum and therefore will not respond to treatment.

    • Body Condition Score (BCS): Cows with a low BCS often have compromised reproductive function, including delayed onset of estrus and reduced fertility. Inadequate energy reserves can impair hormonal balance and ovarian activity.

    • Health Status: Uterine infections (e.g., endometritis, pyometra) or other systemic diseases can interfere with the normal reproductive cycle and response to hormonal treatments. Coxiella burnetii infection, for instance, can lead to abortions and decreased reproductive efficiency.

  • Treatment-related factors:

    • Incorrect Dosage and Administration: Underdosing or improper administration (e.g., subcutaneous instead of deep intramuscular injection) can lead to insufficient drug concentrations and treatment failure.

    • Improper Storage: this compound should be stored according to the manufacturer's recommendations, typically protected from light and not stored above 25°C, to maintain its potency.

  • Management factors:

    • Nutritional Deficiencies: Inadequate nutrition, particularly energy intake, negatively impacts reproductive hormones and can lead to anestrus.

    • Stress: Environmental stressors can negatively affect reproductive function.

Troubleshooting Guide

Problem: A significant portion of the herd did not show estrus after this compound treatment.

Possible Cause Troubleshooting Steps
Incorrect Timing of Administration - Confirm the stage of the estrous cycle of the non-responsive animals. Rectal palpation or ultrasonography can be used to verify the presence of a corpus luteum at the time of treatment. - For synchronization programs, a second PGF2α injection 10-14 days after the first can help synchronize animals that were in the refractory period during the initial treatment.
High Percentage of Anestrous Animals - Evaluate the nutritional program and Body Condition Score (BCS) of the herd. Ensure adequate energy and protein intake, especially during the postpartum period. - Implement a pre-synchronization protocol using GnRH and/or a progesterone-releasing device (e.g., CIDR) to induce cyclicity in anestrous animals before administering this compound.
Improper Drug Handling or Administration - Review the product label for correct dosage, route of administration (deep intramuscular), and storage conditions. - Ensure proper injection technique and needle size are being used.
Underlying Health Issues - Conduct veterinary examinations to rule out uterine infections or other diseases affecting reproductive function.

Problem: Estrus response is observed, but conception rates are low.

Possible Cause Troubleshooting Steps
Poor Timing of Artificial Insemination (AI) - Review the timing of AI relative to the onset of estrus. For synchronized estrus, fixed-time AI protocols are often recommended. A common approach is to inseminate 72 to 96 hours after the second PGF2α injection in a two-injection protocol. - Accurate heat detection is crucial for protocols that do not use fixed-time AI.
Low Body Condition Score (BCS) - A low BCS at the time of breeding is associated with reduced conception rates. Ensure cows are on a positive energy balance leading up to and during the breeding period.
Suboptimal Bull Fertility (Natural Service) - If using natural service, ensure bulls have passed a recent breeding soundness examination.

Quantitative Data Summary

The following tables summarize data on the efficacy of this compound and related prostaglandin analogs from various studies.

Table 1: Estrous Response to this compound and Other Prostaglandins in Cattle

Study Reference Animal Type Treatment Groups Estrous Response (%)
Trial 1Virgin Beef HeifersThis compound (15 mg)44%
Lutalyse (25 mg)42%
Trial 2Lactating Beef CowsThis compound (15 mg)52%
Lutalyse (25 mg)56%
Estrumate (500 mcg)60%
Trial 4Virgin Dairy HeifersThis compound (15 mg)68%
Estrumate (500 mcg)70%

Table 2: Pregnancy Rates Following this compound Treatment in Beef Cows

Study Reference This compound Dose Pregnancy Rate at Synchronized Estrus
3.8 mgLower than higher doses
7.5 mgComparable to higher doses
15 mgGreater overall pregnancy rate
30 mgGreater overall pregnancy rate

Experimental Protocols

Protocol 1: Assessment of Luteolytic Efficacy of this compound

  • Animal Selection: Select a cohort of cycling, non-pregnant cows or heifers between days 5 and 17 of their estrous cycle. The presence of a corpus luteum should be confirmed via transrectal ultrasonography.

  • Treatment Administration: Administer the recommended dose of this compound (e.g., 15 mg for cows, 7.5 mg for heifers) via deep intramuscular injection.

  • Blood Sampling: Collect blood samples immediately before treatment and at 12, 24, 48, and 72 hours post-treatment.

  • Hormone Analysis: Analyze serum or plasma for progesterone concentrations using a validated assay (e.g., ELISA or RIA).

  • Estrus Detection: Monitor animals for signs of estrus (e.g., standing to be mounted) at least twice daily for 5 days following treatment.

  • Data Analysis: A successful luteolytic response is characterized by a significant decline in progesterone concentrations (typically to <1 ng/mL) within 48-72 hours post-treatment, followed by the onset of estrus.

Protocol 2: Estrus Synchronization using a Two-Injection this compound Protocol

  • First Injection: Administer a luteolytic dose of this compound to all animals in the herd.

  • Second Injection: Administer a second dose of this compound 10 to 12 days after the first injection.

  • Artificial Insemination:

    • Heat Detection: Inseminate animals approximately 12 hours after observed estrus.

    • Fixed-Time AI: Inseminate all animals at a predetermined time, typically 72 and 96 hours after the second injection.

  • Pregnancy Diagnosis: Perform pregnancy diagnosis (e.g., via ultrasonography) at a suitable interval post-insemination (e.g., 30-45 days).

Visualizations

Luprostiol_Mechanism_of_Action This compound This compound (PGF2α analog) Administration Corpus_Luteum Functional Corpus Luteum (Days 5-17 of cycle) This compound->Corpus_Luteum Binds to PGF2α receptors Luteolysis Luteolysis (CL Regression) This compound->Luteolysis Induces Progesterone_Production Progesterone Production Corpus_Luteum->Progesterone_Production Progesterone_Decline Rapid Decline in Progesterone Progesterone_Production->Progesterone_Decline Stops Luteolysis->Progesterone_Decline Causes GnRH_Release Increased GnRH Pulse Frequency Progesterone_Decline->GnRH_Release Removes negative feedback LH_FSH_Release Increased LH & FSH Release GnRH_Release->LH_FSH_Release Follicular_Growth Follicular Growth & Maturation LH_FSH_Release->Follicular_Growth Estrus Estrus (Heat) Follicular_Growth->Estrus Increased Estrogen Ovulation Ovulation Estrus->Ovulation

Caption: Mechanism of action of this compound leading to luteolysis and ovulation.

Troubleshooting_Workflow Start This compound Treatment Administered Check_Estrus Observe Estrus Response within 5 days Start->Check_Estrus Success Successful Estrus Synchronization Check_Estrus->Success Yes Failure Poor Estrus Response Check_Estrus->Failure No Investigate_Timing Was treatment timed correctly? (Days 5-17 of cycle) Failure->Investigate_Timing Investigate_Anestrus Are animals cycling? (Check for anestrus) Investigate_Timing->Investigate_Anestrus Yes Address_Timing Implement 2-injection protocol or pre-synchronization Investigate_Timing->Address_Timing No Investigate_Health Are animals healthy? (Rule out uterine infections) Investigate_Anestrus->Investigate_Health Yes Address_Anestrus Improve nutrition, use CIDRs Investigate_Anestrus->Address_Anestrus No Investigate_BCS Is Body Condition Score adequate? (BCS > 2.5) Investigate_Health->Investigate_BCS Yes Address_Health Veterinary treatment Investigate_Health->Address_Health No Investigate_Admin Was drug administration correct? (Dose, route, storage) Investigate_BCS->Investigate_Admin Yes Address_BCS Improve nutritional management Investigate_BCS->Address_BCS No Investigate_Admin->Success Yes, after correction Address_Admin Review protocols and training Investigate_Admin->Address_Admin No

Caption: Troubleshooting workflow for poor response to this compound treatment.

References

improving Luprostiol stability in aqueous solution for lab use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Luprostiol in aqueous solutions for laboratory use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated after dilution in an aqueous buffer. What could be the cause and how can I fix it?

A1: this compound has limited solubility in aqueous solutions. Precipitation is a common issue, especially when diluting a concentrated stock solution (e.g., in DMSO) directly into a buffer.

  • Cause: The organic solvent (like DMSO) in the stock solution is miscible with water, but the this compound itself may not be soluble at the desired final concentration in the aqueous buffer, causing it to crash out of solution.

  • Troubleshooting:

    • Use a co-solvent: Prepare your aqueous buffer with a small percentage of a water-miscible organic solvent, such as ethanol or propylene glycol (e.g., 5-10%), before adding the this compound stock. This can help maintain its solubility.

    • Stepwise dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[1]

    • Pre-warm solutions: Gently warming both the stock solution and the aqueous buffer to 37°C before mixing can sometimes help prevent precipitation.[1]

    • Sonication: If precipitation occurs, gentle sonication in a water bath may help to redissolve the this compound.[1]

Q2: I am observing a rapid loss of this compound activity in my experiments. What are the likely reasons for this instability?

A2: this compound, like other prostaglandin analogs, is susceptible to degradation in aqueous solutions. The primary factors affecting its stability are pH, temperature, and light exposure.

  • pH: Prostaglandins of the F-series are generally more stable in slightly acidic conditions. At neutral or alkaline pH, the rate of degradation can increase significantly.

  • Temperature: Elevated temperatures accelerate the degradation process.[2] For short-term storage (days to weeks), refrigeration (2-8°C) is recommended. For long-term storage (months to years), freezing (-20°C or -80°C) is necessary.[3]

  • Light: Exposure to light, particularly UV light, can cause photodegradation. It is crucial to protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil.

Q3: What is the optimal pH for storing this compound in an aqueous solution for short-term lab use?

A3: While specific data for this compound is limited, based on the stability of similar prostaglandins like PGE1, a slightly acidic pH range of 4.0 to 6.0 is recommended to minimize degradation. Buffers such as citrate or acetate at these pH values are suitable choices. Avoid using phosphate buffers at neutral pH if stability is a concern.

Q4: Can I do anything to actively stabilize my this compound working solutions?

A4: Yes, in addition to controlling pH, temperature, and light, you can incorporate stabilizing agents into your aqueous solutions:

  • Antioxidants: The inclusion of antioxidants can protect this compound from oxidative degradation. Common antioxidants used in pharmaceutical preparations include:

    • Ethylenediaminetetraacetic acid (EDTA) or its salts (e.g., disodium edetate) to chelate metal ions that can catalyze oxidation.

    • Sodium metabisulfite or ascorbic acid as free radical scavengers.

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with prostaglandin molecules, protecting them from hydrolysis and improving their solubility and stability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in the working solution.Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect all solutions from light. Use a stabilized buffer (acidic pH, with antioxidants).
Precipitate forms upon thawing of frozen aliquots Poor solubility at low temperatures or concentration changes during freezing.Before use, allow the aliquot to thaw completely at room temperature and vortex gently to ensure homogeneity. If precipitate persists, gentle warming and sonication may be attempted. Consider adding a cryoprotectant like glycerol (5-10%) to the stock solution before freezing.
Loss of potency over the course of a multi-day experiment Ongoing degradation in the experimental medium (e.g., cell culture media at pH 7.4).If possible, add freshly diluted this compound to the experimental system at regular intervals. Alternatively, conduct a preliminary experiment to determine the rate of degradation in your specific medium and adjust your experimental design accordingly.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous this compound Solution

This protocol describes the preparation of a 10 µM stabilized this compound working solution from a 10 mM stock in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Citrate buffer (0.05 M, pH 5.0)

  • Disodium edetate (EDTA)

  • Sterile, amber microcentrifuge tubes or glass vials

Procedure:

  • Prepare a 10 mM stock solution:

    • Weigh out an appropriate amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot into smaller volumes in amber tubes and store at -20°C for long-term use.

  • Prepare the stabilized buffer:

    • Prepare a 0.05 M citrate buffer and adjust the pH to 5.0.

    • Add disodium edetate (EDTA) to a final concentration of 0.05% (w/v).

    • Filter-sterilize the buffer using a 0.22 µm filter.

  • Prepare the 10 µM working solution:

    • Thaw one aliquot of the 10 mM this compound stock solution.

    • Perform a serial dilution. For example, add 1 µL of the 10 mM stock to 999 µL of the stabilized citrate buffer.

    • Vortex gently to mix.

    • This working solution should be prepared fresh daily and kept on ice, protected from light.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

Materials:

  • This compound solution (e.g., 100 µg/mL in a suitable solvent)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

  • pH meter

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare several identical samples of the this compound solution. Keep one as an unstressed control.

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to a sample. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to a sample. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidation: Add an equal volume of 3% H₂O₂ to a sample. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate a sample at 60°C in a temperature-controlled oven for 24 hours.

  • Photodegradation: Expose a sample to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis:

    • Analyze all samples (including the control) by a stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the remaining this compound and any new peaks corresponding to degradation products.

Visualizations

Luprostiol_Degradation_Pathway cluster_conditions Stress Conditions cluster_products Degradation Products This compound This compound Hydrolysis_P Hydrolysis Products This compound->Hydrolysis_P Hydrolysis Oxidation_P Oxidation Products (e.g., sulfoxides) This compound->Oxidation_P Oxidation Photo_P Photodegradation Products This compound->Photo_P Photolysis Isomers Isomers This compound->Isomers Isomerization Acid Acidic pH Acid->Hydrolysis_P Base Alkaline pH Base->Hydrolysis_P Oxidant Oxidizing Agent Oxidant->Oxidation_P Light UV/Visible Light Light->Photo_P Heat Heat Heat->Hydrolysis_P Heat->Isomers

Caption: Potential degradation pathways of this compound under various stress conditions.

Stabilized_Solution_Workflow cluster_stock Stock Preparation cluster_buffer Buffer Preparation cluster_working Working Solution start Weigh this compound Powder dissolve Dissolve in DMSO (10 mM Stock) start->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw Daily Use prep_buffer Prepare Citrate Buffer adjust_ph Adjust pH to 5.0 prep_buffer->adjust_ph add_edta Add 0.05% EDTA adjust_ph->add_edta filter Filter Sterilize add_edta->filter dilute Dilute in Stabilized Buffer (1:1000) filter->dilute thaw->dilute mix Vortex Gently dilute->mix use Use Immediately (Store on ice) mix->use

Caption: Workflow for preparing a stabilized aqueous solution of this compound.

Troubleshooting_Tree start Problem: Inconsistent Results or Loss of this compound Activity check_solution Is the working solution prepared fresh daily? start->check_solution sol_no Prepare fresh solution before each experiment. check_solution->sol_no No sol_yes Proceed to next check. check_solution->sol_yes Yes check_storage How is the stock solution stored? storage_bad Aliquot stock and store at -20°C or colder. Avoid freeze-thaw cycles. check_storage->storage_bad Improperly storage_good Proceed to next check. check_storage->storage_good Properly check_buffer What is the composition of the aqueous buffer? buffer_bad Use a slightly acidic buffer (pH 4-6, e.g., citrate). Consider adding an antioxidant like EDTA. check_buffer->buffer_bad Neutral/Alkaline pH or no antioxidants buffer_good Proceed to next check. check_buffer->buffer_good Acidic pH with antioxidants check_light Is the solution protected from light? light_no Use amber vials or wrap containers in foil. check_light->light_no No light_yes If issues persist, perform a forced degradation study to identify specific sensitivities. check_light->light_yes Yes sol_yes->check_storage storage_good->check_buffer buffer_good->check_light

Caption: A decision tree for troubleshooting this compound instability issues.

References

Technical Support Center: Overcoming Pharmacologic Resistance to Luprostiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering pharmacologic resistance to Luprostiol and other prostaglandin F2α (PGF2α) analogues in animal models.

Troubleshooting Guides

Issue 1: Complete Failure to Induce Luteolysis

Question: I administered the recommended dose of this compound, but there was no subsequent drop in progesterone levels or signs of estrus. What could be the cause?

Answer:

Failure to induce luteolysis is a common issue and can stem from several factors related to the physiological state of the animal or the administration protocol.

Possible Causes and Troubleshooting Steps:

  • Timing of Administration: The most frequent cause of treatment failure is incorrect timing relative to the estrous cycle. The corpus luteum (CL) is refractory to the luteolytic effects of PGF2α during the early luteal phase (approximately days 1-5 post-ovulation in cattle).[1][2]

    • Verification: Confirm the stage of the estrous cycle via rectal palpation, ultrasonography to visualize a mature CL, or analysis of baseline progesterone levels. A mature, responsive CL is essential for this compound to be effective.[3]

    • Solution: If the animal was in the refractory period, re-administer this compound once the CL has matured (typically after day 5). For synchronization protocols, consider a pre-synchronization strategy (e.g., with GnRH) to ensure a mature CL is present at the time of this compound administration.

  • Inactive Corpus Luteum: The animal may be anestrous or have a persistent follicular cyst, in which case there is no functional CL to regress.

    • Verification: Use ultrasonography to confirm the presence and functionality of the CL. Progesterone levels below 1 ng/mL are indicative of the absence of a functional CL.

    • Solution: Address the underlying cause of anestrus. This compound will not be effective in these cases.

  • Inadequate Dosage or Administration: While less common with commercial preparations, incorrect dosage or improper administration can lead to treatment failure.

    • Verification: Double-check the calculated dose based on the animal's weight and the product's specifications. Ensure the injection was administered correctly (intramuscularly) and that there was no leakage from the injection site.

    • Solution: Re-administer the correct dose using the proper technique.

Experimental Workflow for Diagnosing Luteolytic Failure

G start This compound Treatment Administered progesterone_check Monitor Progesterone Levels (48-72h post-treatment) start->progesterone_check no_drop Progesterone Levels Remain High progesterone_check->no_drop luteolysis_success Luteolysis Successful progesterone_check->luteolysis_success Significant Drop ultrasound Perform Ovarian Ultrasound no_drop->ultrasound cl_present Mature CL Present? ultrasound->cl_present no_cl No Functional CL cl_present->no_cl No immature_cl Immature CL (Refractory Period) cl_present->immature_cl Yes, but early stage investigate_anestrus Investigate Cause of Anestrus no_cl->investigate_anestrus re_evaluate Re-evaluate Estrus Cycle Stage immature_cl->re_evaluate re_treat Re-treat in 5-7 Days re_evaluate->re_treat

Caption: Diagnostic workflow for troubleshooting luteolytic failure post-Luprostiol.

Issue 2: Partial Luteolysis or Rebounding Progesterone Levels

Question: After this compound administration, progesterone levels decreased initially but then began to rise again after a few days without the animal showing estrus. Why did this happen?

Answer:

Partial luteolysis or CL recovery can occur when the luteolytic signal is not strong or sustained enough to induce complete regression of the corpus luteum.

Possible Causes and Troubleshooting Steps:

  • Insufficient Endogenous PGF2α Amplification: A single injection of a PGF2α analogue may not be sufficient in all animals to trigger the complete cascade of luteolytic events, which includes the production of endogenous PGF2α by the CL itself.[4][5]

    • Solution: Consider a second dose of this compound 12-24 hours after the first. This can help ensure a sustained luteolytic signal.

  • Individual Animal Variation: There can be significant variation in the sensitivity of the CL to PGF2α between animals.

    • Solution: In valuable animals or critical experiments where this is observed, increasing the dosage within safe limits or using a more potent PGF2α analogue might be considered, though this should be done with caution and under veterinary guidance.

  • PGF2α Receptor Dynamics: In some cases, PGF2α can downregulate its own receptors (FP receptors) in the CL, which could contribute to a blunted response.

    • Solution: Research into combination therapies is ongoing. For example, using GnRH to induce ovulation and ensure a CL of a specific age and sensitivity before PGF2α administration can improve outcomes. Combining this compound with hCG has been shown to improve the synchronization of ovulation in mares.

Signaling Pathway of PGF2α-Induced Luteolysis

G cluster_cell Luteal Cell PGF2a This compound (PGF2α) FP_Receptor FP Receptor PGF2a->FP_Receptor PLC Phospholipase C Activation FP_Receptor->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Progesterone_Inhibition Inhibition of Progesterone Synthesis Ca_PKC->Progesterone_Inhibition Apoptosis Induction of Apoptosis Ca_PKC->Apoptosis Luteolysis Luteolysis Progesterone_Inhibition->Luteolysis Apoptosis->Luteolysis

References

minimizing stress response to Luprostiol administration in mares

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the stress response to Luprostiol administration in mares. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in mares?

A1: this compound is a synthetic analog of Prostaglandin F2α (PGF2α). Its primary function in mares is to induce luteolysis, which is the regression of the corpus luteum (CL). This action leads to a decrease in progesterone levels, prompting the mare to return to estrus, thus allowing for the synchronization of the estrous cycle.

Q2: What are the common signs of a stress response to this compound administration in mares?

A2: The most common physiological sign of a stress response is a transient increase in salivary cortisol concentration.[1][2] Some mares may also exhibit mild and temporary side effects such as sweating, increased heart and respiratory rates, mild colic-like symptoms (abdominal discomfort), and diarrhea.[3] However, studies indicate that this compound does not typically cause significant changes in heart rate variability.[1][2]

Q3: How does the stress response to this compound compare to other PGF2α analogs like d-cloprostenol?

A3: Both this compound and d-cloprostenol can induce a transient increase in salivary cortisol. One study showed that at standard dosages, this compound resulted in a more pronounced cortisol increase compared to d-cloprostenol. However, both are considered to reliably induce luteolysis without causing severe clinical side effects.

Q4: Can the stress response to this compound be minimized by adjusting the dosage?

A4: Yes, evidence suggests that using lower or "micro" doses of PGF2α analogs can be effective in inducing luteolysis while significantly reducing or eliminating common side effects like sweating and colic. For instance, a significantly reduced dose of cloprostenol has been shown to be effective. While specific dose-response data for this compound's side effects are not as readily available, the principle of using the minimum effective dose to reduce adverse reactions is a key strategy.

Q5: Are there any concurrent treatments that can be administered to lessen the stress response?

A5: While the primary strategy for minimizing the stress response is dose optimization, ensuring the mare is in a calm and familiar environment before and during administration can help reduce anticipatory stress. Currently, there is limited specific research on concurrent pharmacological treatments to mitigate the acute stress response to this compound. However, maintaining good handling practices is crucial.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Mare exhibits excessive sweating, colic, or diarrhea after administration. High individual sensitivity or standard dose is too high for the individual.- Record the severity and duration of the signs. - For future treatments in this mare, consider a reduced or "micro-dose" protocol in consultation with a veterinarian. - Ensure the mare has access to fresh water and monitor for resolution of signs, which are typically transient.
Significant and prolonged behavioral signs of stress (e.g., agitation, pawing). Stressful environment, handling, or pain response.- Evaluate the administration environment for potential stressors. - Implement low-stress handling techniques for future administrations. - For a detailed assessment, consider using a behavioral ethogram to quantify stress behaviors.
Variable or inadequate luteolytic response (no return to estrus). Administration outside the responsive period of the corpus luteum (typically requires a mature CL, at least 5 days post-ovulation).- Confirm the stage of the estrous cycle via ultrasonography and progesterone measurement before administration. A receptive CL must be present. - Ensure correct dosage and administration technique.
Elevated baseline cortisol levels prior to administration. Anticipatory stress from handling or environmental factors.- Acclimatize the mare to the handling and experimental procedures before the actual study. - Perform a sham procedure to habituate the mare to the injection process.

Data Presentation

Table 1: Comparison of Salivary Cortisol Levels in Mares Following Administration of this compound, d-cloprostenol, or Saline

Treatment GroupDoseSalivary Cortisol (ng/mL) - Pre-injection (Mean ± SEM)Salivary Cortisol (ng/mL) - 60 min Post-injection (Mean ± SEM)
This compound (LUP)3.75 mg, i.m.1.4 ± 0.38.0 ± 1.4
d-cloprostenol (CLO)22.5 µg, i.m.1.4 ± 0.34.2 ± 0.7
Saline (CON)0.5 mL, i.m.1.3 ± 0.21.0 ± 0.3
Data sourced from Kuhl et al. (2016)

Table 2: Luteolytic Efficacy of this compound and d-cloprostenol

Treatment GroupDoseInterval from Treatment to Ovulation (days) (Mean ± SEM)
This compound (LUP)3.75 mg, i.m.9.4 ± 0.4
d-cloprostenol (CLO)22.5 µg, i.m.9.4 ± 1.3
Saline (CON)0.5 mL, i.m.16.1 ± 0.8
Data sourced from Kuhl et al. (2016)

Experimental Protocols

Protocol for Assessing the Stress Response to this compound Administration in Mares

This protocol outlines a comprehensive approach to evaluating the physiological and behavioral stress response to this compound administration.

1. Animal Selection and Acclimatization:

  • Select healthy, cycling mares with a calm temperament.

  • House the mares in a consistent and low-stress environment for at least one week prior to the experiment to allow for acclimatization.

  • Handle the mares daily using positive reinforcement to habituate them to human interaction and the experimental setting.

2. Pre-experimental Baseline Measurement:

  • For two days prior to the experiment, conduct sham procedures at the same time of day as the planned treatment. This involves all handling and sampling steps without the actual injection.

  • Collect baseline data for salivary cortisol, heart rate (HR), and heart rate variability (HRV) during these sham sessions.

3. Experimental Procedure:

  • On the day of the experiment, ensure the mare is calm and in her familiar environment.

  • Time 0 (Pre-injection):

    • Collect a baseline saliva sample for cortisol analysis.

    • Attach a heart rate monitor (e.g., Polar Equine) and record baseline HR and HRV for at least 5 minutes.

    • Conduct a baseline behavioral assessment using a standardized ethogram (see Table 3).

  • Administration:

    • Administer this compound (or control) via intramuscular injection in the neck or hindquarters.

  • Post-injection Monitoring:

    • Continuous: Record HR and HRV continuously for at least 2 hours post-injection.

    • Timed Saliva Samples: Collect saliva samples at 15, 30, 60, 90, and 120 minutes post-injection.

    • Timed Behavioral Assessments: Conduct behavioral assessments at the same time points as saliva collection.

4. Sample Handling and Analysis:

  • Saliva: Centrifuge saliva samples to remove debris and store at -20°C until analysis. Use a validated equine-specific cortisol enzyme immunoassay (EIA) kit.

  • HRV Analysis: Analyze the recorded R-R intervals using appropriate software (e.g., Kubios HRV). Key parameters to assess include the root mean square of successive differences (RMSSD) and the ratio of low-frequency to high-frequency power (LF/HF).

5. Behavioral Assessment:

  • Use a pre-defined ethogram to score the frequency or duration of stress-related behaviors. An example is provided in Table 3.

Table 3: Example of a Behavioral Stress Ethogram for Mares

BehaviorDescriptionScore (0-3)
Vocalization Whinnying, nickering, squealing0=None, 1=Infrequent, 2=Frequent, 3=Constant
Locomotion Pacing, circling, weaving0=None, 1=Restless, 2=Intermittent, 3=Continuous
Oral Behaviors Licking, chewing (non-feed related), teeth grinding0=None, 1=Occasional, 2=Frequent, 3=Constant
Body Posture Tense musculature, high head carriage, tucked tail0=Relaxed, 1=Mild tension, 2=Moderate tension, 3=Severe tension
Tail Swishing Agitated or rapid tail swishing0=None, 1=Occasional, 2=Frequent, 3=Constant
Pawing/Stomping Pawing at the ground or stomping feet0=None, 1=Infrequent, 2=Frequent, 3=Constant

Mandatory Visualizations

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) PGF2a This compound (PGF2α) Receptor PGF2α Receptor (FP) PGF2a->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER Ca²⁺ Store IP3->ER Binds to receptor on ER PKC Protein Kinase C (PKC) DAG->PKC Activates Luteolytic_Effects Downstream Luteolytic Effects (e.g., decreased progesterone synthesis, apoptosis) PKC->Luteolytic_Effects Phosphorylates targets Ca_ER Ca²⁺ (from ER) Ca_ER->PKC Activates Ca_ER->Luteolytic_Effects Mediates effects ER->Ca_ER Releases Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Day cluster_analysis Data Analysis Acclimatization Mare Acclimatization (1 week) Baseline Baseline Data Collection (2 days sham procedure) Acclimatization->Baseline Pre_Injection T=0: Pre-injection Samples (Saliva, HR/HRV, Behavior) Baseline->Pre_Injection Administration Administer this compound / Control Pre_Injection->Administration Post_Injection Post-injection Monitoring (T=15, 30, 60, 90, 120 min) Administration->Post_Injection Cortisol_Assay Salivary Cortisol Assay (EIA) Post_Injection->Cortisol_Assay HRV_Analysis HRV Analysis (RMSSD, LF/HF) Post_Injection->HRV_Analysis Behavior_Scoring Behavioral Scoring Post_Injection->Behavior_Scoring

References

Technical Support Center: Luprostiol-Based Synchronization Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Luprostiol-based synchronization protocols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for estrus synchronization?

A1: this compound is a synthetic analog of Prostaglandin F2α (PGF2α). Its primary function in estrus synchronization is to induce luteolysis, which is the regression of the corpus luteum (CL).[1] The CL produces progesterone, a hormone that maintains pregnancy and prevents the animal from returning to estrus. By causing the CL to regress, this compound effectively shortens the luteal phase of the estrous cycle, leading to a drop in progesterone levels. This hormonal shift allows for the development of a new follicular wave, subsequent estrus (heat), and ovulation.[1] For this compound to be effective, a functional CL must be present.[1]

Q2: When is the optimal time to administer this compound in a synchronization protocol?

A2: The timing of this compound administration is critical for the success of a synchronization protocol. It is most effective when administered during the mid-luteal phase of the estrous cycle, typically between days 6 and 16 in cattle (where day 0 is estrus).[2] Administering PGF2α analogs like this compound too early in the cycle (before day 5 or 6) is ineffective because the CL is not yet mature enough to respond to the luteolytic signal.[2]

Q3: What are the common reasons for a poor estrous response after this compound treatment?

A3: A poor estrous response can stem from several factors:

  • Anestrous Animals: A significant reason for failure is treating animals that are not cycling (anestrous). This can be due to poor nutrition, low body condition score, or being too soon postpartum. This compound will not induce cyclicity in these animals as they do not have a functional CL to regress.

  • Incorrect Timing of Administration: As mentioned, administering this compound when the CL is immature will result in protocol failure.

  • Individual Variation: Animals can have physiological variations in their response to hormonal treatments.

Q4: Can this compound be used in conjunction with other hormones?

A4: Yes, this compound is often used in combination with other hormones like Gonadotropin-Releasing Hormone (GnRH) and progesterone to improve the synchrony of estrus and ovulation.

  • GnRH: Administering GnRH prior to this compound can help to synchronize follicular wave development, ensuring that a dominant follicle is present and ready to ovulate after luteolysis.

  • Progesterone: Progesterone supplementation, often via a Controlled Internal Drug Release (CIDR) device, can help to induce cyclicity in anestrous animals and further tighten the window of estrus.

Troubleshooting Guide

Issue 1: Low percentage of animals exhibiting estrus after a single this compound injection.

Potential Cause Troubleshooting/Refinement Strategy
High percentage of anestrous animals. Pre-protocol screening: Assess the cyclicity of animals before initiating the protocol. This can be done through ultrasound examination for a CL or by monitoring progesterone levels. Nutritional management: Ensure animals are on an adequate plane of nutrition and have an appropriate Body Condition Score (BCS). Protocol modification: For herds with a mix of cycling and anestrous animals, incorporate a progestin (e.g., CIDR) into the protocol to help induce cyclicity.
Incorrect timing of injection. Two-injection protocol: Administer two injections of this compound 11-14 days apart. This increases the probability that all animals will have a responsive CL at the time of the second injection.
Immature Corpus Luteum. Pre-synchronization with GnRH: A GnRH injection 7 days before this compound can help to initiate a new follicular wave, leading to a more predictable response to the subsequent PGF2α treatment.

Issue 2: High variability in the onset of estrus, leading to difficulties in timed artificial insemination (TAI).

Potential Cause Troubleshooting/Refinement Strategy
Variable follicular development at the time of this compound injection. Ovsynch-type protocols: Implement a protocol that combines GnRH and PGF2α to control both follicular development and the timing of luteolysis. A common approach is a GnRH injection, followed by a this compound injection 7 days later, and a second GnRH injection 48-56 hours after that, with TAI occurring 16-20 hours after the final GnRH.
Individual animal variation. Heat detection in combination with TAI: For protocols that result in less tight synchrony, a combination of heat detection and TAI can be effective. Animals observed in estrus can be inseminated based on the AM/PM rule, while those not showing heat can receive a GnRH injection and be inseminated at a fixed time.

Issue 3: Low conception rates despite a good estrous response.

Potential Cause Troubleshooting/Refinement Strategy
Poor timing of artificial insemination. Optimize AI timing: Insemination should ideally occur 6-24 hours before ovulation. For TAI protocols, the timing is based on the expected time of ovulation after the final GnRH injection. Minor adjustments to this timing may be necessary based on herd-specific data.
Sub-optimal uterine environment. Body Condition Score: Ensure cows are in a positive energy balance and have an optimal BCS at the time of breeding. Significant loss of body condition can negatively impact fertility.
Semen quality and handling. Quality control: Ensure that semen is of high quality and has been handled and thawed correctly according to the supplier's recommendations.

Quantitative Data Summary

Table 1: Estrus Response to Different this compound-Based Protocols

ProtocolAnimal TypeEstrus Response (%)Reference
Single 15 mg this compoundBeef Heifers44
Single 15 mg this compoundLactating Beef Cows52
Two 15 mg this compound injections (11 days apart)Lactating Beef Cows23 (after 1st), higher after 2nd
15 mg this compound (in animals with a palpable CL)Dairy Heifers68
7.5 mg this compoundBeef Cows75-95

Table 2: Impact of Protocol Refinements on Pregnancy Rates

Protocol ModificationImpact on Pregnancy/Conception RateReference
Addition of GnRH to a PGF2α protocol in sheepImproved reproductive performance
Addition of a second PGF2α treatment in a resynchronization protocolIncreased pregnancies per AI at 32 days post-TAI
Cows losing body condition post-calvingLower pregnancy rate (25% vs. 38% for maintained and 83% for gained)
MGA-PGF2α protocol initiated late in the estrous cycleReduced conception rate (36% vs. 66% for early cycle initiation)

Detailed Experimental Protocols

Protocol 1: Progesterone (P4) and Estradiol-17β (E2) Radioimmunoassay (RIA)

This protocol is for the quantification of progesterone and estradiol concentrations in plasma samples, which is crucial for monitoring luteal function and follicular development.

Methodology:

  • Sample Collection: Collect blood samples via jugular venipuncture into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C. Harvest the plasma and store at -20°C until analysis.

  • Hormone Extraction (for E2):

    • Add a known amount of tritiated estradiol to each plasma sample to monitor procedural losses.

    • Extract the steroids using anhydrous diethyl ether.

    • Evaporate the ether phase to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a phosphate-buffered saline solution.

  • Radioimmunoassay:

    • Incubate the plasma (for P4) or extracted sample (for E2) with a specific antibody and a known amount of radiolabeled hormone (Iodine-125 for P4, Tritium for E2).

    • After incubation, separate the antibody-bound hormone from the free hormone using a precipitating agent (e.g., dextran-coated charcoal).

    • Centrifuge the tubes and decant the supernatant containing the antibody-bound radiolabeled hormone.

  • Quantification:

    • Measure the radioactivity of the supernatant using a gamma counter (for I-125) or a liquid scintillation counter (for Tritium).

    • Construct a standard curve using known concentrations of the hormone.

    • Calculate the hormone concentration in the unknown samples by comparing their radioactivity to the standard curve.

    • Adjust the E2 concentrations for procedural losses based on the recovery of the tritiated estradiol.

Protocol 2: Ultrasound Examination of Ovarian Structures

This protocol is for the real-time visualization and measurement of ovarian follicles and corpora lutea.

Methodology:

  • Animal Restraint: Secure the animal in a chute to ensure the safety of both the animal and the operator.

  • Transducer Preparation: Use a high-frequency (5.0 to 7.5 MHz) linear-array ultrasound transducer. Apply a generous amount of lubricating gel to the transducer.

  • Transrectal Examination:

    • The operator, wearing a disposable palpation sleeve, gently inserts the transducer into the rectum.

    • Clear the rectum of fecal matter to ensure good contact between the transducer and the rectal wall.

  • Ovary Localization:

    • Systematically scan the pelvic region to locate both ovaries.

  • Image Acquisition and Interpretation:

    • Follicles: Appear as non-echogenic (black), fluid-filled, spherical structures on the ovarian cortex. Measure the diameter of the largest follicle(s).

    • Corpus Luteum (CL): Appears as a dense, granular, echogenic (grey to white) structure, often with a fluid-filled central cavity. Measure the diameter of the CL.

  • Data Recording: Record the size and location of all significant ovarian structures. This data is critical for determining the stage of the estrous cycle and assessing the response to hormonal treatments.

Visualizations

Luprostiol_Signaling_Pathway cluster_cell Luteal Cell PGF2a_Receptor PGF2α Receptor PLC Phospholipase C (PLC) PGF2a_Receptor->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Ca_release->PKC Activates Apoptosis Apoptosis Ca_release->Apoptosis Triggers StAR_inhibition Inhibition of StAR Protein PKC->StAR_inhibition Leads to P4_synthesis_decrease Decreased Progesterone Synthesis StAR_inhibition->P4_synthesis_decrease Results in Luteolysis Luteolysis P4_synthesis_decrease->Luteolysis Apoptosis->Luteolysis This compound This compound (PGF2α analog) This compound->PGF2a_Receptor Binds to

Caption: Signaling pathway of this compound-induced luteolysis.

Ovsynch_Workflow Day0 Day 0 Inject GnRH Day7 Day 7 Inject this compound (PGF2α) Day0->Day7 Synchronizes Follicular Wave Day9 Day 9 (56h later) Inject GnRH Day7->Day9 Induces Luteolysis Day10 Day 10 (16h later) Timed AI Day9->Day10 Induces Ovulation Troubleshooting_Logic Start This compound Protocol Failure Poor_Estrus_Response Poor Estrus Response? Start->Poor_Estrus_Response Anestrous Anestrous Animals? Poor_Estrus_Response->Anestrous Yes Good_Estrus_Response Good Estrus Response, Low Conception Poor_Estrus_Response->Good_Estrus_Response No Add_Progestin Refine: Add Progestin (CIDR) Anestrous->Add_Progestin Yes Two_Shot_PG Refine: Two-Shot PGF2α Protocol Anestrous->Two_Shot_PG No Check_AI_Timing Check AI Timing & Semen Handling Good_Estrus_Response->Check_AI_Timing Yes Check_BCS Check Body Condition Score Check_AI_Timing->Check_BCS

References

unexpected outcomes in Luprostiol clinical safety trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Luprostiol. The information is designed to address specific issues that may arise during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a synthetic analogue of prostaglandin F2α (PGF2α).[1][2] Its principal action is as a luteolytic agent, meaning it induces the regression of the corpus luteum.[1] This action is fundamental in reproductive biology for synchronizing estrus and for therapeutic purposes in veterinary medicine.[2][3]

Q2: What are the common, expected side effects of this compound and other PGF2α analogues?

While generally considered safe for its intended veterinary uses, this compound and other PGF2α analogues can produce transient side effects, which vary by species. These are generally expected physiological responses rather than unexpected adverse events.

Q3: Are there any known drug interactions with this compound?

Yes, the therapeutic efficacy of this compound can be diminished when used concurrently with non-steroidal anti-inflammatory drugs (NSAIDs) such as meclofenamic acid, mefenamic acid, and meloxicam. This is due to the inhibition of prostaglandin synthesis by NSAIDs.

Q4: Can this compound induce a stress response in animals?

Studies in mares have shown that administration of this compound can cause a transient increase in salivary cortisol levels, indicating a mild stress response. However, this is typically not accompanied by other significant physiological stress indicators or overt clinical side effects.

Troubleshooting Guides

Managing Common Side Effects

Researchers should be aware of potential species-specific side effects. The following table summarizes these and suggests management strategies.

Animal ModelCommon Side EffectsTroubleshooting/Management
Horses Sweating, mild respiratory effects, transient lameness, colic, muscle tremors.These effects are typically mild and transient. Ensure the animal is in a calm environment and monitor until symptoms subside. If severe or persistent, veterinary consultation is advised.
Cattle Abdominal discomfort, transient lameness, diarrhea.Provide comfortable bedding and access to fresh water. Monitor for resolution of symptoms.
Dogs Vomiting, excessive salivation, diarrhea, respiratory distress.Ensure the animal is hydrated. In cases of respiratory distress, immediate veterinary intervention is critical. Use is contraindicated in brachycephalic breeds due to the risk of severe bronchospasm.
Pigs No major side effects are commonly reported in the provided literature for this compound specifically, but general PGF2α analogue precautions should be taken.Monitor for any signs of distress or discomfort.
Unexpected Luteolytic Failure

If this compound fails to induce luteolysis as expected, consider the following:

  • Timing of Administration: Ensure the corpus luteum is mature and responsive to PGF2α. Administration too early in the luteal phase may not be effective.

  • Drug Interactions: Verify that no concurrent medications, particularly NSAIDs, are being administered that could interfere with the action of this compound.

  • Dosage and Administration: Confirm that the correct dosage was administered via the appropriate route (deep intramuscular injection).

Experimental Protocols

Protocol for Induction of Luteolysis in Mares

This protocol is based on studies evaluating the efficacy of this compound in mares.

Objective: To induce luteolysis for the synchronization of estrus.

Materials:

  • This compound solution (e.g., 7.5 mg/ml)

  • Sterile syringes and needles

  • Equipment for monitoring physiological parameters (e.g., for heart rate, if desired)

  • Plasma progesterone assay kits

  • Saliva collection kits for cortisol measurement (optional)

Procedure:

  • Animal Selection: Select healthy, non-pregnant mares with a confirmed active corpus luteum (e.g., on day 8 post-ovulation).

  • Baseline Measurements:

    • Collect a blood sample to determine baseline plasma progesterone concentration.

    • Optionally, collect a saliva sample to measure baseline cortisol levels.

  • Administration of this compound:

    • Administer a single deep intramuscular injection of this compound. A typical dose for a horse is 1 ml (7.5 mg of this compound).

  • Post-Injection Monitoring:

    • Observe the mare for any immediate side effects such as sweating or respiratory changes.

    • Collect blood samples at regular intervals (e.g., 24 and 48 hours post-injection) to monitor the decline in progesterone concentration.

    • Optionally, collect saliva samples at timed intervals (e.g., 60 minutes post-injection) to assess any stress response via cortisol measurement.

  • Confirmation of Luteolysis:

    • Luteolysis is confirmed by a significant drop in plasma progesterone to baseline levels, typically within two days of injection. Estrus and subsequent ovulation are expected to follow.

Visualizations

cluster_signaling This compound Signaling Pathway This compound This compound (PGF2α Analogue) PGF2a_Receptor Prostaglandin F2α Receptor (on Corpus Luteum) This compound->PGF2a_Receptor Binds to Luteolysis Luteolysis (Corpus Luteum Regression) PGF2a_Receptor->Luteolysis Initiates Progesterone_Decline Decreased Progesterone Production Luteolysis->Progesterone_Decline Estrus Onset of Estrus Progesterone_Decline->Estrus

Caption: Signaling pathway of this compound leading to luteolysis.

cluster_workflow Experimental Workflow: Induction of Luteolysis Start Start: Select Mare with Active Corpus Luteum Baseline Collect Baseline Samples (Blood, Saliva) Start->Baseline Administer Administer this compound (IM Injection) Baseline->Administer Monitor_Side_Effects Monitor for Acute Side Effects Administer->Monitor_Side_Effects Monitor_Hormones Monitor Progesterone & Cortisol Levels Administer->Monitor_Hormones Confirm Confirm Luteolysis (Progesterone Decline) Monitor_Hormones->Confirm Confirm->Baseline No, Re-evaluate End End: Estrus and Ovulation Follow Confirm->End Yes

Caption: Experimental workflow for inducing luteolysis in mares.

cluster_troubleshooting Troubleshooting Adverse Events Start Adverse Event Observed Identify_Species Identify Animal Species Start->Identify_Species Horse Horse: Sweating, Respiratory Effects? Identify_Species->Horse Horse Cattle Cattle: Abdominal Discomfort? Identify_Species->Cattle Cattle Dog Dog: Vomiting, Respiratory Distress? Identify_Species->Dog Dog Mild_Transient Action: Monitor, Ensure Calm Environment Horse->Mild_Transient Yes, Mild Severe_Persistent Action: Consult Veterinarian Horse->Severe_Persistent Yes, Severe Cattle->Mild_Transient Yes, Mild Cattle->Severe_Persistent Yes, Severe Dog->Mild_Transient Vomiting Only Dog_Resp_Distress Action: Immediate Veterinary Intervention Dog->Dog_Resp_Distress Respiratory Distress

Caption: Decision tree for troubleshooting common adverse events.

References

factors affecting Luprostiol efficacy in anoestrus treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Luprostiol for the treatment of anoestrus in animal models, primarily cattle.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and how does it work to treat anoestrus?

A: this compound is a synthetic analogue of the natural hormone Prostaglandin F2α (PGF2α).[1] Its primary mechanism of action is luteolysis, which is the regression of the corpus luteum (CL).[2] The CL produces progesterone, a hormone that maintains a state of anestrus (the absence of an estrous cycle) and pregnancy. By destroying the CL, this compound causes a rapid drop in progesterone levels, allowing the animal to return to estrus and resume its reproductive cycle, typically within 2 to 5 days.[1][2] This makes it effective for treating conditions like persistent CL or for synchronizing estrus in a herd.[3]

Q2: My subject did not respond to this compound treatment. What are the potential causes of failure?

A: The most common reason for treatment failure is the absence of a functional corpus luteum at the time of injection. This compound is only effective during the luteal phase of the estrous cycle (approximately days 5-17 in cattle), when a mature CL is present and actively producing progesterone.

Other significant factors include:

  • Incorrect Diagnosis of Anoestrus: The animal may be in true anestrus due to poor nutrition, stress, or disease, where the ovaries are inactive and there is no CL to lyse. It is also possible the animal is already pregnant.

  • Ovarian Cysts: Follicular cysts can cause anestrous behavior. These cysts do not respond to PGF2α treatment alone and often require a protocol involving GnRH to induce luteinization before a prostaglandin can be effective.

  • Poor Body Condition Score (BCS): Animals with a low BCS often suffer from a negative energy balance, which suppresses the entire reproductive axis, leading to a poor response to hormonal treatments.

  • Postpartum Interval: Administering this compound too soon after calving may be ineffective as the animal may not have resumed cycling and developed a functional CL.

  • Stress: High stress levels can interfere with the normal hormonal cascade required for ovulation, even after luteolysis.

Troubleshooting Guide: this compound Treatment Failure

Use this guide to troubleshoot experiments where this compound did not induce estrus.

Step 1: Verify the Presence of a Functional Corpus Luteum

  • Action: Before treatment, confirm the presence of a mature CL via rectal palpation or ultrasonography. A blood sample to measure progesterone levels (>1 ng/ml) can also confirm a functional CL.

  • Rationale: this compound's efficacy is entirely dependent on the presence of a CL. Without it, the treatment will fail.

Step 2: Assess the Animal's Physiological State

  • Action: Evaluate the Body Condition Score (BCS), lactation status, and postpartum interval.

  • Rationale: Suboptimal BCS (too low) and the stress of early lactation can lead to true anestrus, where the ovaries are inactive. Cows need to be a sufficient number of days postpartum to have resumed cyclicity.

Step 3: Rule Out Pathological Conditions

  • Action: Use ultrasonography to check for ovarian cysts (follicular or luteal) or uterine pathologies like pyometra.

  • Rationale: Follicular cysts are a common cause of anoestrus and require specific treatment protocols (e.g., Ovsynch) that often combine GnRH and PGF2α. This compound is effective for treating luteal cysts and can help expel uterine contents in cases of pyometra.

Step 4: Review Dosage and Administration

  • Action: Confirm that the correct dose was administered via the recommended route (typically intramuscular).

  • Rationale: While studies show some efficacy at lower doses, the standard recommended dose is crucial for ensuring complete luteolysis.

Data Presentation: this compound Efficacy

The efficacy of this compound is often compared to other prostaglandin analogues. The primary metric for success is the percentage of animals exhibiting estrus within a defined period post-treatment.

Table 1: Comparative Estrous Response to this compound and Other Prostaglandins

Trial Animal Type Treatment Group Dose Estrous Response (within 5 days) Source
Trial 1 Virgin Beef Heifers This compound 15 mg 44%
Lutalyse 25 mg 42%
Trial 2 Lactating Beef Cows This compound 15 mg 52%
Lutalyse 25 mg 56%
Estrumate 500 mcg 60%
Trial 3 Lactating Beef Cows This compound 15 mg 23%
Lutalyse 25 mg 19%
Trial 4 Virgin Dairy Heifers This compound 15 mg 68%

| | | Estrumate | 500 mcg | 70% | |

Table 2: Effect of this compound Dosage on Estrous Response and Pregnancy Rate in Beef Cows

Treatment Group Dose Estrous Response (within 5 days) Pregnancy Rate at Synchronized Estrus Source
LII 7.5 mg 75% - 95% Not specified as optimal
LIII 15 mg 75% - 95% Greater overall rate

| LIV | 30 mg | 75% - 95% | Greater overall rate | |

Experimental Protocols

Protocol 1: Induction of Luteolysis and Estrus Synchronization

This protocol details a standard method for using this compound to synchronize estrus in cycling cattle.

1. Subject Selection:

  • Select healthy, non-pregnant, cycling cows or heifers that are at least 45-60 days postpartum.
  • Conduct a preliminary examination (rectal palpation or ultrasound) to confirm the presence of a corpus luteum. This ensures the animals are in the luteal phase (days 5-17) of their cycle.

2. Administration of this compound:

  • Administer a single dose of 15 mg this compound via intramuscular (IM) injection.

3. Estrus Detection:

  • Beginning 24 hours after injection, monitor subjects for signs of estrus (e.g., standing to be mounted, restlessness, clear mucus discharge) for the next 5-7 days.
  • Visual observation should occur at least twice daily. Heat detection aids like tail paint or pressure-activated patches can be used to improve accuracy.

4. Insemination/Breeding:

  • For optimal fertility, artificial insemination (AI) is typically performed 12 hours after the first observation of standing heat.

5. Confirmation and Data Collection:

  • Hormone Assays: Collect blood samples immediately before treatment and at 12-hour intervals for 48 hours post-treatment to analyze progesterone (P4) concentrations. A sharp decline in P4 confirms luteolysis.
  • Pregnancy Diagnosis: Perform pregnancy diagnosis via ultrasonography 30-45 days after insemination to determine conception rates.

Visualizations

Diagram 1: Troubleshooting Workflow for this compound Treatment Failure

G start This compound Treatment Administered No Estrus Observed q1 Was a functional CL confirmed pre-treatment? start->q1 a1_no Cause: No CL Present (True Anoestrus, Pre-pubertal, Wrong Cycle Stage) Action: Re-evaluate with Progesterone Assay or Ultrasound q1->a1_no No q2 Assess Animal's Physiological State q1->q2 Yes a2_poor Cause: Poor BCS / High Metabolic Stress Action: Improve Nutrition & Re-evaluate. Hormonal protocols with progesterone (CIDR) may be needed. q2->a2_poor Poor BCS / Early Postpartum q3 Screen for Ovarian or Uterine Pathology q2->q3 Good BCS / Adequate PPI a3_cysts Cause: Ovarian Cysts (Follicular) Action: Implement GnRH-based protocol (e.g., Ovsynch) to luteinize cyst before PGF2α use. q3->a3_cysts Cysts Detected a3_ok Re-evaluate Dosage, Administration Route, and Potential for Silent Heat q3->a3_ok No Pathology

Caption: A decision tree for troubleshooting this compound treatment failures.

Diagram 2: Simplified Signaling Pathway of PGF2α-Induced Luteolysis

cluster_cell Luteal Cell cluster_result Physiological Result PGF2a This compound (PGF2α Analogue) Receptor PGF2α Receptor (FP) PGF2a->Receptor PLC Phospholipase C (PLC) Activation Receptor->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Progesterone_Block Inhibition of Steroidogenesis Ca->Progesterone_Block PKC->Progesterone_Block Apoptosis Induction of Apoptosis PKC->Apoptosis Progesterone_Drop ↓ Progesterone Production Progesterone_Block->Progesterone_Drop Luteolysis Corpus Luteum Regression Apoptosis->Luteolysis

Caption: Intracellular signaling cascade initiated by this compound in luteal cells.

Diagram 3: Interplay of Factors Affecting this compound Efficacy

G cluster_positive Positive Influences cluster_negative Negative Influences Efficacy Successful Estrus Induction with this compound CL Functional Corpus Luteum CL->Efficacy BCS Adequate BCS (Good Energy Balance) BCS->Efficacy Health Healthy Uterus & No Ovarian Cysts Health->Efficacy NoCL No CL Present (True Anoestrus) NoCL->Efficacy PoorBCS Poor BCS (Negative Energy Balance) PoorBCS->Efficacy Cysts Follicular Cysts Cysts->Efficacy PPI Early Postpartum Interval PPI->Efficacy

Caption: Key factors promoting or inhibiting the success of this compound treatment.

References

avoiding Luprostiol degradation during long-term lab storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding Luprostiol degradation during long-term laboratory storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a synthetic analogue of prostaglandin F2α (PGF2α). Like other prostaglandins, its complex chemical structure is susceptible to degradation from various environmental factors, which can impact its biological activity and lead to inaccurate experimental results. The major metabolic degradation pathway for this compound involves the β-oxidation of its carboxylic acid side chain.[1][2]

Q2: What are the primary factors that can cause this compound degradation during storage?

The main factors that can compromise the stability of this compound are:

  • Temperature: Elevated temperatures accelerate chemical degradation.

  • Light: Exposure to UV or ambient light can lead to photodegradation.

  • pH: this compound is sensitive to pH, with degradation occurring in both acidic and basic conditions.

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.

Q3: What are the recommended storage conditions for this compound for long-term stability?

For optimal long-term stability, this compound should be stored under the following conditions:

  • Temperature: Manufacturer recommendations for veterinary formulations suggest not storing above 25°C.[3] For the pure active pharmaceutical ingredient (API), storage at -20°C to -10°C is recommended, similar to other prostaglandin analogues.

  • Light: this compound should be protected from light at all times.[3] Store in an amber vial or in a light-blocking outer container.

  • Atmosphere: For solutions, overlaying with an inert gas like argon or nitrogen can help prevent oxidation.

  • Container: Use well-sealed, appropriate containers to prevent solvent evaporation and exposure to moisture.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of Potency in Experiments This compound degradation due to improper storage.Verify storage conditions (temperature, light protection). Perform a purity analysis (e.g., by HPLC) of the stored this compound. Prepare fresh solutions from a new stock for critical experiments.
Appearance of Unknown Peaks in Chromatogram Formation of degradation products.Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating HPLC method to resolve the main peak from any degradants. Characterize unknown peaks using LC-MS/MS.
Variability in Experimental Results Inconsistent stability of this compound solutions.Prepare fresh solutions for each experiment. If solutions must be stored, store them at 2-8°C for short periods and protect from light. Avoid repeated freeze-thaw cycles.
Precipitation in Stored Solutions Poor solubility or degradation leading to insoluble products.Ensure the solvent is appropriate and the concentration is within the solubility limits. If precipitation occurs upon thawing, gently warm and vortex to redissolve. If it persists, the solution may be degraded.

Quantitative Data on Prostaglandin F2α Analogue Stability (Illustrative)

Disclaimer: The following data is illustrative for a typical prostaglandin F2α analogue and is intended to demonstrate the format for stability data. This is not specific data for this compound, as such detailed public data is not available.

Table 1: Effect of Temperature on the Stability of a Prostaglandin F2α Analogue Solution (pH 6.8) over 12 Months

Storage TemperaturePurity (%) after 3 monthsPurity (%) after 6 monthsPurity (%) after 12 months
-20°C 99.599.298.9
2-8°C 98.196.593.2
25°C / 60% RH 92.385.175.4
40°C / 75% RH 78.562.745.1

Table 2: Effect of pH on the Stability of a Prostaglandin F2α Analogue Solution at 25°C after 3 Months

pHPurity (%)
3.0 88.2
5.0 94.5
6.8 92.3
8.0 85.7
10.0 76.1

Table 3: Effect of Light Exposure on the Stability of a Prostaglandin F2α Analogue Solution (pH 6.8) at 25°C

Exposure ConditionPurity (%) after 24 hours
Dark (Control) 99.8
Ambient Light 97.2
UV Light (254 nm) 85.4

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or ethanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in a hot air oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) and visible light (in a photostability chamber) for 24 hours. Keep a control sample in the dark.

  • Analysis: Analyze all stressed samples and a non-stressed control sample by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for an HPLC method to separate this compound from its degradation products. Note: This is a general method and may require optimization for specific applications.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.

Visualizations

degradation_pathway This compound This compound Degradation Degradation This compound->Degradation Degradation_Products Degradation Products (Loss of Potency) Degradation->Degradation_Products Temp Temperature Temp->Degradation Light Light Light->Degradation pH pH (Acid/Base) pH->Degradation Oxidation Oxidation Oxidation->Degradation experimental_workflow Start Start: this compound Sample Forced_Degradation Forced Degradation (Heat, Light, pH, Oxidation) Start->Forced_Degradation Sample_Prep Sample Preparation (Dilution, Neutralization) Forced_Degradation->Sample_Prep HPLC_Analysis Stability-Indicating HPLC Analysis Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis (Purity, Degradant Profile) HPLC_Analysis->Data_Analysis End End: Stability Assessment Data_Analysis->End logical_relationship Storage_Conditions Optimal Storage Conditions Low_Temp Low Temperature (-20°C to -10°C for API) Storage_Conditions->Low_Temp Light_Protection Protection from Light (Amber Vials) Storage_Conditions->Light_Protection Inert_Atmosphere Inert Atmosphere (Nitrogen/Argon) Storage_Conditions->Inert_Atmosphere Proper_Container Proper Container (Well-sealed) Storage_Conditions->Proper_Container Stability This compound Stability (Maintained Potency) Low_Temp->Stability Light_Protection->Stability Inert_Atmosphere->Stability Proper_Container->Stability

References

adjusting Luprostiol protocols for different breeds or species

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Luprostiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.

Mechanism of Action of this compound

This compound is a synthetic analog of the naturally occurring prostaglandin F2α (PGF2α). Its primary pharmacological action is luteolysis, which is the regression of the corpus luteum (CL).[1] The presence of a functional CL is essential for the maintenance of pregnancy. By inducing luteolysis, this compound effectively terminates the luteal phase of the estrous cycle, leading to a decrease in progesterone levels. This hormonal shift allows for the initiation of a new follicular phase, followed by estrus and ovulation.[1]

The signaling pathway for this compound, like other PGF2α analogs, involves binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor. This binding initiates a cascade of intracellular events that ultimately lead to the death of the luteal cells and the cessation of progesterone production.

Caption: Simplified signaling pathway of this compound leading to luteolysis.

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
Poor or no estrus response after this compound administration. The animal was not in the luteal phase of the estrous cycle at the time of injection.Confirm the presence of a corpus luteum via ultrasonography or progesterone assay before administering this compound. Prostaglandins are only effective when a mature CL is present.
The animal is anestrous (not cycling).Ensure animals are on an adequate nutritional plane and are a sufficient number of days postpartum. Consider using a progestin-based protocol to induce cyclicity before using this compound.
Incorrect dosage or administration.Verify the correct dosage for the species and breed. Ensure the injection is administered deep intramuscularly.
Variable or asynchronous estrus response within a group of animals. Animals were at different stages of their estrous cycle when treated.For tighter synchrony, a two-injection protocol with a 10-14 day interval is recommended. The first injection will synchronize the majority of the animals, and the second will induce a more uniform response.
Individual variation in drug metabolism.While difficult to control, ensure all animals are healthy and free from conditions that might affect drug metabolism.
Reduced fertility at the synchronized estrus. Premature insemination.The timing of insemination is critical. Follow the recommended insemination times for the specific protocol being used (e.g., 72 and 96 hours after the second injection in a two-shot protocol).
Poor semen quality or handling.Ensure proper semen handling and insemination techniques are used.
Local injection site reactions. Irritation from the injection.While rare with this compound, ensure sterile injection techniques are used. Rotate injection sites if multiple injections are required.
Systemic side effects (e.g., sweating, abdominal discomfort). Prostaglandin-induced smooth muscle contraction.These side effects are generally mild and transient.[1] Observe the animal and consult a veterinarian if symptoms are severe or persistent. Intravenous injection is not recommended as it may increase the risk of side effects.[1]

Frequently Asked Questions (FAQs)

1. What is the standard dosage of this compound for different species?

Standard dosages vary by species and, in some cases, by the size of the animal within a species.

SpeciesAnimal TypeDosage (mg)Dosage (ml of 7.5 mg/ml solution)
Cattle Cows15 mg2 ml
Heifers7.5 mg1 ml
Swine Sows/Gilts7.5 mg1 ml
Horses Mares7.5 mg1 ml

Source:[1]

2. Are there any known breed-specific adjustments for this compound protocols?

While the product label provides a standard dose for each species, physiological differences between breeds may warrant consideration for protocol adjustments.

  • Cattle: Studies have highlighted physiological differences between Bos taurus (e.g., Holstein, Angus) and Bos indicus (e.g., Brahman) cattle. Bos indicus cattle tend to have smaller corpora lutea and different hormonal profiles. Although direct comparative studies on this compound dosage are limited, some research suggests that a single dose of PGF2α might be insufficient for complete luteolysis in a portion of Bos indicus cattle, and a second dose 24 hours later may improve response rates.

  • Horses: There is limited evidence to suggest a need for different this compound dosages between light and draft horse breeds. However, draft horses have a slower metabolism, which could theoretically alter the pharmacokinetics of the drug. Standard dosages are generally effective, but individual responses should be monitored.

  • Swine: Different breeds of swine can have variations in gestation length, which is an important consideration when using this compound for parturition induction. It is crucial to know the average gestation length for the specific breed to avoid inducing farrowing too early.

3. When is the optimal time to administer this compound for estrus synchronization?

This compound is effective when administered during the luteal phase of the estrous cycle, when a mature corpus luteum is present. This is typically between days 5 and 16 of the cycle in cattle. Administration outside of this window will not be effective.

4. Can this compound be used in conjunction with other hormones?

Yes, this compound is often used in combination with other hormones like Gonadotropin-Releasing Hormone (GnRH) in synchronization protocols such as Ovsynch. A typical Ovsynch protocol involves an injection of GnRH, followed by this compound 7 days later, and a second GnRH injection 48 hours after the prostaglandin. This combination provides a tighter synchronization of ovulation. In swine, oxytocin is sometimes administered after this compound to further synchronize the onset of farrowing.

5. What are the contraindications for using this compound?

This compound should not be administered to pregnant animals unless the intention is to induce abortion or parturition. It should also be used with caution in animals with acute or subacute disorders of the respiratory or gastrointestinal systems.

6. Are there any safety precautions for handling this compound?

Prostaglandins of the F2α type can be absorbed through the skin and may cause bronchospasm or miscarriage. Women of child-bearing age, asthmatics, and individuals with bronchial or other respiratory problems should avoid contact with this compound or wear disposable gloves when handling the product.

Experimental Protocols

Below are detailed methodologies for common applications of this compound.

Estrus Synchronization in Cattle (Two-Injection Protocol)

This protocol is designed to synchronize estrus in a group of cycling cattle.

Estrus_Sync_Cattle Day0 Day 0: Administer first injection of this compound (15 mg for cows, 7.5 mg for heifers) Day11 Day 11: Administer second injection of this compound (same dosage) Day0->Day11 11 days Estrus_Detection Days 13-16: Observe for signs of estrus Day11->Estrus_Detection 2-5 days Insemination Inseminate 12 hours after observed estrus OR Fixed-time insemination at 72 and 96 hours post-second injection Estrus_Detection->Insemination

Caption: Experimental workflow for estrus synchronization in cattle.

Methodology:

  • Animal Selection: Select healthy, cycling cows or heifers with a body condition score of 5 or greater (on a 9-point scale).

  • Day 0: Administer the first intramuscular injection of this compound. The recommended dose is 15 mg for cows and 7.5 mg for heifers.

  • Day 11: Administer the second intramuscular injection of this compound at the same dosage as the first.

  • Estrus Detection and Insemination: Begin observing for signs of estrus (e.g., standing to be mounted) approximately 48 hours after the second injection. Inseminate animals 12 hours after the first observation of standing estrus. Alternatively, for a fixed-time artificial insemination (FTAI) protocol, inseminate all animals at 72 and 96 hours after the second injection.

Induction of Parturition in Swine

This protocol is for the induction of farrowing in pregnant sows and gilts.

Parturition_Induction_Swine Day112 Day 112 of Gestation (or later): Administer a single 7.5 mg injection of this compound Farrowing Farrowing is expected within 24-36 hours Day112->Farrowing Optional_Oxytocin Optional: Administer oxytocin 20-24 hours after this compound to further synchronize farrowing Day112->Optional_Oxytocin Optional_Oxytocin->Farrowing

Caption: Experimental workflow for induction of parturition in swine.

Methodology:

  • Gestation Length Determination: Accurately determine the average gestation length for the specific breed or herd. Do not administer this compound more than 3 days before the expected farrowing date.

  • Administration: On or after day 112 of gestation, administer a single 7.5 mg intramuscular injection of this compound.

  • Observation: Farrowing can be expected to begin within 24 to 36 hours after administration.

  • Optional Oxytocin Administration: To further tighten the window of farrowing, an injection of oxytocin may be given 20-24 hours after the this compound injection.

Estrus Synchronization in Horses

This protocol is for inducing estrus in cycling mares.

Estrus_Sync_Horses CL_Confirmation Confirm presence of a mature corpus luteum (Day 5-16 post-ovulation) Luprostiol_Injection Administer a single 7.5 mg injection of this compound CL_Confirmation->Luprostiol_Injection Estrus_Onset Estrus is expected within 2-5 days Luprostiol_Injection->Estrus_Onset Ovulation Ovulation typically occurs 7-12 days after this compound injection Estrus_Onset->Ovulation

Caption: Experimental workflow for estrus synchronization in horses.

Methodology:

  • Confirmation of Luteal Phase: Through transrectal ultrasonography, confirm the presence of a mature corpus luteum, which is typically present from day 5 to day 16 after ovulation.

  • Administration: Administer a single 7.5 mg intramuscular injection of this compound.

  • Estrus Detection: Begin teasing the mare daily to detect signs of estrus, which are expected to appear within 2 to 5 days.

  • Breeding: Breeding should be timed based on follicular development, which is monitored via ultrasonography. Ovulation typically occurs 7 to 12 days after the this compound injection.

References

Technical Support Center: Troubleshooting Luprostiol-Based Oestrus Induction Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Luprostiol-based oestrus induction experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental outcomes. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during oestrus synchronization protocols.

Frequently Asked Questions (FAQs)

Q1: Why did my this compound injection fail to induce oestrus in the experimental subjects?

A1: The failure of this compound to induce oestrus can be attributed to several factors. The most common reason is the absence of a mature corpus luteum (CL) at the time of administration.[1][2] this compound, a prostaglandin F2α analogue, induces oestrus by causing the regression (luteolysis) of the CL.[3][4] If the animal is in a stage of the oestrous cycle where a functional CL is not present (e.g., immediately after oestrus), the treatment will be ineffective.[2] Other factors include the animal being in an anestrous state (not cycling) due to poor nutrition, stress, or recent parturition, or incorrect dosage and administration of the drug.

Q2: What is the optimal timing for administering this compound?

A2: this compound is most effective when administered during the luteal phase of the oestrous cycle, specifically between days 6 and 16 in cattle, when a mature and responsive corpus luteum is present. Administration before day 5 of the cycle is generally ineffective as the CL is not yet fully developed.

Q3: Can this compound be used in animals that are not cycling (anestrous)?

A3: No, this compound does not induce cyclicity in anestrous females. Its mechanism of action is dependent on the presence of a corpus luteum to lyse. For anestrous animals, protocols involving other hormones like GnRH and progesterone (e.g., CIDRs) are necessary to initiate cyclicity.

Q4: How soon after a successful this compound injection should I expect to see signs of oestrus?

A4: Following a successful administration of this compound to a cycling animal with a mature CL, oestrus is typically observed within 2 to 5 days.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving potential issues in your this compound experiment.

Problem 1: Low or No Oestrus Response Following this compound Administration

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Absence of a Functional Corpus Luteum (CL) This compound's primary function is to cause luteolysis. If administered when a mature CL is not present (e.g., during the follicular phase or early luteal phase), it will not induce oestrus.- Ensure animals are cycling and in the luteal phase (days 6-16 of the cycle) before treatment. - Utilize ultrasonography or plasma progesterone analysis to confirm the presence of a functional CL.
Anestrous Animals Animals may not be cycling due to poor body condition, nutritional deficiencies, recent calving, or environmental stress. This compound is ineffective in anestrous animals.- Implement a sound nutritional program to ensure adequate body condition score. - For postpartum animals, allow a sufficient waiting period (at least 40-45 days) before initiating synchronization protocols. - Consider using protocols that include GnRH and/or progesterone to induce cyclicity in anestrous animals.
Incorrect Dosage or Administration An insufficient dose of this compound may not be enough to cause complete luteolysis. Improper administration technique can also lead to reduced efficacy.- Verify the correct dosage according to the manufacturer's instructions and the animal's weight. - Ensure proper intramuscular (IM) injection technique.
Timing of Injection Administering this compound too early (before day 5) or too late in the cycle will result in a poor response.- Adhere strictly to a proven synchronization protocol that dictates the precise timing of injections.
Problem 2: Oestrus is Observed, but Conception Rates are Low

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Inaccurate Heat Detection The window for successful insemination is narrow. Failure to accurately detect the onset of standing heat can lead to mistimed insemination.- Implement a rigorous heat detection schedule, observing animals multiple times a day, especially during the peak expected oestrus period. - Utilize heat detection aids such as tail paint, patches, or electronic monitoring systems.
Incorrect Insemination Timing Inseminating too early or too late relative to ovulation will result in lower conception rates.- Follow the "AM/PM rule" for artificial insemination: if an animal is observed in standing heat in the morning, inseminate in the evening, and vice versa.
Poor Semen Quality or Handling Improperly stored or handled semen will have reduced viability, leading to fertilization failure.- Ensure semen is stored correctly in liquid nitrogen and thawed according to recommended procedures immediately before use.
Poor Artificial Insemination (AI) Technique Incorrect placement of semen within the reproductive tract can significantly reduce the chances of conception.- Ensure that AI is performed by a trained and experienced technician.

Experimental Protocols

Protocol 1: Single this compound Injection for Cycling Heifers
  • Animal Selection: Select healthy, cycling heifers with a good body condition score.

  • CL Confirmation (Optional but Recommended): Perform transrectal ultrasonography or measure plasma progesterone levels to confirm the presence of a functional corpus luteum.

  • Administration: Administer a single intramuscular injection of this compound at the recommended dose.

  • Heat Detection and Insemination: Begin intensive heat detection 48 hours post-injection and continue for at least 5 days. Inseminate animals approximately 12 hours after the onset of standing heat.

Protocol 2: Two-Injection this compound Protocol for Synchronizing Groups
  • First Injection: Administer an initial intramuscular injection of this compound to all animals in the group.

  • Second Injection: Administer a second intramuscular injection of this compound 10 to 12 days after the first injection. This will synchronize the majority of the animals that were not in the luteal phase during the first injection.

  • Fixed-Time Insemination: Inseminate all animals at a fixed time, typically 72 and 96 hours after the second injection, or based on observed heat.

Data Presentation

Table 1: Efficacy of Different this compound Doses on Luteolysis and Oestrus Induction in Nelore Cows

Treatment GroupDose (mg)Administration RouteLuteolysis Rate (at 48h)Oestrus Response Rate (over 6 days)
G1 (Control)15Intramuscular (IM)87%61%
G27.5Intramuscular (IM)Higher than G3 (p < 0.05)Higher than G3 (p < 0.05)
G33.75Intramuscular (IM)Lower than G1 & G2Lower than G1 & G2
G47.5Intravulvosubmucosal (IVSM)Higher than G3 (p < 0.05)Higher than G3 (p < 0.05)

Data adapted from a study on non-lactating Nelore cows.

Table 2: Effect of Luteal Phase Stage on Oestrus Response to Prostaglandin F2α

Luteal Phase Stage at TreatmentProportion of Heifers Showing Estrus (25mg PGF2α)
Early (Days 5-8)56%
Mid (Days 9-12)100%
Late (Days 13-16)100%

Data indicates that treatment during the mid to late luteal phase results in a higher estrus response.

Visualizations

Luprostiol_Mechanism_of_Action cluster_cycle Oestrous Cycle cluster_intervention Experimental Intervention cluster_outcome Physiological Outcome Follicular_Phase Follicular Phase (Low Progesterone) Ovulation Ovulation Follicular_Phase->Ovulation LH Surge Luteal_Phase Luteal Phase Ovulation->Luteal_Phase Corpus_Luteum Corpus Luteum (CL) Produces Progesterone Luteal_Phase->Corpus_Luteum forms Corpus_Luteum->Luteal_Phase maintains Luteolysis Luteolysis (CL Regression) Corpus_Luteum->Luteolysis This compound This compound (PGF2α Analogue) This compound->Corpus_Luteum targets Progesterone_Decline Progesterone Decline Luteolysis->Progesterone_Decline Progesterone_Decline->Follicular_Phase initiates new Oestrus Oestrus (Heat) Progesterone_Decline->Oestrus allows

Caption: Mechanism of action of this compound in inducing oestrus.

Experimental_Workflow start Start: Select Cycling Animals cl_check Confirm Presence of Functional Corpus Luteum (e.g., Ultrasound) start->cl_check administer Administer this compound (IM) cl_check->administer CL Present no_cl Animal not in Luteal Phase cl_check->no_cl No CL heat_detect Begin Heat Detection (48h post-injection) administer->heat_detect inseminate Artificial Insemination (12h after standing heat) heat_detect->inseminate end End of Protocol inseminate->end no_cl->start Re-evaluate

Caption: A typical experimental workflow for oestrus induction using this compound.

Troubleshooting_Logic start Experiment Failed: No Oestrus Observed q1 Were animals confirmed to be cycling and in the luteal phase? start->q1 c1 Cause: Animals were anestrous or not in the correct cycle stage. q1->c1 No q2 Was the correct dosage and administration route used? q1->q2 Yes a1_yes Yes a1_no No c2 Cause: Incorrect dosage or administration technique. q2->c2 No q3 Was the protocol timing followed precisely? q2->q3 Yes a2_yes Yes a2_no No c3 Cause: Incorrect timing of injection. q3->c3 No a3_no No

Caption: A troubleshooting decision tree for this compound experiment failure.

References

Technical Support Center: Enhancing Ovulation Precision with Luprostiol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Luprostiol. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound for precise ovulation timing. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during experiments involving this compound for ovulation synchronization.

Issue 1: High Variability in the Interval from this compound Treatment to Ovulation

  • Q1: We are observing a wide range in the time to ovulation after this compound administration in our study animals. What are the potential causes and how can we improve synchrony?

    A1: Variability in the timing of ovulation following the administration of a prostaglandin F2α (PGF2α) analogue like this compound is a common challenge. The primary reason for this variation is the stage of the follicular wave at the time of treatment. The interval from PGF2α treatment to estrus can range from 2 to 9 days.[1] Several factors can influence this response:

    • Follicular Status: The size and maturity of the dominant follicle at the time of this compound injection are critical. If a mature, dominant follicle is not present, the time to ovulation will be longer as a new follicular wave needs to emerge and a follicle needs to mature.

    • Corpus Luteum (CL) Status: this compound induces luteolysis, the regression of the CL.[2] The age and responsiveness of the CL to PGF2α can affect the rate of progesterone decline, which in turn influences the onset of estrus and subsequent ovulation.

    • Individual Animal Variation: Factors such as age, body condition, stress levels, and underlying health conditions can all impact the hormonal response to this compound.[3]

    Troubleshooting Steps:

    • Pre-synchronization: To ensure a more uniform follicular status at the time of this compound treatment, consider a pre-synchronization protocol. One common method involves two PGF2α treatments administered 14 days apart before initiating the final synchronization protocol.

    • Combination with GnRH: Incorporating a Gonadotropin-Releasing Hormone (GnRH) agonist into your protocol can help to synchronize follicular wave emergence. Administering GnRH prior to this compound can induce ovulation or atresia of existing large follicles, leading to the start of a new, more synchronized follicular wave.

    • Ultrasound Monitoring: Utilize transvaginal ultrasound to assess ovarian structures before and after this compound administration. This allows for the selection of animals with a responsive CL and a developing follicle of appropriate size, and helps to predict the timing of ovulation more accurately.

Issue 2: Failure to Induce Ovulation or Low Ovulation Rate

  • Q2: A significant percentage of our animals are not ovulating after the this compound protocol. What could be the reason for this failure?

    A2: Complete failure to ovulate after this compound administration can be due to several factors:

    • Anovular Animals: The animals may have been in an anovulatory state (not cycling) prior to the start of the protocol. This compound is only effective in animals with a functional corpus luteum.

    • Incomplete Luteolysis: The CL may not have fully regressed, resulting in sustained high progesterone levels that inhibit the preovulatory LH surge.

    • Follicular Cysts or Other Pathologies: Ovarian abnormalities can interfere with normal follicular development and ovulation.

    Troubleshooting Steps:

    • Initial Screening: Screen animals for cyclicity before including them in the study. This can be done through ultrasound examination for a CL or via progesterone analysis.

    • Ensure Adequate this compound Dosage: Verify that the correct dose of this compound is being administered according to the species and body weight.

    • Incorporate an Ovulation-Inducing Agent: For a more robust and timed ovulation, the use of human Chorionic Gonadotropin (hCG) or a GnRH agonist is highly recommended following this compound-induced luteolysis. hCG mimics the natural LH surge and directly triggers ovulation, typically within 36-48 hours. A GnRH agonist can also be used to induce a natural LH surge from the pituitary.

Issue 3: Suboptimal Conception Rates After Timed Artificial Insemination (TAI)

  • Q3: We are performing timed AI after our this compound synchronization protocol, but the pregnancy rates are lower than expected. How can we improve this?

    A3: Low conception rates following TAI are often linked to inaccurate timing of insemination relative to ovulation. While this compound synchronizes estrus, the precise timing of ovulation can still vary.

    Troubleshooting Steps:

    • Optimize Insemination Timing: The optimal time for AI is just before ovulation. If ovulation is occurring earlier or later than anticipated, fertility will be compromised.

      • Fixed-Time AI with GnRH: To achieve a tighter synchrony of ovulation for TAI, a GnRH-based protocol is recommended. The Ovsynch protocol (GnRH - 7 days - PGF2α - 56 hours - GnRH - 16 hours - TAI) is a well-established method for synchronizing ovulation.

    • Monitor Follicular Growth: Use ultrasound to track the growth of the dominant follicle after this compound. Ovulation typically occurs when the follicle reaches a species-specific preovulatory size. This information can help refine the timing of AI.

    • Assess Semen Quality: Ensure that the semen used for AI is of high quality and handled correctly.

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies to aid in experimental design and comparison.

Table 1: Comparison of Prostaglandin F2α Analogues on Ovulation Timing in Mares

Treatment GroupInterval from Luteolysis Induction to hCG Injection (days)Interval from Luteolysis Induction to Ovulation (days)Interval from hCG Injection to Ovulation (days)
This compound (LUP) 4.4 ± 0.36.5 ± 0.42.2 ± 0.2
d-cloprostenol (CLO) 5.1 ± 0.37.2 ± 0.42.8 ± 0.2
Spontaneous (CON) --2.5 ± 0.1

Data adapted from a study on mares where luteolysis was induced with this compound or d-cloprostenol, and ovulation was induced with hCG.

Table 2: Estrous Response in Cattle to Different Prostaglandin Products

TrialAnimal TypeThis compound Estrous Response (%)Lutalyse Estrous Response (%)Estrumate Estrous Response (%)
Trial 1 Beef Heifers4442-
Trial 2 Lactating Beef Cows525660
Trial 3 Lactating Beef Cows2319-
Trial 4 Dairy Heifers68-70

Data represents the percentage of animals exhibiting estrus within a 5-day synchronized period after treatment.

Key Experimental Protocols

Protocol 1: Basic Estrus Synchronization with this compound

Objective: To induce luteolysis and synchronize the return to estrus.

Methodology:

  • Animal Selection: Select cycling, non-pregnant animals with a palpable corpus luteum.

  • This compound Administration: Administer a single intramuscular (IM) injection of this compound at the species-appropriate dose (e.g., 3.75 mg for mares, 15 mg for cattle).

  • Estrus Detection: Begin monitoring for signs of estrus (e.g., behavioral changes, uterine edema on ultrasound) 2 to 3 days after this compound injection.

  • Insemination: Perform artificial insemination 12 hours after the first observation of standing estrus.

Protocol 2: Enhanced Ovulation Synchronization using this compound and hCG

Objective: To achieve a more precise and synchronized ovulation following this compound-induced luteolysis.

Methodology:

  • Animal Selection and this compound Administration: Follow steps 1 and 2 from Protocol 1.

  • Follicular Monitoring: Beginning 2 days after this compound injection, monitor follicular growth daily using transvaginal ultrasound.

  • hCG Administration: When a dominant follicle reaches a pre-ovulatory size (e.g., ≥35 mm in mares), administer an intravenous (IV) injection of human Chorionic Gonadotropin (hCG) (e.g., 1500-3300 IU).

  • Timed Artificial Insemination: Perform TAI 24 to 36 hours after hCG administration.

Protocol 3: Ovsynch Protocol for Precise Timed Artificial Insemination (TAI)

Objective: To synchronize follicular wave emergence and ovulation for fixed-time AI without the need for estrus detection.

Methodology:

  • Day 0: Administer an IM injection of a GnRH agonist.

  • Day 7: Administer an IM injection of this compound.

  • Day 9 (56 hours after this compound): Administer a second IM injection of a GnRH agonist.

  • Day 10 (16-20 hours after second GnRH): Perform a single TAI.

Visualizations

Signaling Pathway for this compound-Induced Ovulation

Luprostiol_Signaling_Pathway cluster_HPA Hypothalamic-Pituitary Axis cluster_Ovary Ovary Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary Stimulates (+) GnRH GnRH Hypothalamus->GnRH Follicle Dominant Follicle Pituitary->Follicle Stimulates Follicle Growth (+) LH LH Pituitary->LH LH Surge CL Corpus Luteum (CL) Progesterone Progesterone CL->Progesterone Produces Ovulation Ovulation Estradiol Estradiol Follicle->Estradiol Produces This compound This compound (PGF2α Analogue) This compound->CL Induces Luteolysis Progesterone->Hypothalamus Progesterone->Pituitary Negative Feedback (-) GnRH->Pituitary Stimulates (+) LH->Follicle Estradiol->Hypothalamus Positive Feedback (+)

Caption: Hormonal cascade following this compound administration.

Experimental Workflow for Enhanced Ovulation Synchronization

Experimental_Workflow Start Start of Protocol AnimalSelection Select Cycling Animals with a Corpus Luteum Start->AnimalSelection LuprostiolAdmin Administer this compound (IM) AnimalSelection->LuprostiolAdmin UltrasoundMonitoring Monitor Follicular Growth (Transvaginal Ultrasound) LuprostiolAdmin->UltrasoundMonitoring FollicleCheck Dominant Follicle ≥ Pre-ovulatory Size? UltrasoundMonitoring->FollicleCheck hCGAdmin Administer hCG (IV) FollicleCheck->hCGAdmin Yes Wait Continue Daily Monitoring FollicleCheck->Wait No TAI Perform Timed Artificial Insemination (24-36h post-hCG) hCGAdmin->TAI End End of Protocol TAI->End Wait->UltrasoundMonitoring

Caption: Workflow for this compound and hCG protocol.

Logical Relationship for Troubleshooting Low Ovulation Rates

Troubleshooting_Ovulation cluster_Causes Potential Causes cluster_Solutions Solutions Problem Low Ovulation Rate after this compound Anovular Anovular Animals Problem->Anovular IncompleteLuteolysis Incomplete Luteolysis Problem->IncompleteLuteolysis Pathology Ovarian Pathology Problem->Pathology Screening Pre-protocol Screening (Ultrasound, Progesterone) Anovular->Screening DoseCheck Verify this compound Dosage IncompleteLuteolysis->DoseCheck OvulationInducer Add Ovulation-Inducing Agent (hCG or GnRH) IncompleteLuteolysis->OvulationInducer Pathology->Screening

Caption: Troubleshooting low ovulation rates.

References

Technical Support Center: Troubleshooting Poor Conception Rates After Luprostiol Synchronization

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor conception rates following estrus synchronization with Luprostiol, a prostaglandin F2α (PGF2α) analogue.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it synchronize estrus?

This compound is a synthetic analogue of Prostaglandin F2α. Its primary function in estrus synchronization is to induce luteolysis, which is the regression of the corpus luteum (CL). The CL produces progesterone, a hormone that maintains pregnancy and prevents the animal from returning to estrus. By destroying the CL, progesterone levels fall, allowing the follicular phase to begin, culminating in estrus and ovulation. For this compound to be effective, a functional CL must be present.

Q2: When is the best time to administer this compound in a synchronization protocol?

This compound, like other PGF2α products, is only effective during the luteal phase of the estrous cycle when a mature corpus luteum is present (approximately days 5-17 in cattle). Administering it too early in the cycle (before day 5) will not cause luteolysis as the CL is not yet responsive.[1][2]

Q3: What are the expected estrus response and conception rates after a single this compound injection?

Estrus response to a single injection of a PGF2α analogue like this compound can range from 44% to 68% in heifers and 23% to 52% in cows, depending on the study and the percentage of animals with a functional CL at the time of injection.[3] Conception rates following a single injection and artificial insemination (AI) upon detected estrus typically range from 40% to 60% in well-managed herds.[4]

Q4: Can this compound be used in a fixed-time artificial insemination (FTAI) protocol?

Yes, this compound is often a key component of FTAI protocols. These protocols typically involve a combination of hormones, such as Gonadotropin-Releasing Hormone (GnRH) and a progestin (like a CIDR), to control both the follicular wave and the timing of ovulation more precisely. This allows for insemination at a predetermined time without the need for estrus detection.

Troubleshooting Guide: Low Conception Rates

This section provides a step-by-step guide to identifying and resolving common issues leading to poor conception rates after this compound synchronization.

Problem 1: Poor or Erratic Estrus Response

Possible Causes:

  • Acyclicity or Anestrus: A significant portion of the animals may not be cycling due to factors like poor nutrition, low body condition score (BCS), or being too soon postpartum.[5]

  • Incorrect Timing of Injection: this compound was administered when a mature CL was not present (i.e., during the follicular phase or too early in the luteal phase). The bovine CL is refractory to PGF2α for the first 5 to 7 days after ovulation.

  • Protocol Non-Compliance: Injections were not given at the prescribed times in a multi-step protocol.

Troubleshooting Steps:

  • Assess Cyclicity: Before starting a synchronization program, determine the cyclicity status of the herd. This can be done through rectal palpation, ultrasonography to identify a CL, or by observing for natural heats.

  • Evaluate Nutritional Status: Ensure animals are on a positive plane of nutrition and have an adequate Body Condition Score (BCS). A low BCS can negatively impact reproductive performance.

  • Review Protocol Timing: Double-check the synchronization protocol and ensure all injections are administered at the correct time. For single-injection protocols, consider a pre-synchronization strategy to increase the proportion of animals with a responsive CL.

Problem 2: Good Estrus Response but Low Conception Rates

Possible Causes:

  • Inaccurate Heat Detection and Timing of AI: Inseminating too early or too late relative to ovulation can significantly reduce conception rates.

  • Poor Semen Quality or Handling: Improper storage, thawing, or handling of semen can lead to sperm death and reduced fertility.

  • Suboptimal AI Technique: Incorrect placement of semen in the reproductive tract can result in fertilization failure.

  • Uterine Health Issues: Subclinical uterine infections or inflammation can create an unfavorable environment for fertilization and embryo development.

Troubleshooting Steps:

  • Refine Heat Detection: Use a combination of visual observation and heat detection aids (e.g., tail paint, patches) to accurately identify standing heat. The AM/PM rule (inseminate 12 hours after first observing standing heat) is a common guideline.

  • Audit Semen Handling Procedures: Review your lab's standard operating procedures for semen tank management, straw retrieval, thawing temperature and duration, and loading of the AI gun.

  • Evaluate AI Technician Proficiency: Ensure that inseminators are properly trained and consistently place semen in the uterine body.

  • Assess Uterine Health: In cases of persistent low conception, consult with a veterinarian to rule out underlying uterine pathologies.

Data Presentation

Table 1: Factors Influencing Conception Rates in Synchronized Heifers

FactorInfluence on Conception RateOdds Ratio (OR)Reference
Daily Weight Gain Positive4.673
Body Condition Score (BCS) Positive3.642
Presence of CL at start of protocol Positive-
Age Younger age is protective0.715

Table 2: Comparison of Estrus Response to Different PGF2α Products

TrialAnimal TypeThis compound Estrus Response (%)Comparator Estrus Response (%)Comparator ProductReference
1Beef Heifers4442Lutalyse
2Beef Cows5256Lutalyse
2Beef Cows5260Estrumate
3Beef Cows2319Lutalyse
4Dairy Heifers6870Estrumate

Experimental Protocols

Protocol 1: Assessment of Corpus Luteum Function via Ultrasonography

Objective: To determine the presence and functionality of a corpus luteum before and after this compound administration.

Methodology:

  • Baseline Scan (Day 0, prior to this compound):

    • Restrain the animal in a chute.

    • Using a portable ultrasound machine with a 5.0-7.5 MHz linear rectal transducer, perform a transrectal examination of both ovaries.

    • Identify and measure the dimensions (diameter) of any CL present. A mature CL typically appears as a dense, well-defined structure.

    • Record the presence and size of any dominant follicles.

  • Post-treatment Scan (48-72 hours after this compound):

    • Repeat the transrectal ultrasound examination.

    • A successful luteolysis is indicated by a significant reduction in the size and a change in the echotexture (appears less dense) of the previously identified CL.

    • Observe the growth of the dominant follicle, which should be approaching pre-ovulatory size.

Protocol 2: Blood Sample Collection for Progesterone Analysis

Objective: To quantitatively assess luteolysis by measuring circulating progesterone concentrations.

Methodology:

  • Pre-treatment Sample (Day 0, immediately before this compound injection):

    • Collect a blood sample from the coccygeal (tail) vein or jugular vein into a heparinized or EDTA-coated vacutainer tube.

    • Immediately place the sample on ice.

  • Post-treatment Sample (48-72 hours after this compound):

    • Collect a second blood sample from the same animal using the same procedure.

  • Sample Processing and Analysis:

    • Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma.

    • Harvest the plasma and store it at -20°C until analysis.

    • Measure progesterone concentrations using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.

    • A significant drop in progesterone levels (typically to <1 ng/mL) in the post-treatment sample confirms successful luteolysis.

Visualizations

Luprostiol_Mechanism_of_Action cluster_cycle Luteal Phase (Diestrus) cluster_intervention Synchronization Intervention cluster_response Follicular Phase CL Corpus Luteum (CL) (Days 5-17) Progesterone Progesterone Secretion CL->Progesterone Produces Luteolysis Luteolysis (CL Regression) Uterus Uterus Progesterone->Uterus Maintains Pregnancy Environment Hypothalamus Hypothalamus/Pituitary Progesterone->Hypothalamus Negative Feedback (Inhibits GnRH/LH) This compound This compound (PGF2α) Injection This compound->Luteolysis Induces Progesterone_Drop Progesterone Levels Drop Sharply Luteolysis->Progesterone_Drop GnRH_LH_Surge GnRH/LH Levels Increase Progesterone_Drop->GnRH_LH_Surge Removes Negative Feedback Follicular_Growth Follicular Growth & Maturation GnRH_LH_Surge->Follicular_Growth Estrus Estrus (Heat) (2-5 days post-injection) Follicular_Growth->Estrus Estrogen Production Ovulation Ovulation Estrus->Ovulation

Caption: Mechanism of action for this compound-induced luteolysis and return to estrus.

Troubleshooting_Workflow cluster_GoodResponse Troubleshooting Good Estrus Response cluster_PoorResponse Troubleshooting Poor Estrus Response Start Start: Poor Conception Rate After this compound Sync Check_Estrus_Response Assess Estrus Response Rate Start->Check_Estrus_Response Good_Response Good/Expected Response Check_Estrus_Response->Good_Response >60%? Poor_Response Poor/Erratic Response Check_Estrus_Response->Poor_Response <60%? Check_AI_Timing Review Heat Detection & AI Timing Accuracy Good_Response->Check_AI_Timing Check_Cyclicity Determine Cyclicity Status (Ultrasound/Palpation) Poor_Response->Check_Cyclicity Check_Semen Audit Semen Handling & Quality Control Check_AI_Timing->Check_Semen Check_Technique Evaluate AI Technician Proficiency Check_Semen->Check_Technique Check_Health Investigate Uterine Health Check_Technique->Check_Health Check_Nutrition Evaluate Nutrition & BCS Check_Cyclicity->Check_Nutrition Check_Protocol Verify Protocol Compliance & Injection Timing Check_Nutrition->Check_Protocol

Caption: Logical workflow for troubleshooting poor conception rates.

Experimental_Workflow cluster_lab Analysis Start Start: Select Animals for Investigation Day0 Day 0: 1. Perform Baseline Ultrasound 2. Collect Blood Sample #1 3. Administer this compound Start->Day0 Day3 Day 3 (72h Post-Luprostiol): 1. Perform Follow-up Ultrasound 2. Collect Blood Sample #2 Day0->Day3 Lab_Analysis Laboratory Analysis Day3->Lab_Analysis Progesterone_Assay Progesterone Assay (ELISA/RIA) Lab_Analysis->Progesterone_Assay Ultrasound_Images Compare Ultrasound Images (CL size, Follicle diameter) Lab_Analysis->Ultrasound_Images Data_Interpretation Data Interpretation Conclusion Identify Cause of Failure: - Luteolysis Failure - Anovulation - Other Data_Interpretation->Conclusion Progesterone_Assay->Data_Interpretation Ultrasound_Images->Data_Interpretation

Caption: Workflow for investigating luteolysis failure using ultrasound and hormone analysis.

References

Validation & Comparative

A Comparative Analysis of Luprostiol and Dinoprost for Bovine Reproductive Management

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of two prostaglandin F2α analogs used in cattle for estrus synchronization and reproductive therapy, supported by experimental data and detailed protocols.

This guide offers an in-depth comparative study of Luprostiol and Dinoprost, two prostaglandin F2α (PGF2α) analogs widely utilized in the cattle industry. Both synthetic hormones are instrumental in luteolysis, the regression of the corpus luteum, which is a cornerstone of estrus synchronization protocols and the treatment of various reproductive disorders. This document is intended for researchers, scientists, and drug development professionals, providing a detailed examination of their performance based on available experimental data, outlining methodologies of key studies, and illustrating the underlying physiological mechanisms.

Performance and Efficacy: A Quantitative Comparison

The efficacy of this compound and Dinoprost in synchronizing estrus and influencing fertility outcomes in cattle has been the subject of numerous studies. While direct head-to-head comparisons focusing on conception and pregnancy rates are limited, available data allows for a substantive evaluation of their performance.

A key study directly comparing this compound and Dinoprost (marketed as Lutalyse) in beef and dairy heifers reported similar efficacy in inducing a synchronous estrous response. In one trial with virgin beef heifers, a 15 mg dose of this compound resulted in a 44% estrous response within a 5-day synchronized period, which was comparable to the 42% response observed with a 25 mg dose of Dinoprost[1][2]. Another trial in the same study involving multiparous, lactating beef cows showed estrous response rates of 23% for this compound and 19% for Dinoprost[1][2]. A third trial in virgin dairy heifers with a palpable corpus luteum resulted in a 68% estrous response for this compound compared to 70% for another prostaglandin analog, Estrumate[1]. These findings suggest that this compound is a viable alternative to Dinoprost for estrus synchronization, with comparable performance in bringing cattle into heat.

While the aforementioned study did not report conception or pregnancy rates, other research provides insights into the fertility outcomes associated with each drug, often in comparison to another common PGF2α analog, cloprostenol. For instance, one study found no significant difference in conception rates (65.2% for cloprostenol vs. 66.2% for dinoprost) and pregnancy rates (57.5% for cloprostenol vs. 54.9% for dinoprost) in anestrous dairy cows. Another large-scale study in lactating dairy cows, however, reported that cloprostenol led to a higher overall pregnancy rate compared to dinoprost (14.4% vs. 12.2%). Research on this compound has indicated that treatment with doses of 15 mg or 30 mg can result in a greater overall pregnancy rate at the synchronized estrus.

The following tables summarize the quantitative data from various studies to facilitate a clear comparison of this compound and Dinoprost.

Table 1: Estrus Synchronization Response in Cattle

DrugDosageAnimal TypeEstrus Response (%)Study
This compound15 mgVirgin Beef Heifers44Plata et al. (1990)
Dinoprost25 mgVirgin Beef Heifers42Plata et al. (1990)
This compound15 mgLactating Beef Cows23Plata et al. (1990)
Dinoprost25 mgLactating Beef Cows19Plata et al. (1990)
This compound15 mgVirgin Dairy Heifers68Plata et al. (1990)

Table 2: Conception and Pregnancy Rates in Cattle (Note: Direct comparisons between this compound and Dinoprost on these parameters are limited in the reviewed literature)

DrugDosageAnimal TypeConception Rate (%)Pregnancy Rate (%)Study
Dinoprost25 mgAnestrous Dairy Cows66.254.9Baryczka et al. (2018)
Dinoprost25 mgLactating Dairy Cows34.412.2Pursley et al. (2012)
This compound15 mgLactating Beef CowsNot ReportedGreater with 15/30mgPlata et al. (1989)
Dinoprost25 mgLactating Dairy Cows38.631.4Martineau (2003)

Experimental Protocols

The successful application of this compound and Dinoprost in cattle reproductive management hinges on the adherence to well-defined experimental and clinical protocols. Below are detailed methodologies for typical estrus synchronization programs utilizing these PGF2α analogs.

Protocol 1: Single Injection Estrus Synchronization

This protocol is suitable for cycling cattle with a palpable corpus luteum.

  • Animal Selection: Non-pregnant, cycling cows or heifers with a palpable corpus luteum are selected.

  • Drug Administration:

    • This compound: Administer a single intramuscular injection of 15 mg of this compound.

    • Dinoprost: Administer a single intramuscular injection of 25 mg of Dinoprost.

  • Estrus Detection and Insemination:

    • Observe for signs of estrus (heat) for the next 2 to 5 days.

    • Artificially inseminate animals 12 hours after the first observation of standing heat.

Protocol 2: Double Injection Estrus Synchronization

This protocol is designed to synchronize a group of cattle at different stages of their estrous cycle.

  • First Injection:

    • This compound: Administer an initial intramuscular injection of 15 mg of this compound.

    • Dinoprost: Administer an initial intramuscular injection of 25 mg of Dinoprost.

  • Second Injection: Administer a second intramuscular injection of the same dose of the respective drug 10 to 12 days after the first injection.

  • Estrus Detection and Insemination:

    • Observe for estrus and inseminate 12 hours after detection.

    • Alternatively, for timed artificial insemination (TAI), inseminate all animals at a fixed time, typically 72 to 80 hours after the second injection.

G cluster_protocol Estrus Synchronization Protocol start Day 0: First PGF2α Injection (this compound or Dinoprost) day11 Day 10-12: Second PGF2α Injection start->day11 10-12 days observe Observe for Estrus day11->observe tai Timed Artificial Insemination (72-80 hours post-second injection) day11->tai ai Artificial Insemination observe->ai 12 hours after estrus detection

A flowchart of a typical double injection estrus synchronization protocol.

Mechanism of Action: Signaling Pathways

Both this compound and Dinoprost are synthetic analogs of the naturally occurring prostaglandin F2α. Their primary mechanism of action is to induce luteolysis, the regression of the corpus luteum (CL), in the ovary. The CL is responsible for producing progesterone, a hormone that maintains pregnancy and inhibits the return to estrus. By causing the breakdown of the CL, these drugs lead to a rapid decline in progesterone levels, which in turn allows for the maturation of a new ovarian follicle, the onset of estrus, and subsequent ovulation.

The signaling cascade initiated by PGF2α and its analogs in bovine luteal cells is a complex process involving multiple intracellular pathways. The binding of PGF2α to its G-protein coupled receptor on the luteal cell membrane triggers a series of events that ultimately lead to decreased progesterone synthesis and apoptosis (programmed cell death) of the luteal cells.

G cluster_pathway PGF2α Signaling Pathway in Bovine Luteal Cells PGF2a PGF2α (this compound/Dinoprost) Receptor PGF2α Receptor (FP) PGF2a->Receptor G_protein Gq/11 Protein Receptor->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2 ↑ Intracellular Ca2+ ER->Ca2 Progesterone_synthesis ↓ Progesterone Synthesis Ca2->Progesterone_synthesis Apoptosis ↑ Apoptosis Ca2->Apoptosis PKC->Progesterone_synthesis PKC->Apoptosis

Simplified signaling pathway of PGF2α analogs in bovine luteal cells.

Side Effects and Safety Profile

Both this compound and Dinoprost are generally considered safe for use in cattle when administered according to the recommended dosage and protocols. However, as with any potent pharmacological agent, there are potential side effects.

Dinoprost: Commonly reported side effects for Dinoprost in cattle are generally mild and transient. These can include a slight and temporary increase in rectal temperature and limited salivation. More severe, though rare, are localized bacterial infections at the injection site that can become generalized. It is crucial to use aseptic techniques during administration to minimize this risk.

This compound: Information on specific side effects of this compound is less extensively documented in readily available literature. However, as a PGF2α analog, it can be expected to have a similar side effect profile to Dinoprost. One source mentions that Prosolvin (a brand name for this compound) has fewer adverse reactions, such as sweating and colic, compared to natural prostaglandins. It is also noted that prostaglandins can cause abdominal discomfort in cattle.

Conclusion

Both this compound and Dinoprost are effective PGF2α analogs for reproductive management in cattle. The available data suggests that they have a comparable efficacy in inducing estrus synchronization. While direct, comprehensive comparative data on conception and pregnancy rates is limited, both drugs are widely and successfully used in the cattle industry to improve reproductive efficiency. The choice between this compound and Dinoprost may ultimately depend on factors such as cost, availability, and veterinarian preference. Both drugs share a common mechanism of action and a similar safety profile, making them valuable tools for modern bovine reproductive management. Further head-to-head clinical trials focusing on fertility outcomes would be beneficial to provide a more definitive comparison.

References

A Comparative Bioactivity Analysis: Luprostiol Versus Natural Prostaglandin F2 Alpha

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative bioactivity of the synthetic prostaglandin F2 alpha analog, Luprostiol, and its natural counterpart, Prostaglandin F2 alpha (PGF2α or Dinoprost).

This guide provides a comprehensive comparison of this compound and natural PGF2α, focusing on their bioactivity as agonists of the Prostaglandin F Receptor (FP receptor). While direct in vitro comparative data for this compound is limited in publicly available literature, this document synthesizes available in vivo data and provides detailed experimental protocols for key bioassays used to characterize and compare such prostaglandin analogs.

Introduction

Prostaglandin F2 alpha (PGF2α), commercially known as Dinoprost, is a naturally occurring prostaglandin that plays a crucial role in reproductive physiology, including luteolysis and uterine contraction.[1] this compound is a synthetic analog of PGF2α, developed to offer a more potent and stable alternative for veterinary applications.[2] Both compounds exert their effects primarily through the activation of the FP receptor, a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to various physiological responses. Understanding the comparative bioactivity of these two compounds is essential for their effective use in research and therapeutic development.

Data Presentation

Table 1: Comparison of In Vivo Uterine Contractility Effects in Cattle

CompoundDoseRoute of AdministrationEffect on Uterine Contractility (Diestrus)Effect on Uterine Contractility (Proestrus)
Natural PGF2α (Dinoprost) 25 mgIntravenous515% increase from control198% increase from control
This compound 15 mgIntravenous195% increase from control154% increase from control

Data summarized from a study on bovine myometrial activity. The effects were measured as a percent change from a control period.[3]

Signaling Pathway

Both this compound and natural PGF2α are agonists of the Prostaglandin F Receptor (FP receptor), a Gq-coupled GPCR. Upon ligand binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of Protein Kinase C (PKC) by DAG, triggers a cascade of downstream cellular responses, including smooth muscle contraction.[4][5]

FP_Signaling_Pathway cluster_cytoplasm Cytoplasm Prostaglandin PGF2α / this compound FP_receptor FP Receptor (GPCR) Prostaglandin->FP_receptor Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5-Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Cellular_Response Cellular Responses (e.g., Smooth Muscle Contraction) Ca2_cyto->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates substrates leading to

Prostaglandin F Receptor (FP) Signaling Pathway.

Experimental Protocols

To quantitatively assess and compare the bioactivity of prostaglandin analogs like this compound and natural PGF2α, several key in vitro assays are employed. These assays typically measure receptor binding affinity, and functional responses such as second messenger production or downstream cellular events.

Receptor Binding Assay

This assay determines the binding affinity (Ki) of a compound for the FP receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound and PGF2α for the FP receptor.

Materials:

  • Receptor Source: Membrane preparations from cells or tissues expressing the FP receptor (e.g., bovine corpus luteum, or cell lines like HEK293 or CHO stably expressing the recombinant FP receptor).

  • Radioligand: Tritiated PGF2α ([³H]PGF2α).

  • Test Compounds: this compound and PGF2α (unlabeled).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

Protocol:

  • Membrane Preparation:

    • Homogenize the receptor source tissue or cells in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of [³H]PGF2α to each well.

    • Add varying concentrations of the unlabeled test compound (this compound or PGF2α) or buffer (for total binding).

    • To determine non-specific binding, add a high concentration of unlabeled PGF2α to a set of wells.

    • Add the membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate, typically for 60-120 minutes at room temperature, to allow the binding to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with cold wash buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the production of inositol phosphates, a downstream second messenger of FP receptor activation, to determine the potency (EC50) of an agonist.

Objective: To determine the EC50 values for this compound and PGF2α in stimulating inositol phosphate production.

Materials:

  • Cell Line: A cell line expressing the FP receptor (e.g., CHO-K1 or HEK293 cells).

  • Labeling Medium: Inositol-free medium containing [³H]myo-inositol.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, containing LiCl (typically 10 mM) to inhibit inositol monophosphatases.

  • Test Compounds: this compound and PGF2α at various concentrations.

  • Lysis Buffer: e.g., ice-cold perchloric acid or trichloroacetic acid.

  • Anion-Exchange Chromatography Columns.

  • Scintillation Counter.

Protocol:

  • Cell Culture and Labeling:

    • Culture the cells in 24- or 48-well plates until they reach near-confluency.

    • Incubate the cells with labeling medium containing [³H]myo-inositol for 24-48 hours to allow for the incorporation of the radiolabel into cellular phosphoinositides.

  • Agonist Stimulation:

    • Wash the cells with stimulation buffer.

    • Pre-incubate the cells with stimulation buffer containing LiCl for a short period (e.g., 15-30 minutes).

    • Add varying concentrations of the test compounds (this compound or PGF2α) and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction of Inositol Phosphates:

    • Stop the reaction by adding lysis buffer and placing the plates on ice.

    • Neutralize the extracts.

  • Separation and Quantification:

    • Apply the neutralized extracts to anion-exchange columns.

    • Elute the different inositol phosphate fractions (IP1, IP2, IP3) using a stepwise gradient of ammonium formate/formic acid.

    • Collect the fractions and quantify the radioactivity in each fraction using a scintillation counter.

  • Data Analysis:

    • Plot the total [³H]inositol phosphate accumulation against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Calcium Mobilization Assay

This is another functional assay that measures the transient increase in intracellular calcium concentration following FP receptor activation, providing another measure of agonist potency.

Objective: To determine the EC50 values for this compound and PGF2α in inducing intracellular calcium mobilization.

Materials:

  • Cell Line: A cell line expressing the FP receptor.

  • Calcium-Sensitive Fluorescent Dye: e.g., Fura-2 AM, Fluo-4 AM.

  • Assay Buffer: HBSS or similar buffer with calcium and magnesium.

  • Test Compounds: this compound and PGF2α at various concentrations.

  • Fluorescence Plate Reader: Equipped with an injection system.

Protocol:

  • Cell Seeding and Dye Loading:

    • Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to attach overnight.

    • Wash the cells with assay buffer.

    • Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Inject varying concentrations of the test compounds (this compound or PGF2α) into the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes). The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the agonist.

    • Plot the peak response against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental Workflow

The characterization of a novel prostaglandin analog typically follows a logical progression from initial binding studies to functional assays to confirm its biological activity.

Experimental_Workflow Start Start: Characterization of a Prostaglandin Analog Binding_Assay Receptor Binding Assay Start->Binding_Assay Determine Binding Affinity (Ki) Functional_Assays Functional Assays Binding_Assay->Functional_Assays Confirm Functional Activity IP_Assay Inositol Phosphate Accumulation Assay Functional_Assays->IP_Assay Measure Second Messenger Production (EC50) Ca_Assay Calcium Mobilization Assay Functional_Assays->Ca_Assay Measure Downstream Signaling (EC50) Data_Analysis Data Analysis and Comparison IP_Assay->Data_Analysis Ca_Assay->Data_Analysis Conclusion Conclusion: Comparative Bioactivity Profile Data_Analysis->Conclusion

Workflow for Prostaglandin Agonist Characterization.

Conclusion

This compound, a synthetic analog of PGF2α, is a potent agonist of the FP receptor. While direct in vitro comparative data on its binding affinity and potency relative to natural PGF2α are not extensively documented in the available scientific literature, in vivo studies demonstrate its significant biological activity. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own comparative bioactivity assays. Further head-to-head in vitro studies are warranted to provide a more complete quantitative comparison of these two important prostaglandin compounds.

References

head-to-head comparison of different Luprostiol administration routes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Luprostiol Administration Routes for Researchers and Drug Development Professionals

This guide provides a head-to-head comparison of different administration routes for this compound, a synthetic prostaglandin F2α (PGF2α) analogue. This compound's primary action is to induce luteal regression (luteolysis) in the presence of an active corpus luteum, subsequently leading to follicle growth, estrus, and ovulation.[1] This makes it a critical tool in the synchronization of estrus and therapeutic management of reproductive cycles in veterinary medicine.

While deep intramuscular injection is a common route of administration, alternative routes are being explored to potentially reduce the required dose, minimize side effects, and improve animal welfare.[2] This guide synthesizes available data on this compound and other PGF2α analogues to provide a comparative overview of their pharmacokinetics and efficacy across different administration routes.

Signaling Pathway of this compound

This compound, as a PGF2α analogue, exerts its effects by binding to the prostaglandin F2α receptor (FP receptor), a G protein-coupled receptor (GPCR).[3][4] The activation of the FP receptor initiates a signaling cascade that is crucial for its physiological effects. The binding of this compound to the FP receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The elevated intracellular calcium levels, along with DAG, activate protein kinase C (PKC) and other downstream effectors, ultimately leading to the physiological responses associated with this compound, such as luteolysis and smooth muscle contraction.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release->PKC activates Response Physiological Response (e.g., Luteolysis) PKC->Response leads to

Caption: this compound signaling pathway via the FP receptor.

Comparative Efficacy of Administration Routes

While direct, comprehensive comparative studies on this compound are limited, research on other PGF2α analogues like Cloprostenol and Dinoprost in cattle provides valuable insights into the efficacy of different administration routes. The data presented below is aggregated from studies on these analogues and serves as a proxy for understanding the potential performance of this compound via similar routes.

Administration RouteAnalogue (Dose)Outcome MeasureResultReference
Intramuscular (IM) Cloprostenol (500 µg)Estrus Response78% of heifers detected in estrus.
Cloprostenol (500 µg)Interval to Estrus58.5 hours.
Dinoprost (25 mg)Luteal Regression89.0% of cows achieved luteal regression.
Subcutaneous (SC) Cloprostenol (500 µg)Estrus Response100% of heifers detected in estrus.
Cloprostenol (500 µg)Interval to Estrus75.0 hours.
DinoprostLuteolysisSC administration is an acceptable method for CL regression.
Intravaginal (IVG) Dinoprost (2 x 25 mg, 12h apart)Luteal Regression86.7% of cows achieved luteal regression (no significant difference from IM).
Dinoprost (2 x 25 mg, 12h apart)Estrus Response48.9% of cows showed estrus within 3 days (no significant difference from IM).
Ischiorectal Fossa (IRF) PGF2α analoguesLuteolysisSC injection in the ischiorectal fossa produced declines in progesterone concentration, inducing luteolysis.
Intravulvosubmucosal (IVSM) This compound (Reduced Dose)Luteolysis & EstrusMentioned as an effective alternative route in an abstract, suggesting good therapeutic effects.

Experimental Protocols

Below are detailed methodologies for key experiments that could be adapted for a head-to-head comparison of this compound administration routes. This protocol is synthesized from studies on PGF2α analogues.

Objective: To compare the efficacy of intramuscular (IM), subcutaneous (SC), and intravaginal (IVG) administration of this compound for inducing luteolysis and synchronizing estrus in cattle.

Animals:

  • A cohort of healthy, cycling, non-lactating beef heifers or lactating dairy cows.

  • Animals should be of similar age, weight, and breed to minimize variability.

  • A preliminary gynecological examination (e.g., via transrectal ultrasonography) should be performed to ensure the presence of a functional corpus luteum (CL ≥15 mm in diameter) and a plasma progesterone concentration of ≥1 ng/mL.

Experimental Design:

  • Synchronization: Initially, synchronize the animals' estrous cycles using a standard protocol (e.g., a GnRH-based protocol) to ensure they are in a similar stage of their cycle (e.g., mid-luteal phase) at the time of treatment.

  • Randomization: Randomly assign the synchronized animals to one of the following treatment groups:

    • Group 1 (IM): Receive a standard intramuscular injection of this compound (e.g., 15 mg for cows) in the neck or gluteal muscle.

    • Group 2 (SC): Receive a subcutaneous injection of this compound at the same dose, for instance, in the neck or ischiorectal fossa.

    • Group 3 (IVG): Receive this compound administered into the cranial portion of the vagina via a catheter. The dosage and frequency may need to be adjusted (e.g., two doses 12 hours apart) based on absorption characteristics.

  • Data Collection:

    • Blood Sampling: Collect blood samples via jugular venipuncture at time 0 (immediately before treatment) and at regular intervals post-treatment (e.g., 12, 24, 48, and 72 hours) to determine plasma progesterone concentrations.

    • Estrus Detection: Monitor animals for signs of estrus (e.g., standing to be mounted, restlessness) at least twice daily for 5 days following treatment.

    • Ovulation Monitoring: Use transrectal ultrasonography to monitor the regression of the CL and to confirm ovulation.

Hormone Analysis:

  • Centrifuge blood samples to separate plasma and store at -20°C until analysis.

  • Measure progesterone concentrations using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). Luteal regression is typically defined as a drop in progesterone concentration to <1 ng/mL.

Experimental Workflow

The following diagram illustrates a typical workflow for a study comparing different drug administration routes.

Experimental Workflow cluster_groups Treatment Administration cluster_monitoring Data Collection Start Start: Animal Selection Sync Estrous Cycle Synchronization Start->Sync Screening Screening for Functional CL (Ultrasound & Progesterone Assay) Sync->Screening Randomization Randomization into Treatment Groups Screening->Randomization Group_IM Group 1: Intramuscular (IM) Randomization->Group_IM Group_SC Group 2: Subcutaneous (SC) Randomization->Group_SC Group_IVG Group 3: Intravaginal (IVG) Randomization->Group_IVG Monitoring Post-Treatment Monitoring Group_IM->Monitoring Group_SC->Monitoring Group_IVG->Monitoring Blood Blood Sampling (Progesterone) Monitoring->Blood Estrus Estrus Detection (Behavioral) Monitoring->Estrus Ultrasound Ultrasonography (CL Regression, Ovulation) Monitoring->Ultrasound Analysis Data Analysis Blood->Analysis Estrus->Analysis Ultrasound->Analysis End End: Comparative Efficacy Report Analysis->End

Caption: Workflow for comparing this compound administration routes.

Conclusion

The standard intramuscular route for this compound administration is well-established and effective. However, evidence from studies on analogous PGF2α compounds suggests that alternative routes, such as subcutaneous and intravaginal administration, can achieve comparable luteolytic efficacy. These alternative routes may offer advantages in terms of animal handling and welfare. Further research focusing specifically on the pharmacokinetics and pharmacodynamics of this compound administered via these different routes is warranted to establish optimal dosing and protocols. Such studies will be invaluable for drug development professionals seeking to refine and improve reproductive management strategies in veterinary practice.

References

A Comparative Analysis of Side Effects Induced by Luprostiol and d-Cloprostenol in a Cross-Over Study

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the physiological responses in mares to two synthetic prostaglandin F2α analogues, Luprostiol and d-Cloprostenol, reveals subtle differences in stress markers despite a lack of overt clinical side effects. This guide provides a comprehensive comparison based on a cross-over design study, offering valuable insights for researchers, scientists, and drug development professionals in the veterinary field.

A key study investigating the effects of this compound and d-Cloprostenol in mares found that both prostaglandin F2α agonists reliably induce luteolysis without causing apparent clinical side effects.[1][2][3] However, the research did reveal a transient increase in salivary cortisol concentration, a biomarker for physiological stress, with notable differences between the two compounds.[1][4]

Experimental Protocol

The comparative effects of this compound and d-Cloprostenol were evaluated in a cross-over study design involving eight mares. The animals received, in alternating order, either this compound (3.75 mg, intramuscularly), d-Cloprostenol (22.5 μg, intramuscularly), or a saline control on the eighth day following ovulation. To assess the physiological stress response, salivary cortisol concentrations were measured immediately before and 60 minutes after the injection. Additionally, heart rate was monitored over time to detect any treatment-dependent changes.

Data Presentation: Physiological Stress Response

While no significant clinical side effects were observed, the study identified a measurable difference in the physiological stress response between the two prostaglandin analogues. The following table summarizes the quantitative data on salivary cortisol levels and heart rate.

Treatment GroupSalivary Cortisol (ng/ml) - Pre-injection (Mean ± SEM)Salivary Cortisol (ng/ml) - 60 min Post-injection (Mean ± SEM)Heart Rate Change
This compound (LUP)1.4 ± 0.38.0 ± 1.4No significant change
d-Cloprostenol (CLO)1.4 ± 0.34.2 ± 0.7No significant change
Control (CON)1.3 ± 0.21.0 ± 0.3Decrease over time (p<0.05)

Data sourced from Kuhl et al., 2016.

The data indicates that both this compound and d-Cloprostenol led to a significant increase in salivary cortisol levels 60 minutes after administration, with this compound inducing a more pronounced response compared to d-Cloprostenol. In contrast, heart rate was not significantly affected by either treatment.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the experimental workflow of the cross-over study and the general signaling pathway of prostaglandin F2α analogues leading to luteolysis.

G cluster_0 Cross-Over Study Design Mare1 Mare 1 LUP1 This compound Mare1->LUP1 Period 1 Mare2 Mare 2 CON2 Control Mare2->CON2 Period 1 Mare3 Mare 3 CLO3 d-Cloprostenol Mare3->CLO3 Period 1 MareN Mare n LUPN This compound MareN->LUPN Period 1 CLO1 d-Cloprostenol LUP1->CLO1 Period 2 CON1 Control CLO1->CON1 Period 3 LUP2 This compound CLO2 d-Cloprostenol LUP2->CLO2 Period 3 CON2->LUP2 Period 2 LUP3 This compound CON3 Control CLO3->CON3 Period 2 CON3->LUP3 Period 3 CONN Control LUPN->CONN Period 2 CLON d-Cloprostenol CONN->CLON Period 3

Caption: Cross-over experimental workflow for drug administration.

G cluster_1 Prostaglandin F2α Signaling Pathway for Luteolysis PGF This compound / d-Cloprostenol Receptor Prostaglandin F Receptor (FP) PGF->Receptor PLC Phospholipase C (PLC) Activation Receptor->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC Luteolysis Luteolysis (Corpus Luteum Regression) Ca_PKC->Luteolysis

Caption: Simplified signaling pathway of PGF2α analogues.

References

Assessing the Superiority of Luprostiol in Oestrus Synchronization Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of assisted reproductive technologies in veterinary medicine, the precise control of the oestrous cycle is paramount for the success of timed artificial insemination (TAI) and embryo transfer programs. Prostaglandin F2α (PGF2α) analogs are cornerstone therapeutic agents for inducing luteolysis and synchronizing oestrus in various livestock species. Among these, Luprostiol, a synthetic PGF2α analog, has demonstrated comparable and, in some aspects, potentially superior performance to other widely used analogs such as Dinoprost and Cloprostenol. This guide provides an objective comparison of this compound's performance with its alternatives, supported by experimental data, to aid researchers and drug development professionals in making informed decisions.

Mechanism of Action: The Luteolytic Cascade

This compound, like other PGF2α analogs, exerts its primary effect by inducing the regression of the corpus luteum (CL), a transient endocrine structure essential for maintaining pregnancy.[1] This process, known as luteolysis, leads to a rapid decline in progesterone production, thereby removing the negative feedback on the hypothalamus and pituitary gland. This hormonal shift allows for the final maturation of ovarian follicles, the onset of oestrus (heat), and subsequent ovulation.[2] The signaling pathway is initiated by the binding of PGF2α to its G-protein coupled receptor on luteal cells, triggering a cascade of intracellular events that culminate in cell death and the cessation of progesterone synthesis.

PGF2a_Signaling_Pathway cluster_cell_membrane Luteal Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGF2a PGF2α (this compound) Receptor PGF2α Receptor (GPCR) PGF2a->Receptor Binds Gq Gq protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Apoptosis Apoptosis (Cell Death) PKC->Apoptosis Progesterone_synthesis Inhibition of Progesterone Synthesis PKC->Progesterone_synthesis Luteolysis Luteolysis Apoptosis->Luteolysis Progesterone_synthesis->Luteolysis

Caption: PGF2α Signaling Pathway in Luteal Cells.

Comparative Efficacy of this compound in Oestrus Synchronization

Numerous studies have evaluated the efficacy of this compound in comparison to other commercially available PGF2α analogs. The primary metrics for comparison include the percentage of animals exhibiting oestrus (oestrus response rate), the interval from treatment to the onset of oestrus, and subsequent pregnancy rates.

Table 1: Comparative Oestrus Response in Cattle
Study ReferenceAnimal TypeThis compound DoseComparator & DoseThis compound Oestrus Response (%)Comparator Oestrus Response (%)
Trial 1[3]Virgin Beef Heifers15 mgLutalyse (Dinoprost) 25 mg4442
Trial 2[3]Multiparous, Lactating Beef Cows15 mgLutalyse (Dinoprost) 25 mg5256
Trial 2[3]Multiparous, Lactating Beef Cows15 mgEstrumate (Cloprostenol) 500 mcg5260
Trial 3Multiparous, Lactating Beef Cows15 mgLutalyse (Dinoprost) 25 mg2319
Trial 4Virgin Dairy Heifers15 mgEstrumate (Cloprostenol) 500 mcg6870

As evidenced in Table 1, this compound demonstrates a synchronous oestrous response that is statistically similar to both Dinoprost (Lutalyse) and Cloprostenol (Estrumate) across various types of cattle.

Table 2: Comparative Efficacy in Mares
Study ReferenceParameterThis compound Group (3.75 mg)d-cloprostenol Group (30 µg)Control Group
Kuhl et al.Interval from luteolysis induction to hCG injection (days)4.4 ± 0.35.1 ± 0.3-
Kuhl et al.Interval from luteolysis induction to ovulation (days)6.5 ± 0.47.2 ± 0.4-
Kuhl et al.Time from hCG injection to ovulation (days)2.2 ± 0.22.8 ± 0.22.5 ± 0.1
Ryszka et al.Treatment to ovulation interval (days)9.4 ± 0.49.4 ± 1.316.1 ± 0.8

In mares, this compound has been shown to lead to a better synchronization of ovulation following treatment with human chorionic gonadotropin (hCG) when compared to d-cloprostenol, with a significantly shorter time from hCG injection to ovulation. However, another study found no significant difference in the treatment-to-ovulation interval between this compound and d-cloprostenol. Both PGF2α analogs reliably induced luteolysis.

Table 3: Induction of Parturition in Goats
Study ReferenceParameterThis compound Group (7.5 mg)This compound Group (3.75 mg)R-Cloprostenol Group (75 µg)Control Group
Batista et al.Interval from injection to parturition (hours)33.3 ± 0.934.1 ± 1.835.1 ± 1.599.4 ± 12.1
Batista et al.Dystocia Incidence (%)20.022.021.120.0
Batista et al.Live Kids (%)94.992.193.9-

In goats, this compound was effective in inducing parturition, with no significant difference in the interval from injection to parturition compared to R-Cloprostenol. Both full and half doses of this compound were effective.

Experimental Protocols: A Closer Look

To ensure the reproducibility and critical evaluation of the cited data, the following section details the methodologies of key experiments.

Experimental Workflow: Oestrus Synchronization in Cattle

The following diagram illustrates a typical experimental workflow for comparing the efficacy of different PGF2α analogs in a cattle oestrus synchronization protocol.

Oestrus_Sync_Workflow_Cattle cluster_treatments Treatment Administration start Start: Select Cycling Cows/Heifers with a Palpable Corpus Luteum randomization Randomly Assign to Treatment Groups start->randomization This compound Group 1: Administer this compound (e.g., 15 mg IM) randomization->this compound comparator1 Group 2: Administer Comparator 1 (e.g., Dinoprost 25 mg IM) randomization->comparator1 comparator2 Group 3: Administer Comparator 2 (e.g., Cloprostenol 500 mcg IM) randomization->comparator2 observation Observe for Estrus (e.g., for 5 days post-injection) This compound->observation comparator1->observation comparator2->observation insemination Artificially Inseminate (e.g., 12 hours after observed estrus) observation->insemination data_collection Data Collection: - Estrus Response Rate - Pregnancy Rate (via ultrasonography) insemination->data_collection analysis Statistical Analysis data_collection->analysis end End: Compare Efficacy analysis->end

Caption: Experimental Workflow for Cattle Oestrus Synchronization.

Detailed Methodology from Comparative Cattle Trials

  • Trial 1: 60 virgin beef heifers not observed in oestrus after a 5-day observation period were randomly assigned to receive either 15 mg of this compound or 25 mg of Lutalyse.

  • Trial 2: 75 multiparous, lactating beef cows were randomly assigned to receive 15 mg of this compound, 25 mg of Lutalyse, or 500 mcg of Estrumate. A second injection of the respective treatment was administered 11 days later.

  • Trial 3: 96 multiparous, lactating beef cows were randomly assigned to receive 15 mg of this compound or 25 mg of Lutalyse, with a second injection given 11 days later.

  • Trial 4: 77 virgin dairy heifers with a palpable corpus luteum were randomly assigned to receive 15 mg of this compound or 500 mcg of Estrumate.

  • In all trials: Animals were artificially inseminated 12 hours following observed oestrus.

Experimental Workflow: Oestrus and Ovulation Synchronization in Mares

The following diagram outlines a typical experimental design for assessing the effects of PGF2α analogs in combination with hCG for oestrus and ovulation synchronization in mares.

Oestrus_Sync_Workflow_Mares cluster_luteolysis Luteolysis Induction start Start: Select Cycling Mares (Day 8 post-ovulation) randomization Randomly Assign to Treatment Groups start->randomization This compound Group LUP: Administer this compound (e.g., 3.75 mg IM) randomization->this compound cloprostenol Group CLO: Administer d-cloprostenol (e.g., 30 µg IM) randomization->cloprostenol control Group CON: Spontaneous Luteolysis randomization->control ovulation_induction Ovulation Induction: Administer hCG (e.g., 1500 IU IV) when follicle ≥35mm and uterine edema present This compound->ovulation_induction cloprostenol->ovulation_induction control->ovulation_induction monitoring Monitor for Ovulation (e.g., daily ultrasound) ovulation_induction->monitoring data_collection Data Collection: - Interval to hCG injection - Interval to ovulation - Pregnancy Rate monitoring->data_collection analysis Statistical Analysis data_collection->analysis end End: Compare Synchronization Efficacy analysis->end

Caption: Experimental Workflow for Mare Oestrus Synchronization.

Detailed Methodology from a Comparative Mare Study

  • Animals: 155 mares in 274 oestrous cycles were included in the analysis of breeding records.

  • Luteolysis Induction: Mares were either induced with this compound (Group LUP, 3.75 mg i.m.) or d-cloprostenol (Group CLO, 30 µg i.m.), or underwent spontaneous luteolysis (Group CON).

  • Ovulation Induction: Ovulation was induced in all cycles by an intravenous injection of 1500 IU of human chorionic gonadotropin (hCG).

Conclusion

The available data indicates that this compound is a reliable and effective luteolytic agent for oestrus synchronization in various animal species. Its performance in terms of oestrus response and subsequent fertility is comparable to other widely used PGF2α analogs, including Dinoprost and Cloprostenol. In certain applications, such as in combination with hCG for ovulation synchronization in mares, this compound may offer an advantage in achieving a tighter synchrony of ovulation. The choice of a specific PGF2α analog for an oestrus synchronization protocol may ultimately depend on factors such as cost, availability, and the specific reproductive management goals of the operation. Further large-scale, head-to-head clinical trials across different species and management systems would be beneficial to further delineate any subtle but potentially significant differences in the performance of these compounds.

References

Decoding Efficacy: A Comparative Analysis of Luprostiol's Non-Responder Rate in Luteolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the comparative non-responder rates of Luprostiol and its key competitors reveals critical data for researchers and drug development professionals in reproductive management. This guide provides an objective analysis of experimental data, detailed methodologies, and insights into the underlying signaling pathways to inform evidence-based decisions in the selection of prostaglandin F2α (PGF2α) analogues.

The synchronization of estrus is a cornerstone of modern reproductive management in livestock. The success of these programs hinges on the predictable and effective induction of luteolysis by PGF2α analogues. However, a notable percentage of animals, termed "non-responders," fail to exhibit the desired physiological response. This guide focuses on evaluating the non-responder rate of this compound in comparison to its primary competitors, Dinoprost and Cloprostenol, supported by experimental findings.

Non-Responder Rate: A Comparative Overview

The non-responder rate is a critical metric for assessing the efficacy of a luteolytic agent. It represents the proportion of treated animals that do not show the expected signs of estrus or a significant decline in progesterone levels, indicative of corpus luteum regression. The following table summarizes the estrous response and calculated non-responder rates for this compound and its competitors based on published studies.

Drug/Active IngredientDosageAnimal ModelEstrous Response Rate (%)Non-Responder Rate (%)
This compound ≥ 7.5 mgBeef Cows75 - 95%[1]5 - 25%
This compound 15 mgBeef Heifers44%56%
This compound 15 mgLactating Beef Cows23 - 52%48 - 77%
This compound 15 mgDairy Heifers68%32%
Dinoprost (Lutalyse) 25 mgBeef Heifers42%58%
Dinoprost (Lutalyse) 25 mgLactating Beef Cows19 - 56%44 - 81%
Cloprostenol (Estrumate) 500 mcgLactating Beef Cows60%40%
Cloprostenol (Estrumate) 500 mcgDairy Heifers70%30%

Note: Non-responder rates are calculated as 100% minus the reported estrous response rate.

Experimental Protocols for Determining Non-Responder Rate

The determination of a non-responder rate relies on a standardized experimental protocol. The following methodology is a synthesis of common practices in the field.

Objective: To determine the percentage of animals that do not respond to a luteolytic dose of a PGF2α analogue.

Materials:

  • A cohort of sexually mature, cycling female animals (e.g., beef cows, dairy heifers).

  • The PGF2α analogue being tested (e.g., this compound, Dinoprost, Cloprostenol) at the recommended dosage.

  • Equipment for heat detection (e.g., visual observation, tail paint, activity monitors).

  • Blood collection supplies for progesterone analysis.

  • Ultrasound equipment for ovarian examination (optional but recommended).

Procedure:

  • Animal Selection: Select a homogenous group of animals with a palpable corpus luteum (CL) confirmed via rectal palpation or ultrasonography. Animals should be in the mid-luteal phase (approximately days 5-17 of the estrous cycle) for optimal response.

  • Treatment Administration: Administer the specified dose of the PGF2α analogue via intramuscular injection.

  • Estrus Detection: For a period of 5 to 7 days post-injection, conduct intensive heat detection at least twice daily. Record all instances of standing heat.

  • Progesterone Measurement: Collect blood samples immediately before treatment (Day 0) and at one or more time points after treatment (e.g., Day 3, Day 5, or Day 7). Analyze serum or plasma for progesterone concentrations.

  • Definition of a Non-Responder: An animal is classified as a non-responder if it meets one or both of the following criteria:

    • Failure to exhibit standing estrus within the observation period.

    • Maintenance of high progesterone levels (typically >1 ng/mL) in post-treatment blood samples, indicating a failure of luteolysis.

Data Analysis: The non-responder rate is calculated as: (Number of non-responding animals / Total number of treated animals) x 100%

G Experimental Workflow for Determining Non-Responder Rate cluster_selection Animal Selection cluster_treatment Treatment cluster_monitoring Monitoring cluster_analysis Data Analysis A Select Cycling Females B Confirm Corpus Luteum Presence (Palpation/Ultrasound) A->B C Administer PGF2α Analogue (e.g., this compound) B->C D Estrus Detection (5-7 days) C->D E Blood Sampling for Progesterone Analysis C->E F Define Non-Responder Criteria: - No Estrus - High Progesterone D->F E->F G Calculate Non-Responder Rate F->G

Caption: Workflow for assessing the non-responder rate to PGF2α analogues.

Signaling Pathway of PGF2α in Luteolysis

This compound, like other PGF2α analogues, initiates luteolysis by binding to the PGF2α receptor (FP receptor) on the surface of luteal cells. This binding triggers a cascade of intracellular events leading to the regression of the corpus luteum.[2][3] The key steps in this signaling pathway are:

  • Receptor Binding: PGF2α or its analogue binds to the G-protein coupled FP receptor.

  • G-Protein Activation: This binding activates a Gq/11 protein.

  • Phospholipase C Activation: The activated G-protein stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+).

  • Protein Kinase C Activation: Increased intracellular Ca2+ and DAG activate protein kinase C (PKC).

  • MAPK Cascade: PKC and other signaling molecules activate the mitogen-activated protein kinase (MAPK) cascade.[2]

  • Luteolytic Effects: These signaling events culminate in the inhibition of progesterone synthesis and the initiation of apoptosis (programmed cell death) of luteal cells, leading to the structural and functional demise of the corpus luteum.

G PGF2α Signaling Pathway in Luteolysis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Luteolytic Outcome PGF2a PGF2α / this compound FP_Receptor FP Receptor (G-protein coupled) PGF2a->FP_Receptor Gq Gq/11 Protein FP_Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Ca2->PKC MAPK MAPK Cascade PKC->MAPK Progesterone_Inhibition Inhibition of Progesterone Synthesis MAPK->Progesterone_Inhibition Apoptosis Apoptosis of Luteal Cells MAPK->Apoptosis

Caption: Simplified PGF2α signaling cascade leading to luteolysis.

References

A Comparative Analysis of Luprostiol and Cloprostenol on Equine Fertility

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the efficacy, mechanisms, and outcomes of two prostaglandin F2α analogues in equine breeding management.

In the realm of equine reproductive management, the synchronization of estrus and the precise timing of ovulation are paramount for successful breeding outcomes. Prostaglandin F2α (PGF2α) analogues are widely utilized to induce luteolysis, thereby shortening the diestrus phase and bringing mares into estrus. Among the synthetic analogues, luprostiol and cloprostenol are commonly employed. This guide provides an objective comparison of their impact on fertility in equine breeding, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.

Mechanism of Action: A Shared Pathway

Both this compound and cloprostenol are potent luteolytic agents that function as synthetic analogues of prostaglandin F2α. Their primary mechanism of action involves binding to and activating the prostaglandin F2α receptor (FP receptor) on luteal cells of the corpus luteum. This binding initiates a signaling cascade that leads to the regression of the corpus luteum (luteolysis), a subsequent decline in progesterone production, and the initiation of the follicular phase of the estrous cycle, culminating in estrus and ovulation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGF2a Analogue This compound / Cloprostenol FP Receptor Prostaglandin F2α Receptor (FP) PGF2a Analogue->FP Receptor Binds to Gq Protein Gq Protein FP Receptor->Gq Protein Activates PLC Phospholipase C (PLC) Gq Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to Gene Expression Altered Gene Expression PKC->Gene Expression Phosphorylation Cascade Ca2+ Ca²⁺ Release ER->Ca2+ Ca2+->Gene Expression Calcium Signaling Luteolysis Luteolysis Gene Expression->Luteolysis Leads to

Caption: Signaling pathway of PGF2α analogues in luteal cells.

Comparative Efficacy in Estrus Synchronization and Ovulation

Clinical studies have been conducted to evaluate the differences between this compound and cloprostenol in their ability to induce estrus and synchronize ovulation in mares. A key study by Kuhl et al. (2017) provides valuable comparative data.

Experimental Protocol: Kuhl et al. (2017)

This study retrospectively analyzed the breeding records of 155 mares over 274 estrous cycles. The mares were divided into three groups:

  • Group LUP: Luteolysis was induced with a single intramuscular injection of 3.75 mg of this compound.

  • Group CLO: Luteolysis was induced with a single intramuscular injection of 30 µg of d-cloprostenol.

  • Group CON: Mares experienced spontaneous luteolysis and served as the control group.

In all groups, ovulation was induced with an intravenous injection of 1500 IU of human chorionic gonadotropin (hCG) once a dominant follicle of sufficient size was detected.

G cluster_mares Study Population cluster_treatment Treatment Groups cluster_ovulation Ovulation Induction cluster_outcomes Outcome Measures mare_pool 155 Mares (274 Cycles) LUP Group LUP (n=cycles) 3.75 mg this compound i.m. mare_pool->LUP CLO Group CLO (n=cycles) 30 µg d-cloprostenol i.m. mare_pool->CLO CON Group CON (n=cycles) Spontaneous Luteolysis mare_pool->CON hCG 1500 IU hCG i.v. LUP->hCG interval_hCG Interval to hCG LUP->interval_hCG interval_ov Interval to Ovulation LUP->interval_ov sync_rate Ovulation within 48h of hCG LUP->sync_rate preg_rate Pregnancy Rate LUP->preg_rate CLO->hCG CLO->interval_hCG CLO->interval_ov CLO->sync_rate CLO->preg_rate CON->hCG CON->sync_rate CON->preg_rate

Caption: Experimental workflow for comparing this compound and cloprostenol.

Quantitative Data Summary

The following table summarizes the key findings from the study by Kuhl et al. (2017), comparing the effects of this compound and d-cloprostenol.

ParameterThis compound (LUP)d-Cloprostenol (CLO)Control (CON)
Interval from Luteolysis Induction to hCG (days)4.4 ± 0.35.1 ± 0.3N/A
Interval from Luteolysis Induction to Ovulation (days)6.5 ± 0.47.2 ± 0.4N/A
Interval from hCG to Ovulation (days)2.2 ± 0.22.8 ± 0.22.5 ± 0.1
Ovulation within 48h of hCG (%)Higher than CLO and CONLower than LUPLower than LUP
Pregnancy RateNot significantly differentNot significantly differentNot significantly different

Data presented as mean ± standard error.

The results indicate that while both this compound and cloprostenol are effective in inducing luteolysis, this compound may lead to a better synchronization of ovulation following hCG administration.[1] The time from hCG injection to ovulation was significantly shorter in the this compound group.[1] This can be advantageous in breeding programs that rely on timed artificial insemination. Importantly, neither treatment was found to have a negative impact on pregnancy rates.[1]

Another study evaluated the effects of this compound and d-cloprostenol on estrous cycle characteristics and found that both reliably induce luteolysis.[2] The interval from treatment to ovulation was not significantly different between the two prostaglandin analogues (9.4 ± 0.4 days for this compound and 9.4 ± 1.3 days for cloprostenol).[2]

Impact on Fertility and Pregnancy Rates

While synchronization of ovulation is a critical factor, the ultimate measure of success is the establishment of a viable pregnancy. In the study by Kuhl et al. (2017), there was no significant difference in pregnancy rates between the this compound, cloprostenol, and control groups, suggesting that both PGF2α analogues can be used effectively without compromising fertility.

It is worth noting that factors beyond the choice of prostaglandin can influence pregnancy rates. For instance, one study observed that mares ovulating soon after PGF-induced luteolysis may have poorer fertility. This highlights the importance of considering the entire reproductive management protocol, including the timing of insemination relative to ovulation.

Logical Relationship of Effects

The administration of this compound or cloprostenol initiates a cascade of events that ultimately influences the timing of ovulation and the potential for conception. The following diagram illustrates the logical flow of these events.

start PGF2α Analogue Administration (this compound or Cloprostenol) luteolysis Luteolysis (Corpus Luteum Regression) start->luteolysis progesterone_decline Decline in Progesterone luteolysis->progesterone_decline estrus Onset of Estrus progesterone_decline->estrus follicular_growth Follicular Growth progesterone_decline->follicular_growth insemination Artificial Insemination estrus->insemination ovulation Ovulation follicular_growth->ovulation conception Conception ovulation->conception insemination->conception

Caption: Logical flow of PGF2α analogue effects on equine reproduction.

Conclusion

References

Efficacy of Luprostiol for Inducing Parturition in Goats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Luprostiol with other prostaglandin analogues for the induction of parturition in goats. The information presented is based on experimental data from scientific studies to assist researchers and professionals in making informed decisions.

Comparative Efficacy of Prostaglandin Analogues

The induction of parturition in goats is a valuable management tool in modern agriculture for various reasons, including the synchronization of kidding, reduction of kid mortality, and control of infectious diseases. Prostaglandin F2α (PGF2α) and its synthetic analogues are commonly used for this purpose due to their luteolytic effect, which leads to a decrease in progesterone levels and the initiation of parturition. This guide focuses on the efficacy of this compound in comparison to other frequently used prostaglandins, namely Cloprostenol and Dinoprost.

A key study directly comparing this compound and R-Cloprostenol demonstrated that both are effective in inducing parturition in goats within a predictable timeframe.[1][2] The interval from injection to the onset of kidding was not significantly different between goats treated with this compound and those treated with R-Cloprostenol.[1][2]

The following table summarizes the quantitative data from a comparative study on the use of this compound and R-Cloprostenol for inducing parturition in goats.

Table 1: Comparison of this compound and R-Cloprostenol for Parturition Induction in Goats

ParameterThis compound (7.5 mg)This compound (3.75 mg)R-Cloprostenol (75 µg)Control (Saline)
Number of Animals (n) 20181915
Induction to Parturition Interval (hours, mean ± SEM) 33.3 ± 0.934.1 ± 1.835.1 ± 1.599.4 ± 12.1
Goats Kidding within 30-40 hours (%) 80.077.8Not ReportedNot Applicable
Incidence of Dystocia (%) 20.022.021.120.0
Percentage of Live Kids (%) 94.992.193.9Not Reported
Maternal Mortality (%) 0006.7

Data sourced from Batista et al. (2008).[1]

Dinoprost, another prostaglandin, is also utilized for inducing parturition in goats. While direct comparative studies with this compound are less common, typical dosages for Dinoprost (as Dinoprost tromethamine) for inducing kidding are around 5 to 10 mg. The expected interval from injection to parturition is generally between 30 to 36 hours.

Experimental Protocols

The following is a generalized experimental protocol for inducing parturition in goats based on common practices in published research.

1. Animal Selection:

  • Pregnant does with known breeding dates are selected.
  • Induction is typically performed around day 144-145 of gestation.
  • Animals should be in good health and have a normal body condition score.

2. Treatment Administration:

  • This compound: Administered as a single intramuscular (IM) injection. Dosages of 3.75 mg and 7.5 mg have been shown to be effective.
  • Cloprostenol: Administered as a single intramuscular (IM) injection. A common dosage is 75 µg of R-Cloprostenol. Other protocols have used 125 µg of cloprostenol.
  • Dinoprost: Administered as a single intramuscular (IM) injection. Dosages typically range from 5 mg to 10 mg.

3. Monitoring:

  • Following injection, does are closely and continuously monitored for signs of impending parturition (e.g., restlessness, udder development, relaxation of pelvic ligaments).
  • The time from injection to the expulsion of the first kid is recorded as the induction-to-parturition interval.
  • The incidence of dystocia (difficult birth), the time to expulsion of the fetal membranes (placenta), and the viability of the kids are recorded.
  • Blood samples may be collected before and after treatment to monitor changes in plasma progesterone concentrations. A sharp decrease in progesterone is expected within 24 hours of prostaglandin administration.

4. Post-Parturition Care:

  • Standard neonatal care is provided to the kids.
  • The does are monitored for any adverse effects, such as retained placenta. Some studies note an increased incidence of retained placenta with the use of Cloprostenol.

Visualizing the Process and Pathway

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow start Day 144-145 of Gestation treatment Administer Prostaglandin Analogue (IM Injection) start->treatment monitoring Continuous Observation for Signs of Parturition treatment->monitoring data_collection Record Key Metrics: - Induction-to-Parturition Interval - Dystocia Incidence - Kid Viability monitoring->data_collection end Parturition data_collection->end

Caption: Experimental Workflow for Inducing Parturition in Goats.

signaling_pathway fetal_stress Fetal Stress / Maturation (Late Gestation) acth Fetal Pituitary Gland releases Adrenocorticotropic Hormone (ACTH) fetal_stress->acth cortisol Fetal Adrenal Gland releases Cortisol acth->cortisol placenta Placenta cortisol->placenta prostaglandin Increased Prostaglandin F2α (PGF2α) Synthesis placenta->prostaglandin luteolysis Luteolysis (Regression of Corpus Luteum) prostaglandin->luteolysis progesterone Sharp Decrease in Progesterone luteolysis->progesterone myometrial_contraction Initiation of Myometrial Contractions progesterone->myometrial_contraction parturition Parturition myometrial_contraction->parturition exogenous_pgf2a Exogenous PGF2α Analogues (this compound, Cloprostenol, Dinoprost) exogenous_pgf2a->luteolysis

Caption: Signaling Pathway of Parturition Induction in Goats.

Conclusion

The available experimental data confirms that this compound is an effective agent for the induction of parturition in goats, with a performance comparable to that of R-Cloprostenol. Both substances, when administered in late gestation, lead to a predictable onset of kidding with high rates of kid viability and low maternal mortality. The choice between this compound and other prostaglandin analogues may depend on factors such as availability, cost, and specific clinical circumstances. It is crucial for any induction protocol to be based on accurate breeding dates to avoid premature kidding and ensure the well-being of both the doe and her offspring. Further research directly comparing this compound with a wider range of prostaglandin analogues, including Dinoprost, would be beneficial for a more comprehensive understanding of their relative efficacies and potential side effects in goats.

References

Navigating Supratherapeutic Doses: A Comparative Safety Profile of Luprostiol and Other Synthetic Prostaglandin F2α Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of Luprostiol, a synthetic prostaglandin F2α (PGF2α) analogue, at elevated doses, alongside other commercially available analogues such as Cloprostenol and Dinoprost tromethamine. The information is intended to support preclinical research and drug development by offering a clear overview of available toxicological data and experimental methodologies.

Comparative Safety Data at Elevated Doses

The following tables summarize the available quantitative data on the acute and subchronic toxicity of this compound and its comparators.

Table 1: Acute Toxicity Data

CompoundSpeciesRoute of AdministrationLD50Observed Effects at High DosesReference
This compound Rat (male)Intravenous116 mg/kg bw-[1]
Rat (female)Intravenous130 mg/kg bw-[1]
RatOral> 75 mg/kg bw-[1]
MouseOral> 150 mg/kg bw-[1]
Cloprostenol RatParenteral> 5 mg/kg bwLow acute toxicity[2]
RatOral> 25 mg/kg bwLow acute toxicity
CattleIntramuscularNot establishedAt 50-100x therapeutic dose: mild, transient uneasiness, diarrhea, frothing, and milk letdown. At up to 80x therapeutic dose: no adverse reactions reported.
Dinoprost Tromethamine Not availableNot availableNot availableSevere localized clostridial infections at injection site reported.

Table 2: Subchronic and Reproductive Toxicity Data

CompoundSpeciesStudy DurationRoute of AdministrationNOEL (No-Observed-Effect Level)Key FindingsReference
This compound Rat2 weeksOral-At 100 mg/kg/day: decreased bodyweight.
Rat2 weeksSubcutaneous-At 100 mg/kg/day: reduced body weight and food consumption.
Rat13 weeksOral0.1 mg/kg/day-
RatFertility StudyOral0.02 mg/kg bw/day (embryotoxicity)No effects on reproductive performance of males or females.
Cloprostenol Rat1 monthSubcutaneous-Vacuolisation of luteal cells at all tested doses (12.5-50 µg/kg bw/day), which was reversible.
Rat3 monthsOral50 µg/kg bw/dayOvarian vacuolisation at the highest dose.
Dinoprost Tromethamine Rat-Oral/Subcutaneous-Non-teratogenic.
Rabbit-Oral/Subcutaneous-Non-teratogenic.

Experimental Protocols

Detailed experimental protocols for the cited studies are not publicly available. However, a standard acute oral toxicity study is generally conducted following international guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Representative Protocol for Acute Oral Toxicity Study (Based on OECD Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance's toxicity.

1. Test Animals:

  • Species: Typically, a rodent species like the rat is used.

  • Sex: Usually, only one sex (typically females, as they are often more sensitive) is used.

  • Number: Three animals are used per step.

2. Housing and Feeding:

  • Animals are housed in appropriate cages with controlled temperature, humidity, and light cycles.

  • Standard laboratory diet and water are provided ad libitum, though fasting is required before and shortly after administration of the test substance.

3. Dose Administration:

  • The test substance is administered orally, usually via gavage.

  • The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on existing information about the substance.

4. Observation:

  • Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days.

  • Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body weight is recorded weekly.

  • All animals (deceased and survivors at the end of the study) undergo a gross necropsy.

5. Stepwise Procedure:

  • The outcome of the first step (mortality or survival of the three animals) determines the next step:

    • If mortality occurs, the next step uses a lower dose.

    • If no mortality occurs, the next step uses a higher dose.

  • This process continues until the toxicity class of the substance can be determined.

Visualizations

Logical Flow of an Acute Toxicity Study

Acute_Toxicity_Workflow start Start: Select Test Substance and Species dose_selection Dose Range Finding / Starting Dose Selection start->dose_selection dosing Administer Single Dose to Group of Animals dose_selection->dosing observation Observe for 14 Days: - Clinical Signs - Mortality - Body Weight dosing->observation data_collection Collect Data: - Necropsy Findings - Histopathology (if required) observation->data_collection analysis Analyze Data and Determine Toxicity Profile / LD50 data_collection->analysis end End: Report Findings analysis->end

Caption: Workflow of a typical acute toxicity study.

Prostaglandin F2α Signaling Pathway

PGF2a_Signaling_Pathway PGF2a PGF2α Analogue (e.g., this compound) FP_Receptor Prostaglandin F Receptor (FP) PGF2a->FP_Receptor Binds to Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Luteolysis Luteolysis Ca_release->Luteolysis PKC_activation->Luteolysis

Caption: Simplified PGF2α signaling pathway leading to luteolysis.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Luprostiol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Luprostiol, a synthetic prostaglandin F2α analogue. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the product's Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all handling and disposal procedures within a certified chemical fume hood to prevent inhalation of aerosols or vapors.

  • Spill Management: In the event of a spill, contain and collect the spillage with non-combustible, inert absorbent materials. Place the contaminated material in a suitable, sealed container for disposal as hazardous waste.

  • Special Handling Considerations: Pregnant women or women of child-bearing age should avoid contact with this compound due to its potential effects on reproductive health.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound waste involves chemical inactivation to mitigate its biological activity, followed by disposal as hazardous chemical waste in accordance with institutional and local regulatory guidelines.

Waste Segregation

Proper segregation of this compound waste is the first critical step to ensure safe and compliant disposal.

  • Dedicated Waste Container: Collect all this compound waste, including unused solutions, contaminated labware (e.g., pipette tips, vials), and absorbent materials from spills, in a dedicated, clearly labeled, and leak-proof container.

  • Labeling: The container must be labeled as "Hazardous Waste: this compound" and include the date of initial waste accumulation.

  • Compatibility: Ensure the waste container is compatible with the solvents used to dissolve the this compound (e.g., ethanol, dimethyl sulfoxide).

Chemical Inactivation via Hydrolysis

Prostaglandins like this compound are susceptible to degradation under acidic or basic conditions through hydrolysis. This process helps to neutralize its biological activity.

Experimental Protocol for Chemical Inactivation:

  • Preparation: This procedure should be performed in a chemical fume hood. Ensure all necessary PPE is worn.

  • Dilution (if necessary): If dealing with a concentrated stock solution of this compound, it may be diluted with an appropriate solvent (e.g., ethanol) to a lower concentration before proceeding with hydrolysis.

  • Hydrolysis:

    • Basic Hydrolysis: Slowly add a 1M solution of sodium hydroxide (NaOH) to the this compound waste solution with stirring. A general recommendation is to aim for a final pH of ≥ 10. Allow the mixture to stand for a minimum of 24 hours at room temperature to ensure complete degradation.

    • Acidic Hydrolysis: Alternatively, slowly add a 1M solution of hydrochloric acid (HCl) to the this compound waste solution with stirring to achieve a final pH of ≤ 3. Let the mixture stand for at least 24 hours at room temperature.

  • Neutralization: After the inactivation period, neutralize the solution by slowly adding either 1M HCl (for basic hydrolysis) or 1M NaOH (for acidic hydrolysis) until the pH is between 6 and 8. Monitor the temperature during neutralization as it can be an exothermic reaction.

  • Final Disposal: The neutralized, inactivated solution should be collected in a properly labeled hazardous waste container for pickup by a licensed environmental waste management service.

Data Presentation: Hydrolysis Parameters for this compound Inactivation

ParameterBasic HydrolysisAcidic Hydrolysis
Reagent 1M Sodium Hydroxide (NaOH)1M Hydrochloric Acid (HCl)
Target pH ≥ 10≤ 3
Reaction Time ≥ 24 hours≥ 24 hours
Temperature Room TemperatureRoom Temperature

Note: The reaction times provided are conservative estimates to ensure complete degradation. The actual rate of hydrolysis can be influenced by factors such as the initial concentration of this compound and the specific solvent used.

Disposal of Empty Containers and Contaminated Materials

  • Empty Vials: Empty this compound vials should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate should be collected and treated as this compound waste. After rinsing, the defaced vials can be disposed of as regular laboratory glass waste, in accordance with institutional guidelines.

  • Contaminated Labware: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, must be placed in the designated hazardous waste container for this compound.

Regulatory Compliance

All disposal procedures must comply with local, state, and federal regulations for hazardous waste management. It is the responsibility of the waste generator to ensure that all waste is properly characterized, labeled, and disposed of through a licensed hazardous waste disposal company.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the experimental workflow for the proper disposal of this compound.

Luprostiol_Disposal_Workflow start This compound Waste Generated segregate Segregate into a Dedicated & Labeled Hazardous Waste Container start->segregate inactivate Perform Chemical Inactivation (Hydrolysis) segregate->inactivate basic Basic Hydrolysis (1M NaOH, pH >= 10, >= 24h) inactivate->basic Choose Method acidic Acidic Hydrolysis (1M HCl, pH <= 3, >= 24h) inactivate->acidic Choose Method neutralize_basic Neutralize with 1M HCl to pH 6-8 basic->neutralize_basic neutralize_acidic Neutralize with 1M NaOH to pH 6-8 acidic->neutralize_acidic collect Collect Inactivated Waste in Hazardous Waste Container neutralize_basic->collect neutralize_acidic->collect disposal Dispose via Licensed Waste Management Service collect->disposal

Caption: this compound Disposal Decision Workflow.

Experimental_Workflow start This compound Waste (in fume hood) add_reagent Slowly Add 1M NaOH or 1M HCl with Stirring start->add_reagent check_ph Verify Target pH (>=10 for base, <=3 for acid) add_reagent->check_ph check_ph->add_reagent Adjust pH wait Incubate at Room Temp for >= 24 hours check_ph->wait pH Correct neutralize Neutralize to pH 6-8 wait->neutralize end Collect for Hazardous Waste Disposal neutralize->end

Caption: Chemical Inactivation Experimental Workflow.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Luprostiol
Reactant of Route 2
Luprostiol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。